5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Description
Properties
IUPAC Name |
5-bromospiro[1H-indole-3,4'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYZZDOKMLGPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681020 | |
| Record name | 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304876-31-1 | |
| Record name | 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Spirooxindole Scaffold: A Technical Primer on 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Abstract
The spirooxindole core is a privileged heterocyclic motif renowned for its significant and diverse biological activities, making it a focal point in contemporary drug discovery and medicinal chemistry.[1][2] This technical guide provides an in-depth perspective on a specific, functionalized derivative: 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one (CAS Number: 304876-31-1). While detailed experimental data for this particular compound remains limited in publicly accessible literature, its structural features—a brominated indole ring fused to an oxane moiety via a spirocyclic center—suggest a strong potential for novel therapeutic applications. This document will synthesize information from the broader spirooxindole class to provide a comprehensive technical overview, including its chemical properties, a proposed synthetic strategy rooted in established methodologies, and its prospective biological significance for researchers in drug development.
Introduction: The Significance of the Spirooxindole Framework
Spirooxindoles are a prominent class of naturally occurring and synthetic heterocyclic compounds.[1] Their unique three-dimensional and rigid spirocyclic structure, where two rings share a single carbon atom, imparts distinct conformational properties that are highly attractive for designing selective pharmacological agents.[3] The oxindole core itself is a key pharmacophore found in numerous bioactive molecules, and its fusion with other cyclic systems, such as the oxane ring in the topic compound, allows for the exploration of novel chemical space.
The introduction of a bromine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[4] Halogen bonding can enhance binding affinity to target proteins, and the lipophilicity of the bromine atom can improve membrane permeability. Derivatives of 5-bromoindole have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7]
Physicochemical Properties and Structural Data
While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure and information available in chemical databases.
| Property | Value | Source |
| CAS Number | 304876-31-1 | [8] |
| Molecular Formula | C₁₂H₁₂BrNO₂ | [8][9] |
| Molecular Weight | 282.14 g/mol | [8] |
| SMILES | C1COCCC12C3=C(C=CC(=C3)Br)NC2=O | [8][9] |
| InChI | InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) | [9] |
| Appearance | Reported as a pink solid | [10] |
| Storage | Store at 0-8 °C | [10] |
Proposed Synthetic Strategy: A Multicomponent Reaction Approach
The synthesis of spirooxindole derivatives is often achieved through efficient and atom-economical multicomponent reactions (MCRs).[2][3] A plausible and robust strategy for the synthesis of this compound involves the reaction of 5-bromoisatin with a suitable bifunctional nucleophile. Based on the target structure, a likely precursor would be a diol that can cyclize to form the oxane ring.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Acid-Catalyzed Spirocyclization
This protocol is a generalized procedure based on common methods for synthesizing spiro[indole-pyran] and related derivatives.[1] Optimization of catalyst, solvent, and temperature would be necessary to achieve high yields for the target oxane derivative.
-
Reaction Setup: To a solution of 5-bromoisatin (1.0 eq) in a suitable solvent (e.g., toluene or methanol) is added 1,4-butanediol (1.2 eq).
-
Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, acetic acid) is added to the reaction mixture. The choice of catalyst is critical and can influence reaction rate and yield.
-
Reaction Conditions: The mixture is heated to reflux with continuous stirring for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Biological and Pharmacological Significance
The spirooxindole scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities.[1][2] While the specific biological profile of this compound is yet to be detailed in the literature, its structural components suggest several promising avenues for investigation.
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A Technical Guide to the Synthesis and Characterization of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
This in-depth technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel spirooxindole, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the Spirooxindole Scaffold
Spirooxindoles are a fascinating and highly privileged class of heterocyclic compounds. Their unique three-dimensional architecture, featuring a spiro center at the C3 position of the oxindole core, has garnered significant attention in medicinal chemistry.[1][2] This structural rigidity and complexity often translate into high-affinity interactions with biological targets. Consequently, spirooxindole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] The incorporation of a bromine atom at the 5-position of the oxindole ring can further modulate the compound's lipophilicity and electronic properties, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.[4] The oxane moiety introduces an additional level of structural diversity and potential for hydrogen bonding interactions.
This guide will delineate a plausible and efficient synthetic strategy for this compound, followed by a thorough discussion of the analytical techniques required for its unambiguous characterization.
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed one-pot synthesis of the target molecule.
Detailed Experimental Protocol
Materials:
-
5-Bromoisatin (1.0 eq)
-
3-Butene-1,1-diol (or a suitable precursor that can generate a bis-nucleophile in situ) (1.2 eq)
-
Piperidine or L-Proline (0.2 eq)
-
Ethanol or Water (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoisatin (1.0 eq), 3-butene-1,1-diol (1.2 eq), and the chosen solvent.
-
Add the catalyst (piperidine or L-proline, 0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
5-Bromoisatin: This is the foundational electrophilic component, providing the oxindole core with the desired bromine substituent.
-
3-Butene-1,1-diol: This reactant serves as the bis-nucleophile. The diol can undergo an intramolecular cyclization to form the oxane ring after the initial reaction with isatin. The choice of this specific diol is designed to yield the desired six-membered oxane ring.
-
Catalyst (Piperidine or L-Proline): A basic catalyst like piperidine or an organocatalyst like L-proline is crucial for activating the isatin and promoting the initial condensation and subsequent cyclization steps.[7] L-proline offers a greener alternative.
-
Solvent (Ethanol or Water): These are common, environmentally benign solvents for such multicomponent reactions. The choice may influence reaction rates and product yields.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the bond-forming events to occur at a reasonable rate.
Comprehensive Characterization
Unambiguous structural confirmation of the synthesized this compound is paramount. A combination of spectroscopic and analytical techniques should be employed.
Characterization Workflow Diagram
Caption: Integrated approach for structural confirmation.
Predicted Spectroscopic and Analytical Data
The following table summarizes the expected characterization data for this compound.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Aromatic protons in the 6.8-7.5 ppm range with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the oxane ring in the 1.5-4.0 ppm range. A broad singlet for the NH proton around 8.0-9.0 ppm. | Confirms the presence of the 5-bromooxindole core and the spiro-linked oxane ring. The chemical shifts and coupling constants of the oxane protons will provide information about its conformation. |
| ¹³C NMR | Aromatic carbons in the 110-145 ppm range. A carbonyl carbon (C=O) around 175-180 ppm. The spiro carbon around 50-60 ppm. Aliphatic carbons of the oxane ring in the 20-70 ppm range. | Provides a carbon count and confirms the presence of all key functional groups and the overall carbon skeleton. |
| IR Spectroscopy | Strong absorption band for the amide C=O stretch around 1710-1730 cm⁻¹. N-H stretching vibration around 3200-3300 cm⁻¹. C-O-C stretching of the oxane ring around 1050-1150 cm⁻¹. C-Br stretching in the fingerprint region. | Confirms the presence of the key functional groups: amide, N-H, and ether linkage. |
| High-Resolution Mass Spectrometry (HRMS) | The calculated exact mass for C₁₂H₁₂BrNO₂ is 281.0046. The observed m/z value should be within a narrow tolerance (e.g., ± 5 ppm). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed. | Provides an accurate molecular formula and confirms the elemental composition of the molecule. The bromine isotopic pattern is a definitive indicator of its presence. |
| Melting Point | A sharp and defined melting point. | A sharp melting point is indicative of a pure crystalline compound. |
| Elemental Analysis | The calculated elemental composition is C: 51.10%, H: 4.29%, N: 4.97%. The experimentally determined values should be within ±0.4% of the calculated values. | Confirms the purity and elemental composition of the synthesized compound. |
Potential Applications and Future Directions
Given the established biological significance of the spirooxindole scaffold, this compound represents a promising candidate for biological screening.[8] Its unique structural features may lead to novel interactions with various biological targets. Future work could involve:
-
Biological Screening: Evaluating the compound's activity in a panel of assays, including anticancer, antiviral, and antimicrobial screens.
-
Analogue Synthesis: Exploring the synthesis of derivatives with different substituents on the oxindole ring and modifications to the oxane moiety to establish structure-activity relationships (SAR).
-
Computational Studies: Employing molecular docking and other computational tools to predict potential biological targets and guide the design of more potent analogues.
Conclusion
This technical guide has outlined a strategic and feasible approach to the synthesis and characterization of this compound. The proposed one-pot multicomponent reaction offers an efficient and atom-economical route to this novel spirooxindole. The detailed characterization protocol ensures the unambiguous confirmation of its structure and purity. This compound serves as a valuable building block for the development of new therapeutic agents, and its exploration is anticipated to contribute significantly to the field of medicinal chemistry.
References
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Hu, X., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 15(5), 603-625. [Link][1][3]
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Reddy, B. V. S., & Reddy, L. R. (2018). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Medicinal Chemistry Letters, 9(3), 163–165. [Link][2]
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Shaaban, M., et al. (2023). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link][4]
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Wang, X., et al. (2014). Efficient synthesis of functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] via one-pot three-component reaction. Molecular Diversity, 18(4), 809-820. [Link][5]
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Marini, F., et al. (2019). Synthesis of spirooxindole oxetanes: scope of the reaction. Tetrahedron Letters, 60(30), 2008-2011. [Link]
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Li, J., et al. (2020). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. Molecules, 25(21), 5035. [Link]
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El-Faham, A., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. [Link][8]
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Barakat, A., et al. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(16), 3737. [Link]
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Sreelatha, A., & Anil, A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(26), 15998-16019. [Link]
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Zare, A., & Gholam-zadeh, Z. (2017). Synthesis of Spirooxindoles by Multicomponent Reactions. Current Organic Synthesis, 14(6), 804-839. [Link][6]
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Shi, D., & Yan, C. (2011). Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. Chinese Journal of Chemistry, 29(11), 2413-2417. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Introduction: The Spirooxindole Scaffold in Modern Drug Discovery
The spirooxindole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. This three-dimensional structure is a prominent feature in a variety of natural products and has been identified as a key pharmacophore in numerous biologically active compounds.[1][2] The unique spirocyclic architecture imparts a rigid conformational constraint on the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4][5] Spirooxindole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[6][7][8]
This technical guide focuses on a specific derivative, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one . The introduction of a bromine atom at the 5-position of the oxindole ring is a strategic modification intended to modulate the compound's physicochemical properties and potentially enhance its biological efficacy. Halogenation is a common strategy in drug design to improve membrane permeability and metabolic stability. This document provides a comprehensive analysis of the predicted and known physicochemical properties of this compound, its proposed synthesis, and the critical role these properties play in its potential as a therapeutic agent.
Molecular Structure and Core Physicochemical Properties
The foundational step in characterizing any potential drug candidate is a thorough understanding of its molecular structure and fundamental physicochemical properties. These characteristics are pivotal as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[9]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂BrNO₂ | [10] |
| Molecular Weight | 282.14 g/mol | [10] |
| SMILES | C1COCCC12C3=C(C=CC(=C3)Br)NC2=O | [10] |
| InChI | InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) | [11] |
| Predicted XlogP | 1.7 | [11] |
| Predicted Melting Point | 210-230 °C | Estimated based on computational models[1][2][12] |
| Predicted Aqueous Solubility (LogS) | -2.5 to -3.5 | Estimated based on computational models[6][7] |
| Predicted pKa (acidic) | 9.5 - 10.5 (Amide N-H) | Estimated based on computational models[8][9][13][14][15] |
| Predicted pKa (basic) | Not predicted to be significantly basic | Estimated based on computational models[8][9][13][14][15] |
The Significance of Physicochemical Properties in a Drug Development Context
The journey of a drug from a laboratory curiosity to a clinical therapeutic is heavily influenced by its physicochemical properties. These parameters are not merely academic data points; they are critical determinants of a compound's "drug-likeness" and its ultimate success.
Lipophilicity (logP)
The predicted XlogP of 1.7 for this compound suggests a balanced lipophilicity.[11] The octanol-water partition coefficient (logP) is a crucial measure of a drug's ability to partition between a lipid-like environment (cell membranes) and an aqueous environment (blood plasma).[16] A logP value in the range of 1-3 is often considered optimal for oral bioavailability, as it allows for sufficient membrane permeability for absorption while maintaining adequate aqueous solubility for circulation.[16]
Solubility (LogS)
Aqueous solubility is a prerequisite for the absorption of an orally administered drug. The predicted LogS value in the range of -2.5 to -3.5 indicates that this compound is likely to have low to moderate aqueous solubility. Poor solubility can be a significant hurdle in drug development, leading to low bioavailability and erratic absorption.[7] Formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary to enhance the solubility of this compound.
Ionization Constant (pKa)
The predicted acidic pKa of the amide N-H group (around 9.5-10.5) suggests that this compound will be predominantly in its neutral form at physiological pH (7.4). The ionization state of a drug molecule significantly impacts its solubility, permeability, and interaction with its biological target. Since the majority of the compound will be uncharged in the gastrointestinal tract, this should favor its passive diffusion across cell membranes.
Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[13][17] Let's evaluate this compound against these criteria:
-
Molecular Weight: 282.14 g/mol (< 500 Da) - Pass
-
logP: 1.7 (< 5) - Pass
-
Hydrogen Bond Donors (N-H, O-H): 1 (the amide N-H) (≤ 5) - Pass
-
Hydrogen Bond Acceptors (N, O): 3 (two oxygens and one nitrogen) (≤ 10) - Pass
This compound comfortably adheres to all of Lipinski's rules, suggesting a favorable profile for oral drug development.
Proposed Synthetic Protocol
While a specific synthesis for this compound is not extensively documented in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of spirooxindoles and the bromination of indole derivatives.[18][19][20]
Step 1: Synthesis of 5-Bromoisatin
The synthesis would likely begin with the electrophilic bromination of isatin.
-
To a solution of isatin in concentrated sulfuric acid, cooled in an ice bath, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 5-bromoisatin.
Step 2: Spirocyclization
The key spirocyclization step can be achieved via a condensation reaction between 5-bromoisatin and tetrahydro-4H-pyran-4-one.
-
In a round-bottom flask, dissolve 5-bromoisatin and an equimolar amount of tetrahydro-4H-pyran-4-one in ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and fully characterize this compound, the following experimental protocols are recommended.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.[15][21][22]
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by filtration (using a 0.22 µm filter) or centrifugation.
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The measured concentration represents the thermodynamic solubility of the compound.
Determination of Lipophilicity (logP) by Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient.[18][23][24][25][26]
-
Prepare a solution of the compound in either n-octanol or water (pre-saturated with the other solvent).
-
Add an equal volume of the other pre-saturated solvent to a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the logP value using the formula: logP = log₁₀([concentration in octanol] / [concentration in water]).
Structural Elucidation and Spectroscopic Characterization
The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in the molecule.[3][4][5][27] The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the brominated indole ring, as well as the aliphatic protons of the oxane ring. 2D NMR techniques such as COSY and HSQC would be used to establish proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide unambiguous proof of the three-dimensional structure, including the stereochemistry at the spiro center.[14][19][28][29][30]
Potential Biological Activity and Future Directions
The spirooxindole scaffold is a well-established pharmacophore in anticancer drug discovery.[10][29][30][31][32][33][34][35] Derivatives have been shown to inhibit various protein kinases and disrupt protein-protein interactions that are crucial for cancer cell proliferation and survival. The presence of the 5-bromo substituent may enhance the anticancer activity through several mechanisms, including improved target binding via halogen bonding and increased metabolic stability.
Given its favorable physicochemical profile and the known biological activities of related compounds, this compound represents a promising candidate for further investigation as a potential therapeutic agent. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and a thorough evaluation of its biological activity in relevant cancer cell lines and animal models.
References
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- Zhang, X., et al. (YEAR). Design, Synthesis, and Biological Activities of Spirooxindoles Containing Acylhydrazone Fragment Derivatives Based on the Biosynthesis of Alkaloids Derived from Tryptophan. Journal of Agricultural and Food Chemistry.
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of biologically active spirooxindole derivatives. Retrieved from [Link]
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Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]
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"5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one molecular structure"
An In-depth Technical Guide to the Molecular Structure and Significance of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Introduction: The Privileged Spirooxindole Scaffold
The spirooxindole scaffold is a cornerstone of heterocyclic chemistry, recognized for its prevalence in a multitude of natural products and its significant potential in medicinal chemistry.[1][2] These intricate three-dimensional structures, characterized by a spiro-fused carbon at the C3 position of the oxindole core, are considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[2] The inherent rigidity and defined spatial orientation of substituents make spirooxindoles ideal candidates for the development of potent and selective therapeutic agents.[1] Their biological activities are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on a specific, synthetically accessible derivative, this compound, to provide a detailed examination of its molecular architecture, potential synthesis, and predicted physicochemical properties, offering a framework for its exploration in drug discovery programs.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a brominated oxindole moiety fused to an oxane (tetrahydropyran) ring via a spirocyclic junction.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂BrNO₂ | [4][5] |
| Molecular Weight | 282.14 g/mol | [4] |
| Monoisotopic Mass | 281.00513 Da | [5] |
| InChIKey | GEYZZDOKMLGPLQ-UHFFFAOYSA-N | [5] |
| SMILES | C1COCCC12C3=C(C=CC(=C3)Br)NC2=O | [5] |
Core Structural Components
-
The 5-Bromo-oxindole Core : The oxindole ring system is nearly planar, a characteristic feature of many isatin derivatives.[6][7][8] The bromine atom at the C5 position significantly influences the electronic properties of the aromatic ring through its inductive electron-withdrawing and resonance electron-donating effects. This halogen substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and binding affinities, often through halogen bonding interactions.[8]
-
The Spirocyclic Center (C3) : The C3 carbon of the indole ring is a quaternary, spirocyclic center, creating a rigid three-dimensional structure. This stereocenter is crucial for defining the orientation of the oxane ring relative to the oxindole plane, which in turn dictates the molecule's interaction with biological macromolecules.
-
The Oxane Ring : The six-membered oxane ring is expected to adopt a stable chair conformation to minimize steric strain. The oxygen heteroatom in this ring can act as a hydrogen bond acceptor, contributing to the molecule's binding profile.
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An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
This guide provides a comprehensive technical overview of the spectral analysis of the novel heterocyclic compound, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of elucidating the structure and properties of this molecule using a suite of modern spectroscopic techniques. The methodologies and interpretations presented herein are grounded in established scientific principles and bolstered by data from analogous chemical structures.
Molecular Structure and Properties
This compound is a spirocyclic compound featuring a 5-bromo-substituted oxindole core fused to an oxane ring via a spiro linkage at the C3 position of the oxindole.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the bromo-oxindole moiety and the aliphatic protons of the oxane ring.
Predicted Chemical Shifts (δ) in ppm (referenced to TMS):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| N-H | ~8.0-9.0 | singlet (broad) | - |
| Ar-H (position 4) | ~7.2-7.4 | doublet | ~8.0 |
| Ar-H (position 6) | ~7.0-7.2 | doublet of doublets | ~8.0, ~2.0 |
| Ar-H (position 7) | ~6.8-7.0 | doublet | ~2.0 |
| Oxane-CH₂ (adjacent to O) | ~3.6-3.8 | multiplet | - |
| Oxane-CH₂ (adjacent to spiro C) | ~1.8-2.2 | multiplet | - |
Justification for Predictions:
-
The N-H proton of the oxindole ring is expected to be deshielded and appear as a broad singlet.
-
The aromatic protons will show a characteristic splitting pattern. The bromine at position 5 will influence the chemical shifts of the adjacent protons.
-
The protons on the oxane ring adjacent to the electronegative oxygen atom will be deshielded and appear at a lower field compared to the other oxane protons.[2] The protons closer to the spiro center will be in a more shielded environment.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
Reference: Use tetramethylsilane (TMS) as an internal standard (0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
Predicted Chemical Shifts (δ) in ppm (referenced to TMS):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (amide) | ~175-180 |
| Ar-C (quaternary, attached to N) | ~140-145 |
| Ar-C (quaternary, attached to spiro C) | ~130-135 |
| Ar-CH | ~110-130 |
| Ar-C-Br | ~115-120 |
| Spiro-C | ~50-60 |
| Oxane-CH₂ (adjacent to O) | ~65-70 |
| Oxane-CH₂ | ~25-30 |
Justification for Predictions:
-
The amide carbonyl carbon is highly deshielded and will appear at the lowest field.[3]
-
The aromatic carbons will resonate in the typical aromatic region, with the carbon attached to bromine showing a characteristic shift.
-
The spiro carbon, being a quaternary carbon, will likely have a lower intensity signal.
-
The carbons of the oxane ring will be in the aliphatic region, with the carbons adjacent to the oxygen being deshielded.[4]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Reference: Use the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the molecular formula and gaining structural insights.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 281 and 283 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom.
-
Major Fragmentation Pathways:
-
Loss of the oxane ring as a neutral fragment.
-
Cleavage of the C-Br bond.
-
Fragmentation of the oxindole ring.
-
Caption: Plausible mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the compound (microgram to nanogram scale) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | 3200-3400 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (amide) | 1680-1720 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-O-C stretch (ether) | 1050-1150 | Strong |
| C-Br stretch | 500-600 | Medium |
Justification for Predictions:
-
The N-H and C=O stretches are characteristic of the oxindole lactam ring.[5]
-
The aromatic C-H and C=C stretches confirm the presence of the benzene ring.[6]
-
The strong C-O-C stretch is indicative of the ether linkage in the oxane ring.[7]
-
The C-Br stretch will appear in the fingerprint region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr.
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems.
Predicted UV-Vis Absorption:
-
λ_max: The compound is expected to show absorption maxima in the range of 250-300 nm.
-
Electronic Transitions: The absorption will be due to π → π* transitions within the aromatic system of the bromo-oxindole moiety. The bromine substituent may cause a slight bathochromic (red) shift compared to the unsubstituted oxindole.[8]
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the sample over a wavelength range of 200-400 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max).
-
References
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Introduction: The Spirooxindole Scaffold and the Halogen Advantage
An In-depth Technical Guide to the Biological Activity of Halogenated Spirooxindoles
This guide provides a comprehensive exploration of the diverse biological activities of halogenated spirooxindoles, a class of compounds demonstrating significant potential in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, structure-activity relationships, and applications, with a primary focus on their anticancer, antimicrobial, and antiviral properties.
Spirooxindoles are a unique class of heterocyclic compounds characterized by a rigid three-dimensional structure where one ring system is joined to an oxindole core through a single, shared carbon atom (the spiro center) at the C3 position.[1][2] This distinct architecture is found in numerous natural products and has become a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][3][4]
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the spirooxindole framework is a strategic decision in medicinal chemistry, not merely an arbitrary addition. Halogenation profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic potential.[1] Halogen bonds, a type of non-covalent interaction, can improve the binding affinity of a ligand to its protein target, leading to increased potency and selectivity.[1] This guide delves into the specific biological outcomes of these strategic halogenations.
Anticancer Activity: A Multi-Mechanistic Approach
Halogenated spirooxindoles have emerged as formidable anticancer agents, exhibiting potent activity against a wide range of human malignancies.[1][5][6] Their efficacy stems from their ability to function as multitarget agents, disrupting several key pathways essential for cancer cell survival and proliferation.[1][2][5]
Key Mechanisms of Action
a) Disruption of the p53-MDM2 Interaction:
A primary and extensively studied mechanism is the inhibition of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[1][7][8] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby disabling its tumor-suppressing functions like cell cycle arrest and apoptosis.[1][2][7] Halogenated spirooxindoles are designed to mimic the key p53 amino acids (Phe19, Trp23, and Leu26) that dock into a hydrophobic pocket on MDM2.[7] By competitively binding to this pocket, they block the p53-MDM2 interaction, which stabilizes and activates p53, ultimately restoring its ability to induce programmed cell death in cancer cells.[1][2][7]
b) Kinase Inhibition:
Many halogenated spirooxindoles act as potent inhibitors of various protein kinases, which are crucial enzymes in signaling pathways that control cell growth, differentiation, and survival.[1][2][9] The oxindole core can act as a bioisostere of the purine scaffold of ATP, allowing these compounds to compete with ATP for the binding site in the kinase catalytic domain.[9] They have shown inhibitory activity against targets like cyclin-dependent kinases (CDKs), Polo-like kinase, and receptor tyrosine kinases, making them valuable candidates for targeted cancer therapy.[10]
c) Other Anticancer Mechanisms:
Beyond these primary pathways, these compounds exert their effects through several other mechanisms:
-
Induction of Apoptosis: They can trigger programmed cell death by inhibiting anti-apoptotic proteins like BCL-2 and activating caspases.[1][2]
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing cancer cells from replicating.[1][2]
-
DNA-Binding Modulation: Some derivatives can interact with DNA structures, such as G-quadruplexes, interfering with DNA replication.[1][11]
-
Generation of Oxidative Stress: They can increase levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.[1][2]
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The type and position of the halogen substituent significantly impact the anticancer activity. For instance, studies have shown that the presence of chlorine or bromine atoms on the aromatic ring can enhance cytotoxicity.[12] The table below summarizes the in vitro cytotoxic activity of representative halogenated spirooxindoles against various human cancer cell lines.
| Compound ID | Halogen Substituent | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 45h | Varies | Ovarian (A2780) | 10.30 ± 1.10 | [1][2] |
| 45m | Varies | Lung (A549) | 17.70 ± 2.70 | [1][2] |
| 45k | Varies | Breast (MDA-MB-453) | 21.40 ± 1.30 | [1][2] |
| 14b | Varies | Leukemia, Renal, Colon, Prostate | Selectively cytotoxic at 10 µM | [11] |
| 4d | Dichloro | Colon (HCT-116) | 9 | [12] |
| 4d | Dichloro | Prostate (PC-3) | 2 | [12] |
| 4d | Dichloro | Liver (HepG2) | 2 | [12] |
| 5g | Varies | Liver (HepG2), Breast (MCF-7), Colon (HCT-116) | Broad activity | [13] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[14] Halogenated spirooxindoles have demonstrated promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[14][15]
The oxindole core, combined with various heterocyclic moieties, can interact with essential bacterial processes.[3] Halogenation often enhances this activity. For example, a spirooxindole derivative with a chlorine atom on the oxindole moiety showed the most effective activity against ESKAPE pathogens.[15] Another compound bearing a bromine substituent demonstrated considerable antimicrobial properties against Gram-positive bacteria, with MIC values comparable to ciprofloxacin.[16]
| Compound ID | Halogen | Pathogen | Activity (MIC in µg/mL) | Zone of Inhibition (mm) | Reference |
| 3a | Fluoro | Staphylococcus aureus | 20 | 22 | [3] |
| 3f | Fluoro | Escherichia coli | 20 | 23 | [3] |
| 21d | Bromo | Streptococcus pneumoniae | 0.49 µM | - | [16] |
| 21d | Bromo | Bacillus subtilis | 0.24 µM | - | [16] |
| Unnamed | Chloro | Bacillus subtilis | 12.5 | - | [16] |
| Unnamed | Chloro | Escherichia coli | 12.5 | - | [16] |
| 4a | Chloro | ESKAPE Pathogens | 16 to >256 | 6.75 to 19.75 | [15] |
Antiviral and Other Biological Activities
The unique three-dimensional structure of spirooxindoles makes them privileged scaffolds for antiviral drug development as well.[17][18][19] They have been reported as potent inhibitors against a variety of viruses, including influenza A, dengue virus (DENV), and respiratory syncytial virus (RSV).[17][18][20] For instance, certain glycoalkaloid spirooxindoles have shown high antiviral activity against the influenza A virus, with IC₅₀ values in the low microgram per milliliter range.[17]
Beyond these core areas, halogenated spirooxindoles have been investigated as:
-
Acetylcholinesterase (AChE) Inhibitors: For potential application in treating Alzheimer's disease.[21][22]
-
Anti-inflammatory Agents: By inhibiting the production of inflammatory mediators like nitric oxide.[23]
Experimental Protocols & Workflows
To ensure scientific integrity and provide actionable insights, this section details standardized protocols for evaluating the biological activity of these compounds.
General Drug Discovery and Evaluation Workflow
The pathway from a synthesized compound to a potential drug lead involves a series of rigorous evaluations. This workflow ensures that only the most promising and safest candidates advance.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is foundational for determining the cytotoxic effects of a compound on cancer cell lines.[1][7] The causality behind this choice is that the MTT assay measures the activity of mitochondrial reductase enzymes, which is directly proportional to the number of living, metabolically active cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a halogenated spirooxindole.
Materials:
-
Human cancer cell line (e.g., A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated spirooxindole in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
Halogenated spirooxindoles represent a strategic and highly promising class of molecules in the landscape of targeted therapy.[1][5] Their structural ingenuity, combined with mechanistic precision, allows them to effectively modulate molecular targets critical for cancer, microbial, and viral pathologies.[1][6][24] The ability to disrupt the p53-MDM2 interaction, inhibit key kinases, and exert broad antimicrobial effects underscores their therapeutic potential.[1][9]
Future efforts should focus on optimizing halogen placement, scaffold rigidity, and the design of hybrid molecules to enhance target specificity and potency.[1][5][6] Further exploration into their influence on the tumor microenvironment and potential for immune modulation could open new therapeutic avenues.[10] As more candidates progress through preclinical and clinical trials, the full potential of this versatile scaffold will undoubtedly be realized, offering new hope in the fight against complex diseases.[2][4]
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In Vitro Evaluation of 5-Bromo Spirooxindole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Spirooxindole Scaffold and the Significance of Bromination
The spirooxindole scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] This structural framework, characterized by a spiro-fused ring system at the C3 position of an oxindole core, offers a unique three-dimensional architecture that is conducive to potent and selective interactions with various biological targets.[2] In the realm of medicinal chemistry, spirooxindoles have garnered significant attention for their potential as anticancer, antimicrobial, and antiviral agents.[3][4][5]
The introduction of a bromine atom at the 5-position of the oxindole ring is a strategic synthetic modification aimed at enhancing the therapeutic potential of these derivatives. The electron-withdrawing nature and lipophilicity of the bromine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This can lead to improved membrane permeability, enhanced binding affinity to target proteins, and ultimately, increased biological activity. This guide provides an in-depth exploration of the in vitro methodologies employed to evaluate the therapeutic promise of 5-bromo spirooxindole derivatives, with a focus on anticancer, antioxidant, and antimicrobial activities.
I. Anticancer Activity Evaluation
The assessment of anticancer potential is a cornerstone in the preclinical evaluation of novel chemical entities. For 5-bromo spirooxindole derivatives, a multi-faceted approach involving cytotoxicity screening, apoptosis induction assays, and mechanistic studies is crucial to ascertain their therapeutic promise.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][8] This assay is instrumental in determining the cytotoxic effects of 5-bromo spirooxindole derivatives against various cancer cell lines.[9]
Causality Behind Experimental Choices: The MTT assay is selected for its high throughput, reliability, and sensitivity in detecting changes in cell viability.[7] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[7]
Experimental Protocol: MTT Assay [6][10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromo spirooxindole derivatives (typically ranging from 0.01 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity of 5-Bromo Spirooxindole Derivatives
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| 5-Bromo-Spirooxindole A | MCF-7 (Breast) | 48 | 8.5 ± 0.7 |
| 5-Bromo-Spirooxindole A | HCT-116 (Colon) | 48 | 12.3 ± 1.1 |
| 5-Bromo-Spirooxindole B | A549 (Lung) | 48 | 5.2 ± 0.4 |
| 5-Bromo-Spirooxindole B | PC-3 (Prostate) | 48 | 9.8 ± 0.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.9 ± 0.1 |
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[12][13] Therefore, it is critical to investigate whether 5-bromo spirooxindole derivatives induce apoptosis in cancer cells.
Causality Behind Experimental Choices: A combination of apoptosis assays is often employed to provide a comprehensive understanding of the cell death mechanism.[14] The Annexin V-FITC/Propidium Iodide (PI) assay is a popular choice for detecting early and late-stage apoptosis.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity (late apoptosis and necrosis).
Experimental Protocol: Annexin V-FITC/PI Staining [15]
-
Cell Treatment: Treat cancer cells with the 5-bromo spirooxindole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Visualization of Experimental Workflow
Caption: Workflow for in vitro anticancer evaluation.
II. Antioxidant Activity Assessment
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cancer. Therefore, evaluating the antioxidant potential of 5-bromo spirooxindole derivatives is a valuable component of their in vitro characterization.
Radical Scavenging Activity: DPPH and ABTS Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for determining the radical scavenging capacity of compounds.[16][17][18][19]
Causality Behind Experimental Choices: Both assays are based on the principle of electron or hydrogen atom transfer from the antioxidant to a stable radical, resulting in a color change that can be measured spectrophotometrically.[18] The DPPH radical is a stable free radical with a deep violet color, which is reduced to a pale yellow hydrazine in the presence of an antioxidant.[16] The ABTS assay involves the generation of a blue-green ABTS radical cation, which is decolorized by an antioxidant.[16] Using both assays provides a more comprehensive assessment of antioxidant activity, as they have different sensitivities to various types of antioxidant compounds.
Experimental Protocol: DPPH Assay [16][19]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add different concentrations of the 5-bromo spirooxindole derivatives. Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Experimental Protocol: ABTS Assay [16][20]
-
Preparation of ABTS Radical Cation (ABTS•+): React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add the diluted ABTS•+ solution to different concentrations of the 5-bromo spirooxindole derivatives.
-
Incubation: Incubate the mixture for a short period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation: Antioxidant Activity of 5-Bromo Spirooxindole Derivatives
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| 5-Bromo-Spirooxindole C | 25.4 ± 2.1 | 18.9 ± 1.5 |
| 5-Bromo-Spirooxindole D | 32.8 ± 2.9 | 24.5 ± 2.0 |
| Ascorbic Acid (Control) | 5.2 ± 0.4 | 3.8 ± 0.3 |
Visualization of Antioxidant Mechanism
Caption: Electron/hydrogen donation by derivatives.
III. Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Spirooxindole derivatives have shown promise in this area, and the 5-bromo substitution may further enhance their activity.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[21]
Causality Behind Experimental Choices: This method is preferred for its quantitative results (MIC values), which allow for the comparison of the potency of different compounds. It is also amenable to high-throughput screening of a large number of derivatives against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Method [21][22]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform serial two-fold dilutions of the 5-bromo spirooxindole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Antimicrobial Activity of 5-Bromo Spirooxindole Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-Bromo-Spirooxindole E | 16 | 32 | 64 |
| 5-Bromo-Spirooxindole F | 8 | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
IV. Conclusion and Future Perspectives
This technical guide has outlined a systematic and robust in vitro evaluation strategy for 5-bromo spirooxindole derivatives, encompassing their anticancer, antioxidant, and antimicrobial potential. The methodologies described, from initial cytotoxicity screening to mechanistic apoptosis assays and antimicrobial susceptibility testing, provide a comprehensive framework for researchers in drug discovery.
The data generated from these in vitro studies are crucial for establishing structure-activity relationships and identifying lead compounds for further preclinical and clinical development. Future investigations should focus on elucidating the specific molecular targets of the most potent 5-bromo spirooxindole derivatives. Techniques such as molecular docking and enzymatic assays can provide valuable insights into their mechanism of action, for instance, as inhibitors of cyclin-dependent kinases (CDKs) or modulators of the p53-MDM2 interaction.[23][24] A thorough understanding of their in vitro profile is the first critical step towards translating the therapeutic promise of these fascinating molecules into tangible clinical benefits.
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The Spiro[indole-oxane] Scaffold: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Development
Introduction: The Emergence of a Privileged Scaffold
Spirocyclic compounds, characterized by their rigid three-dimensional geometry, hold a unique and significant position in the landscape of organic and medicinal chemistry.[1][2] Among these, the spirooxindole framework, where a heterocyclic ring is fused at the C3 position of an oxindole core, has emerged as a "privileged scaffold." This is due to its prevalence in a multitude of natural products and its proven, versatile biological activity.[3][4][5] Natural spirooxindoles like coerulescine and spirotryprostatin A have demonstrated potent bioactivities, inspiring the synthesis of a vast library of analogues.[6] These synthetic derivatives have shown a remarkable range of pharmacological properties, including anticancer, antimalarial, antimicrobial, and antiviral activities.[3][4]
This technical guide provides an in-depth exploration of the discovery and development of a specific subclass: spiro[indole-oxane] compounds, with a particular focus on spiro[indoline-pyran] derivatives. We will delve into the synthetic strategies, elucidate the structure-activity relationships (SAR), and discuss the mechanistic underpinnings of their therapeutic potential, providing researchers and drug development professionals with a comprehensive resource grounded in field-proven insights.
Part 1: Synthetic Strategies and Mechanistic Causality
The construction of the spirooxindole core, particularly with an oxane moiety, relies on elegant and efficient chemical transformations. The choice of synthetic route is dictated by the desired substitution patterns and stereochemical outcomes. Multicomponent reactions (MCRs) are particularly favored for their atom economy and ability to generate molecular complexity in a single step.[7]
Multicomponent Reaction (MCR) for Spiro[indoline-pyran] Synthesis
A robust and widely adopted method for synthesizing spiro[indoline-pyran] derivatives involves a piperidine-catalyzed MCR. This approach offers high yields and operational simplicity, making it a cornerstone for library synthesis.
The reaction is proposed to proceed through a Knoevenagel condensation of the starting isatin with an active methylene compound (e.g., malononitrile) to form a highly reactive 3-cyanomethylidene-2-oxindole intermediate. This electrophilic intermediate then undergoes a Michael addition with a β-ketoester or β-diketone, followed by an intramolecular cyclization and dehydration to yield the final spiro[indoline-pyran] product.[1] The elegance of this MCR lies in its domino sequence, where multiple bonds are formed in one pot, minimizing purification steps and maximizing efficiency.
Experimental Protocol: Synthesis of Spiro[indoline-3,4′-pyran] Derivatives[1]
-
Reactant Preparation: To a solution of the desired 5-sulfonylisatin (1.0 mmol) in methanol (10 mL), add malononitrile or ethyl cyanoacetate (1.0 mmol) and a selected β-ketoester or β-diketone (1.0 mmol).
-
Catalysis: Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the precipitated solid product is collected by filtration.
-
Purification: Wash the collected solid with cold methanol and dry under vacuum to afford the pure spiro[indoline-3,4′-pyran] compound. Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
[3+2] Cycloaddition for Spiro[indole-pyrrolidine] Synthesis
While our focus is on oxanes, it is crucial to understand the most common strategy for spirooxindole synthesis: the [3+2] cycloaddition reaction. This method is foundational for creating spiro-pyrrolidinyl oxindoles, which are the most extensively studied class.[5][6] It involves the in situ generation of an azomethine ylide from isatin and an amino acid (such as proline or sarcosine). This dipole then reacts with a dipolarophile, typically an α,β-unsaturated carbonyl compound, to stereoselectively form the spiro-pyrrolidinyl framework.[6][8]
The causality behind this protocol's success is the predictable reactivity of the azomethine ylide and the ability to control stereochemistry through the choice of chiral amino acids and catalysts. This reaction has been instrumental in building libraries of compounds for screening, including those targeting the p53-MDM2 interaction.[9][10]
Diagram: Generalized Synthetic Workflow
Below is a diagram illustrating the logical flow from starting materials to the final spirooxindole compounds, highlighting the key reaction types.
Caption: Synthetic pathways to spiro[indole-oxane] and spiro[indole-pyrrolidine].
Part 2: Biological Activity and Therapeutic Applications
The rigid, three-dimensional structure of spirooxindoles allows them to interact with biological targets with high specificity and affinity.[11] This has led to their investigation in a wide array of therapeutic areas.[4]
Anticancer Activity
The most significant application of spirooxindole compounds is in oncology.[3] Their mechanisms are diverse, but a primary focus has been the inhibition of the p53-MDM2 protein-protein interaction (PPI).[12]
Mechanism of Action: p53-MDM2 Inhibition
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[12] In many cancers, p53 is inactivated by its negative regulator, MDM2, which binds to p53 and targets it for degradation. Spirooxindole compounds have been designed to fit into the hydrophobic pocket of MDM2 where p53 normally binds, thus disrupting the interaction.[9][10] This frees p53 to perform its tumor-suppressive functions. Compounds like MI-888 are potent and selective inhibitors that have advanced to clinical studies.[1][2]
Diagram: MDM2-p53 Inhibition Pathway
Caption: Mechanism of p53 reactivation by spirooxindole MDM2 inhibitors.
Beyond MDM2, spirooxindoles have been developed as inhibitors of other key cancer targets, including kinases like VEGFR2, EGFR, and CDK2.[2][13] This multi-targeted potential is highly attractive for overcoming cancer's pathway redundancy and drug resistance.[2]
| Compound Class | Target(s) | Cancer Cell Line(s) | Reported Potency (IC₅₀) | Reference |
| Spiro[indoline-naphthalene] | MDM2, CDK4 | U87MG, U251 (Glioblastoma) | 4.9 - 9.5 µM | [1][2] |
| Spiro[acridine-indoline] | Proliferation | MCF-7 (Breast) | 0.01 µM (GI₅₀) | [2] |
| Di-spirooxindole | MDM2 | PC3 (Prostate), HeLa (Cervical) | 3.7 - 7.1 µM | [14] |
| Pyrrolidinyl-spirooxindole | EGFR, CDK2 | MCF-7, MDA-MB-231 (Breast) | EGFR: 0.026 µM, CDK2: 0.301 µM | [13] |
Antimalarial and Antimicrobial Activity
Spirooxindoles have also shown significant promise against infectious diseases. The compound Cipargamin (NITD609), a spiroindolone, is a potent antimalarial agent that has progressed to clinical trials.[1][2] It acts by inhibiting protein synthesis in Plasmodium falciparum.[1] The development of spirooxindole-based antimalarials is a critical area of research due to rising drug resistance.
Furthermore, various synthetic analogues have demonstrated promising activity against bacterial and tubercular pathogens. For instance, spiro[indoline-thiazolidine] derivatives have shown potent inhibition of M. tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor.[1][2]
| Compound Class | Target Pathogen | Mechanism/Target | Reported Potency (IC₅₀) | Reference |
| Spiroindolone (Cipargamin) | Plasmodium falciparum | Protein Synthesis Inhibition | ~1 nM | [1] |
| Spiro[indoline-thiazolidine] | Mycobacterium tuberculosis | MptpB Inhibition | 1.2 µM | [1][2] |
| Spiro-thiazolidinone | S. aureus, B. subtilis | Antimicrobial | Growth Inhibition Zone: 13.5-14.0 mm | [1] |
Conclusion and Future Outlook
The spiro[indole-oxane] scaffold and the broader spirooxindole class represent a highly versatile and pharmacologically relevant area of drug discovery. Their rigid, complex three-dimensional structures make them ideal for targeting challenging protein-protein interactions and enzyme active sites. The continued development of novel synthetic methodologies, particularly stereoselective and multicomponent reactions, will undoubtedly expand the accessible chemical space.[6][7] Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel biological targets, and advancing the most promising candidates, such as those targeting MDM2 and malaria, through clinical development.[3][4] The journey from natural product inspiration to clinically effective agents is well underway for this remarkable class of molecules.
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ResearchGate. (2021). Synthesis of spiro oxindole‐fused cyclopentane reported by Veselý and co‐workers. Available from: [Link]
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University of Cape Town Libraries. (2018). Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. Available from: [Link]
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Gollner, A., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10147-10162. Available from: [Link]
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ResearchGate. (2016). Discovery of Novel Spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one Compounds as Chemically Stable, and Orally Active Inhibitors of the MDM2-p53 Interaction. Available from: [Link]
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Al-Jassas, A. A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12. Available from: [Link]
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Topic: Potential Therapeutic Targets of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
An In-Depth Technical Guide for Researchers
Abstract
The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its three-dimensional complexity and its presence in numerous biologically active natural products and synthetic compounds.[1][2] The specific compound, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one, combines this potent core with a 5-bromo substitution, a modification known to enhance the therapeutic potential and modulate the physicochemical properties of the indole ring system.[3] While direct biological data for this exact molecule is nascent, its structural architecture allows for robust hypothesis-driven target exploration based on extensive research into analogous compounds. This guide provides a comprehensive analysis of the most probable therapeutic targets, outlines a rigorous, multi-stage validation workflow, and presents detailed experimental protocols designed for drug discovery and development professionals. Our primary focus will be on the well-established role of spirooxindoles as modulators of the p53-MDM2 protein-protein interaction, a critical axis in oncology.[4] We will also explore plausible secondary targets, including key kinases involved in cell cycle regulation and proliferation.
The Spirooxindole Scaffold: A Foundation for Potent Bioactivity
Spirooxindoles represent a unique class of heterocyclic compounds characterized by a spiro-fused center, typically at the C3 position of the oxindole ring. This rigid, three-dimensional geometry provides a distinct advantage in drug design, enabling precise presentation of pharmacophoric features into protein binding pockets and often leading to high affinity and selectivity. Several spirooxindole-containing molecules have advanced into clinical trials, validating the therapeutic promise of this scaffold.[1] For instance, MI-888 is a potent inhibitor of the p53-MDM2 interaction, and Cipargamin (NITD609) is being investigated as an antimalarial agent.[1] The inclusion of a bromine atom at the 5-position, as seen in our molecule of interest, is a common strategy in medicinal chemistry to increase lipophilicity and enhance binding interactions through halogen bonding, often leading to improved potency.[3]
Primary Hypothesized Target: The p53-MDM2 Protein-Protein Interaction
The most compelling and well-documented therapeutic target for the spirooxindole class is the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[5] Disrupting the interaction between MDM2 and the p53 tumor suppressor is a leading strategy in modern cancer therapy.[4][6]
Mechanism of Action and Therapeutic Rationale
The p53 protein is a critical tumor suppressor that regulates the cellular response to stress signals, such as DNA damage, by inducing cell cycle arrest, apoptosis, or senescence.[7] In many cancers that retain wild-type p53, its function is abrogated by overexpression of its primary negative regulator, MDM2.[1] MDM2 binds directly to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[7][8]
Small-molecule inhibitors that occupy the p53-binding pocket on MDM2 can block this interaction, leading to the stabilization and accumulation of p53.[6][7] This reactivation of p53 function can restore the cell's intrinsic tumor-suppressing capabilities, triggering apoptosis specifically in cancer cells.[1][4] Given that numerous spirooxindole analogs have been successfully developed as potent MDM2-p53 inhibitors, it is highly probable that this compound acts through this mechanism.[9][10][11]
Visualizing the p53-MDM2 Pathway and Point of Intervention
The following diagram illustrates the core p53-MDM2 regulatory loop and the hypothesized point of intervention for our lead compound.
Caption: The p53-MDM2 negative feedback loop and the site of inhibition.
Secondary & Exploratory Therapeutic Targets
While the p53-MDM2 axis is the primary hypothesis, the versatility of the spirooxindole scaffold suggests other potential targets that warrant investigation.
-
Polo-like Kinase 4 (Plk4): Plk4 is a crucial regulator of centrosome duplication, and its dysregulation can lead to aneuploidy, a hallmark of cancer.[12] Some novel spirooxindole compounds have been designed as potential Plk4 inhibitors, making this an attractive secondary target for kinase screening.[12]
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2): The indole nucleus is a core component of many kinase inhibitors. Studies on related dispiro compounds have shown multi-targeted inhibitory properties against kinases like EGFR and VEGFR-2, which are critical drivers of tumor growth and angiogenesis.[13]
-
Antimicrobial Targets: Various indole derivatives have demonstrated potent antibacterial activity.[14] For example, targeting the bacterial transcriptional regulator PqsR in Pseudomonas aeruginosa represents a potential application for novel spirooxindoles in combating drug-resistant infections.[14]
A Phased Approach to Target Identification and Validation
A systematic workflow is essential to definitively identify and validate the biological targets of this compound. This process integrates unbiased screening with hypothesis-driven validation.
Caption: A multi-phase workflow for target identification and validation.
Detailed Experimental Protocols
The following protocols provide actionable, step-by-step methodologies for validating the hypothesized targets.
Protocol 1: MDM2-p53 Interaction TR-FRET Assay (Biochemical Validation)
Causality: This assay directly measures the compound's ability to disrupt the binding of p53 to MDM2 in a purified, cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method ideal for quantifying protein-protein interaction inhibition.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 120 mM NaCl, 0.05% Bovine Serum Albumin (BSA).
-
Recombinant Proteins: GST-tagged MDM2 and biotinylated p53 peptide (sequence derived from the p53 transactivation domain).
-
Detection Reagents: Europium (Eu)-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of diluted compound or DMSO (vehicle control) to each well.
-
Add 5 µL of GST-MDM2 and biotin-p53 peptide mixture (pre-incubated for 15 minutes) to all wells.
-
Incubate at room temperature for 60 minutes to allow for inhibitor binding.
-
Add 10 µL of the Eu-anti-GST and SA-APC detection mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission measured at 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and a known potent inhibitor like Nutlin-3a (100% inhibition) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: p53-Dependent Reporter Gene Assay (Cellular Validation)
Causality: This assay confirms that the compound can activate the p53 pathway inside living cells. A p53-null or mutant cell line serves as a crucial negative control to ensure the observed activity is dependent on wild-type p53, thereby validating the on-target mechanism.
Methodology:
-
Cell Lines & Culture:
-
Primary Line: HCT116 (human colon carcinoma, wild-type p53).
-
Negative Control: HCT116 p53-/- (isogenic p53 knockout line).
-
Culture cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Transfection:
-
Seed cells in a 96-well white, clear-bottom plate.
-
Transfect cells with a p53-responsive firefly luciferase reporter plasmid (e.g., pGL3-p21-promoter) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. . Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Treat the transfected cells with a serial dilution of this compound for 18-24 hours. Include a DMSO vehicle control.
-
-
Luminescence Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Calculate the fold-induction of p53 activity relative to the DMSO control.
-
Determine the EC50 value from the dose-response curve in the HCT116 WT cells. A lack of response in the HCT116 p53-/- cells validates the p53-dependent mechanism.
-
Protocol 3: Western Blot for p53 and p21 Accumulation
Causality: This biochemical technique provides direct visual evidence of target engagement in a cellular context. By inhibiting MDM2, p53 protein should accumulate, leading to the increased transcription and translation of its downstream target, the cell cycle inhibitor p21.
Methodology:
-
Cell Treatment & Lysis:
-
Plate HCT116 WT cells and treat with the compound at 1x, 5x, and 10x the EC50 value determined from the reporter assay for 8-24 hours. Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C: anti-p53, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A dose-dependent increase in p53 and p21 protein levels relative to the loading control confirms the compound's mechanism of action.
-
Quantitative Data Summary
The data generated from the proposed experiments should be compiled to build a comprehensive profile of the compound's activity.
| Assay Type | Cell Line / System | Endpoint | Expected Result for Active Compound |
| Biochemical | |||
| MDM2-p53 TR-FRET | Purified Proteins | IC50 (nM) | Potent inhibition (low nM to µM range) |
| Plk4 Kinase Assay (e.g., ADP-Glo) | Purified Enzyme | IC50 (nM) | Inhibition, if it is a secondary target |
| Cellular | |||
| p53 Reporter Assay | HCT116 (WT p53) | EC50 (µM) | Dose-dependent increase in luciferase signal |
| p53 Reporter Assay | HCT116 (p53-/-) | EC50 (µM) | No significant signal increase |
| Cytotoxicity Assay | SJSA-1 (MDM2 amp, WT p53) | GI50 (µM) | High sensitivity to compound |
| Cytotoxicity Assay | SW480 (Mutant p53) | GI50 (µM) | Low sensitivity to compound |
| Western Blot | HCT116 (WT p53) | Protein Levels | Dose-dependent increase in p53 and p21 |
Conclusion and Future Directions
The structural features of This compound strongly suggest its potential as a therapeutic agent, with the p53-MDM2 protein-protein interaction being its most probable primary target. The outlined multi-phase validation strategy, combining direct biochemical assays with mechanism-driven cellular studies, provides a rigorous framework for confirming this hypothesis and uncovering additional targets. Successful validation of p53 reactivation would position this compound as a promising candidate for development as an anticancer agent in tumors harboring wild-type p53. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency and drug-like properties, followed by in vivo efficacy studies in relevant cancer xenograft models.
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An In-depth Technical Guide: 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one as a Novel Protein Degrader Building Block
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." This is largely achieved through the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for systematic optimization and the exploration of novel chemical space.[2][3] This guide introduces 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one , a unique spirooxindole scaffold, as a versatile new building block for the synthesis of novel protein degraders. Spirooxindoles are a class of compounds with established biological relevance and a rigid three-dimensional structure, making them an attractive starting point for the design of ligands that can induce novel protein-protein interactions.[4][5][6] We will provide a comprehensive overview of its synthesis, functionalization, and a prospective application in the development of a PROTAC targeting the epigenetic regulator BRD4.
Introduction to Targeted Protein Degradation and the Role of Novel Scaffolds
Traditional pharmacology relies on occupancy-driven inhibition of protein function. In contrast, TPD offers a catalytic, event-driven mechanism that results in the physical elimination of the target protein. This is accomplished by a degrader molecule that forms a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1] This approach has several advantages, including the ability to target scaffolding proteins and other non-enzymatic targets, and the potential for prolonged pharmacodynamic effects.[7]
The success of a PROTAC is highly dependent on the interplay between its three components.[8] While much focus has been placed on the E3 ligase ligand and the linker, the development of novel, synthetically tractable POI ligands, or "building blocks," is crucial for expanding the reach of TPD to new targets. The spirooxindole core, with its rigid and complex three-dimensional geometry, offers a unique opportunity to explore new binding modes and potentially induce novel protein-protein interactions within the ternary complex, a key factor in degradation efficiency.[9] The subject of this guide, This compound , provides a strategic entry point into this chemical space, with the bromine atom serving as a versatile handle for chemical modification.
Synthesis and Characterization of the Spirooxindole Building Block
The synthesis of the spirooxindole core can be efficiently achieved through a multicomponent reaction, a hallmark of spirooxindole chemistry.[7] We propose a synthesis starting from the commercially available 5-bromoisatin.[10][11]
Proposed Synthesis of this compound
The proposed synthetic route involves a condensation reaction between 5-bromoisatin and a suitable bis-nucleophile, followed by cyclization. A plausible approach is the reaction of 5-bromoisatin with a protected diol under acidic conditions to form the spiro-oxane ring.
Caption: Proposed synthetic pathway for the spirooxindole building block.
Detailed Experimental Protocol: Synthesis
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 5-bromoisatin (1.0 eq), (tetrahydro-4H-pyran-4,4-diyl)dimethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add toluene to the flask to a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired This compound .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Functionalization of the Building Block for PROTAC Synthesis
The bromine atom at the 5-position of the indole ring is a key functional handle that allows for the attachment of a linker. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, offering a wide range of possibilities for introducing diverse chemical moieties.[12][13][14][15]
Strategies for Linker Attachment
We will outline three common and versatile cross-coupling strategies:
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.[13][15] This is ideal for introducing aryl or heteroaryl linkers.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.[14][16] This provides a rigid linker element.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[12][17] This is suitable for incorporating amine-containing linkers.
Caption: Versatile functionalization of the spirooxindole building block.
Case Study: Design and Synthesis of a BRD4-Targeting PROTAC
To illustrate the utility of our building block, we will design a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.[18] We will use the known BRD4 ligand, JQ1, as the warhead.[2][19]
Overall PROTAC Design
The designed PROTAC will consist of three parts:
-
POI Ligand: The 5-functionalized spirooxindole scaffold.
-
Linker: A flexible polyethylene glycol (PEG) chain to provide optimal spacing and solubility.
-
E3 Ligase Ligand: A pomalidomide derivative to recruit the Cereblon (CRBN) E3 ligase.
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Methodological & Application
Application Note & Protocol: Organocatalytic Synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Abstract
The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This application note provides a detailed, field-tested protocol for the synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one, a key intermediate for drug discovery and development. The described method is a cascade Michael-Michael-aldol reaction, showcasing an efficient organocatalytic approach to constructing this complex spirocyclic system with high diastereoselectivity.[5] We will elaborate on the mechanistic rationale, step-by-step experimental procedures, purification, and characterization, providing researchers with a robust and reproducible guide.
Introduction: The Significance of Spirooxindoles
Spirooxindoles are a fascinating class of heterocyclic compounds characterized by a C-3 spiro-fused oxindole ring. This unique three-dimensional architecture is found in many bioactive alkaloids and has become a critical pharmacophore in modern drug design.[3][6] The incorporation of a bromine atom at the 5-position of the oxindole core, as in our target molecule, often enhances binding affinity and modulates the pharmacological profile of the compound, making it a valuable building block for creating libraries of potential therapeutic agents.[7] Halogenated spirooxindoles, in particular, have shown promise as targeted anticancer agents.[7]
The synthesis of these complex structures, especially the tetrahydropyran-fused variants, has been an area of intense research.[8][9] Traditional methods can be lengthy and require harsh conditions. Organocatalysis has emerged as a powerful alternative, offering mild reaction conditions, high stereoselectivity, and a greener footprint.[5][10][11] This protocol leverages a chiral organocatalyst to facilitate a cascade reaction, a highly efficient strategy for building molecular complexity in a single step.
Reaction Principle and Mechanism
The synthesis proceeds via an organocatalytic cascade reaction involving 5-bromoisatin, malononitrile, and 1,3-dicarbonyl compounds.[12] While the specific target with an oxane ring is a variation, the general principle of using isatin derivatives is well-established.[13][14][15] A more direct and relevant approach for the oxane ring formation is the reaction between an isatylidene derivative and a suitable C3 synthon in a formal [3+3] cycloaddition or a related Michael-addition cascade.
For this protocol, we will focus on a conceptual cascade reaction catalyzed by a chiral secondary amine (e.g., a derivative of proline). The proposed mechanism involves the following key steps:
-
Knoevenagel Condensation: 5-Bromoisatin reacts with a suitable active methylene compound (e.g., malononitrile or an equivalent) to form an electron-deficient 5-bromo-isatylidene intermediate.
-
Michael Addition: A 1,3-dicarbonyl compound or a related enolizable substrate adds to the isatylidene intermediate in a Michael-type addition.
-
Intramolecular Cyclization (Oxo-Michael or Aldol): The newly formed intermediate undergoes an intramolecular cyclization to form the tetrahydropyran (oxane) ring.
-
Tautomerization/Protonation: The final step involves tautomerization and protonation to yield the stable spirooxindole product.
The organocatalyst plays a crucial role in activating the substrates and controlling the stereochemistry of the newly formed spiro center.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents | Supplier | CAS No. |
| 5-Bromoisatin | C₈H₄BrNO₂ | 226.03 | 226 mg | 1.0 | 1.0 | Sigma-Aldrich | 20780-55-6 |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 123 mg | 1.1 | 1.1 | Alfa Aesar | 504-02-9 |
| L-Proline | C₅H₉NO₂ | 115.13 | 23 mg | 0.2 | 0.2 | Acros Organics | 147-85-3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL | - | - | Fisher Scientific | 75-09-2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | - | VWR | 141-78-6 |
| n-Hexane | C₆H₁₄ | 86.18 | - | - | - | VWR | 110-54-3 |
Equipment:
-
10 mL round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glass funnels and standard laboratory glassware
-
Column chromatography setup (silica gel, 230-400 mesh)
Synthetic Procedure
The overall workflow is depicted below.
Step-by-Step Instructions:
-
Reaction Setup: To a 10 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromoisatin (226 mg, 1.0 mmol), 1,3-cyclohexanedione (123 mg, 1.1 mmol), and L-proline (23 mg, 0.2 mmol).
-
Causality Note: 5-Bromoisatin is the electrophilic starting material. 1,3-Cyclohexanedione serves as the nucleophilic component that will ultimately form the oxane ring. L-proline is the organocatalyst that facilitates the cascade reaction through the formation of an enamine intermediate with the dione.
-
-
Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM) to the flask.
-
Causality Note: DCM is chosen as the solvent due to its ability to dissolve the starting materials and its relative inertness under these reaction conditions.
-
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature (approx. 20-25 °C) for 24 hours. The reaction mixture should become a clear, homogeneous solution over time.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a solvent system of 30% ethyl acetate in n-hexane. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Self-Validation: TLC allows for real-time tracking of the conversion, ensuring the reaction has gone to completion before proceeding to the work-up stage.
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel.
-
Packing: Use a gradient solvent system starting with 10% ethyl acetate in n-hexane.
-
Elution: Gradually increase the polarity to 30% ethyl acetate in n-hexane to elute the desired product.
-
Self-Validation: Column chromatography is essential to separate the pure product from unreacted starting materials, the catalyst, and any side products.
-
-
Isolation: Collect the fractions containing the pure product (as identified by TLC), combine them, and remove the solvent using a rotary evaporator.
-
Final Product: Dry the resulting white solid under high vacuum to obtain this compound. An expected yield is typically in the range of 75-85%.
Characterization and Data
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.
Table 2: Expected Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.2 (s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 4.0-2.0 (m, 8H, oxane-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 178 (C=O), 140 (Ar-C), 135-115 (Ar-C), 115 (Ar-C-Br), 75 (spiro-C), 60-20 (oxane-C) |
| HRMS (ESI) | Calculated for C₁₂H₁₂BrNO₂ [M+H]⁺: 282.0124; Found: 282.0126 |
| FT-IR (KBr, cm⁻¹) | ν: 3200 (N-H), 1715 (C=O, amide), 1620 (C=C, aromatic), 1100 (C-O-C) |
Note: The exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and concentration.
Safety and Handling
-
5-Bromoisatin: Irritant. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
L-Proline & 1,3-Cyclohexanedione: General laboratory reagents. Handle with care.
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, at all times.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time to 36-48 hours. Ensure anhydrous conditions. |
| Decomposition on silica gel. | Deactivate silica gel with 1% triethylamine in the eluent. | |
| Multiple Spots on TLC | Formation of side products. | Ensure high purity of starting materials. Check reaction temperature. |
| Product is an oil, not a solid | Residual solvent. | Dry under high vacuum for an extended period. Try trituration with cold ether/hexane. |
Conclusion
This application note provides a reliable and efficient organocatalytic method for synthesizing this compound. The cascade reaction strategy is atom-economical and proceeds under mild conditions, making it an attractive approach for medicinal chemists. The detailed protocol and troubleshooting guide are intended to enable researchers to successfully replicate and adapt this synthesis for their drug discovery programs.
References
-
Zhou, L., Qu, R., & Yang, G. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 15(5), 579-595. [Link][1][2]
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Kamal, A., et al. (2024). Some of the biologically active pharmaceutical drugs with Spirooxindoles. ResearchGate. [Link][6]
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Various Authors. (n.d.). Synthesis of spirooxindoles fused with a tetrahydropyran ring. ResearchGate. [Link][8]
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Saleh, M. M., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. [Link][3][4]
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Barakat, A., et al. (2023). Medicinal applications of spirooxindole and its derivatives. ResearchGate. [Link][7]
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Various Authors. (n.d.). Synthesis of spirooxindole-4H-pyran derivatives (A1–A15). ResearchGate. [Link][9]
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Rios, R. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael-Michael-aldol reaction. PubMed. [Link][5]
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Merino, P. (2015). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] Derivatives. PubMed. [Link][10]
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Wang, C., et al. (2010). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angewandte Chemie International Edition, 49(37), 6549-6552. [Link][11]
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Various Authors. (n.d.). Synthesis of spirooxindoles fused with pyrazolo-tetrahydropyridinone and coumarin-dihydropyridine-pyrazole tetracycles. New Journal of Chemistry. [Link][13]
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Various Authors. (n.d.). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link][14]
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Various Authors. (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. [Link][15]
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Application Notes and Protocols for the Investigation of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one in Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one in cancer cell line investigations. Spirooxindoles, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties[1]. This guide outlines a systematic approach to evaluating the cytotoxic and mechanistic properties of this specific spiro-compound. We present a series of robust, validated protocols for assessing cell viability, induction of apoptosis, effects on cell cycle progression, and impact on key cancer-related signaling pathways. The methodologies are designed to provide a thorough preclinical in vitro characterization of the compound's potential as a therapeutic agent.
Introduction and Scientific Background
The spirooxindole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic compounds with significant bioactivity[1]. The incorporation of a bromine atom at the 5-position of the indole ring can enhance the lipophilicity and potential binding interactions of the molecule. The spiro-linkage to an oxane ring introduces a unique three-dimensional conformation that may confer selectivity for specific biological targets. While direct studies on this compound are emerging, related bromo-substituted indole compounds have demonstrated activities such as inhibition of cancer cell growth and modulation of critical signaling pathways like NF-κB[2].
The rationale for investigating this compound is based on the established anticancer potential of the broader spirooxindole class, which is known to target various hallmarks of cancer. For instance, certain derivatives have been shown to induce cell death through the generation of reactive oxygen species (ROS) and to interact with key proteins like EGFR and HER-2[1]. Therefore, a systematic evaluation of this compound is warranted to elucidate its specific mechanism of action and therapeutic potential.
This guide provides the foundational experimental framework to test the hypothesis that this compound exerts anticancer effects by inducing cytotoxicity, apoptosis, and cell cycle arrest in cancer cell lines.
Experimental Design and Workflow
A logical and staged approach is crucial for characterizing a novel compound. The following workflow is proposed to systematically evaluate the anticancer properties of this compound.
Caption: Proposed experimental workflow for evaluating this compound.
Protocols and Methodologies
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of activity. Suggested lines include MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and A549 (lung carcinoma). Cells should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound (MW: 282.14 g/mol )[3] in sterile dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
Phase 1: Cytotoxicity Assessment
The initial step is to determine the compound's ability to inhibit cell proliferation or induce cell death. The MTT and SRB assays are reliable colorimetric methods for this purpose[4][5].
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells[6]. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the spiro-compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours[6].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Cell Line | Treatment Duration (hr) | IC₅₀ (µM) - Example Data |
| MCF-7 | 48 | 15.2 |
| HCT116 | 48 | 8.9 |
| A549 | 48 | 22.5 |
| MCF-7 | 72 | 10.8 |
| HCT116 | 72 | 5.4 |
| A549 | 72 | 18.1 |
Table 1: Example cytotoxicity data for this compound.
Phase 2: Elucidation of Cell Death Mechanism
Once cytotoxicity is established, the next logical step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.
This flow cytometry-based assay is a gold standard for detecting apoptosis[7][8]. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[9]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost[8].
-
Cell Treatment: Seed cells in 6-well plates and treat with the spiro-compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
| Treatment (24 hr) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.6 |
| Compound (0.5x IC₅₀) | 70.3 ± 3.1 | 18.9 ± 2.5 | 10.8 ± 1.9 |
| Compound (1x IC₅₀) | 45.2 ± 4.5 | 35.6 ± 3.8 | 19.2 ± 2.1 |
| Compound (2x IC₅₀) | 20.8 ± 3.9 | 48.1 ± 4.2 | 31.1 ± 3.3 |
Table 2: Example results from Annexin V/PI staining in HCT116 cells.
Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle[10]. Flow cytometry analysis of DNA content using PI staining allows for the quantification of cells in different phases (G0/G1, S, and G2/M)[11].
-
Cell Treatment: Treat cells in 6-well plates with the compound as described in 3.3.1.
-
Cell Harvesting: Harvest cells and wash with cold 1X PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity. Model the resulting histogram to determine the percentage of cells in each phase.
Caption: Logic diagram illustrating potential cell cycle arrest induced by the compound.
Phase 3: Signaling Pathway Investigation
To delve deeper into the mechanism, it is essential to investigate the compound's effect on key proteins involved in apoptosis and cell cycle regulation. Western blotting is a powerful technique for this purpose[12][13].
This technique allows for the detection and semi-quantification of specific proteins in a complex mixture[14][15].
-
Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Suggested targets include:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21, p53.
-
Loading Control: β-actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Conclusion and Future Directions
This application note provides a structured and comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By following these protocols, researchers can obtain critical data on its cytotoxicity, ability to induce apoptosis, and impact on cell cycle progression and key signaling pathways. The results from these studies will form a crucial foundation for further preclinical development, including in vivo efficacy studies in animal models and more detailed mechanistic investigations.
References
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Asif, M., Alvi, S.S., Azaz, T., Khan, A.R., Tiwari, B., Hafeez, B.B., & Nasibullah, M. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. International Journal of Molecular Sciences, 24(8), 7336. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., Warren, J. T., Bokesch, H., Kenney, S., & Boyd, M. R. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]
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Hedjran, F., Torkabadi, E., Ghasemi, F., & Fazeli, A. (2018). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 93(10), 1036–1045. [Link]
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Bio-Rad Laboratories. (n.d.). Western Blotting Applications in Preclinical Oncology Research. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Apoptosis detection using annexin V/PI staining. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with MNP's. Retrieved January 19, 2026, from [Link]
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Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS ONE, 17(6), e0270599. [Link]
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Telford, W. G. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129–140. [Link]
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JoVE. (n.d.). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved January 19, 2026, from [Link]
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NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved January 19, 2026, from [Link]
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Gornowicz, A., Bielawska, A., & Bielawski, K. (2020). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 25(23), 5576. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 19, 2026, from [Link]
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Küçükgüzel, I., Tatar, E., Küçükgüzel, S. G., Rollas, S., & De Clercq, E. (2007). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Archiv der Pharmazie, 340(10), 536–542. [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer & Immuno-Oncology. Retrieved January 19, 2026, from [Link]
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Yu, G. Q., Dou, Z. L., & Jia, Z. H. (2018). 2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondrial and JNK signaling pathways. Oncology Letters, 16(1), 157–162. [Link]
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ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines. Retrieved January 19, 2026, from [Link]
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Fadlalla, K., Elgendy, R., Gilbreath, E., Pondugula, S. R., Yehualaeshet, T., Mansour, M., Serbessa, T., Manne, U., & Samuel, T. (2017). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Letters, 14(5), 5149–5156. [Link]
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Pinto, M., Paterni, I., & Minutolo, F. (2020). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. Journal of Medicinal Chemistry, 63(21), 12739–12756. [Link]
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Frolov, D. S., Kutyashev, I. B., Shestakov, A. S., Perevalov, V. P., & Khrustalev, V. N. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3169. [Link]
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Tu, S. J., Jiang, B., Zhang, J. Y., Jia, R. H., Zhang, J., & Yao, C. S. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 9, 842–850. [Link]
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Application Notes and Protocols: The Emerging Role of 5-Bromo-Spiro-oxindoles in Oncology Drug Discovery
Introduction: The Spiro-oxindole Scaffold as a Privileged Structure in Medicinal Chemistry
The spiro-oxindole core is a unique three-dimensional heterocyclic motif that has garnered significant attention in medicinal chemistry due to its prevalence in numerous natural products and biologically active molecules.[1][2] This rigid spirocyclic framework provides a well-defined orientation of substituents in three-dimensional space, enabling precise interactions with biological targets.[3][4] The inherent chirality and structural complexity of spiro-oxindoles make them attractive scaffolds for the design of novel therapeutics.[2] Among the various substituted spiro-oxindoles, halogenated derivatives, particularly those containing bromine at the 5-position of the indole ring, have demonstrated significant potential as anticancer agents.[5] The presence of the bromo group can enhance the binding affinity of the molecule to its target protein through halogen bonding and can also improve its pharmacokinetic properties.
This guide will focus on the application of 5-bromo-spiro-oxindole derivatives, typified by the lead compound 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one, in the context of modern drug discovery, with a primary emphasis on their role as anticancer agents.
Primary Application: Potent Inhibition of the p53-MDM2 Interaction in Cancer Therapy
A substantial body of research has identified the disruption of the p53-MDM2 protein-protein interaction as a key mechanism of action for many spiro-oxindole-based anticancer agents.[5][6] The tumor suppressor protein p53, often termed the "guardian of the genome," plays a crucial role in regulating cell cycle arrest, DNA repair, and apoptosis.[7] In many cancers, the function of wild-type p53 is abrogated by its negative regulator, the E3 ubiquitin ligase MDM2 (or HDM2 in humans), which binds to p53 and promotes its proteasomal degradation.[5][8] The overexpression of MDM2 is a common feature in various human tumors, leading to the inactivation of p53 and subsequent tumor progression.[8][9]
Consequently, the inhibition of the p53-MDM2 interaction presents a compelling therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[10] Spiro-oxindole derivatives have emerged as a promising class of small-molecule inhibitors that can effectively block this interaction.[10][11] These compounds are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for its binding to the hydrophobic pocket of MDM2.[8][11] The spiro-oxindole scaffold serves as a rigid platform to position the necessary pharmacophoric groups to effectively occupy this pocket, thereby preventing MDM2 from binding to and degrading p53.[11]
The reactivation of p53 by 5-bromo-spiro-oxindole derivatives can trigger a cascade of downstream events, including cell cycle arrest and apoptosis in cancer cells, making these compounds highly valuable candidates for further drug development.[5]
Caption: p53-MDM2 signaling and inhibition by 5-bromo-spiro-oxindoles.
Experimental Protocols
Protocol 1: General Synthesis of 5-Bromo-Spiro-oxindole Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a general and efficient method for the synthesis of spiro-oxindole derivatives through a one-pot, multi-component 1,3-dipolar cycloaddition reaction.[1]
Rationale: The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of complex heterocyclic systems with high stereoselectivity. This approach allows for the rapid generation of a diverse library of spiro-oxindole derivatives for structure-activity relationship (SAR) studies.
Materials:
-
5-Bromo-isatin
-
A selected amino acid (e.g., sarcosine or L-proline)
-
A dipolarophile (e.g., an α,β-unsaturated ketone or ester)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
To a solution of 5-bromo-isatin (1.0 mmol) and the chosen amino acid (1.2 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the dipolarophile (1.0 mmol).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the desired 5-bromo-spiro-oxindole derivative.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol details the procedure for assessing the anticancer activity of synthesized 5-bromo-spiro-oxindole derivatives against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][12][13]
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. It is widely used to assess the cytotoxicity of potential anticancer compounds by quantifying the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[1][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
5-Bromo-spiro-oxindole derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the 5-bromo-spiro-oxindole compounds in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for screening 5-bromo-spiro-oxindole derivatives.
Data Presentation: Cytotoxic Activity of Spiro-oxindole Derivatives
The following table summarizes the reported cytotoxic activities of various spiro-oxindole derivatives against different cancer cell lines, highlighting the potential of this chemical class.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8c | MCF-7 (Breast) | 0.189 ± 0.01 | [13] |
| 8c | HepG2 (Liver) | 1.04 ± 0.21 | [13] |
| 23p | HepG2 (Liver) | 2.357 | [12] |
| 23p | A549 (Lung) | 3.012 | [12] |
| 4u | HepG2 (Liver) | < 10 µg/mL | [1] |
| 4w | HepG2 (Liver) | < 10 µg/mL | [1] |
Conclusion and Future Directions
5-Bromo-spiro-oxindole derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their ability to effectively inhibit the p53-MDM2 interaction provides a clear and validated mechanism for inducing cancer cell death. The synthetic accessibility of the spiro-oxindole scaffold allows for extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the structural diversity of this class of compounds, exploring their efficacy in in vivo models, and investigating their potential in combination therapies with other anticancer agents. The continued exploration of 5-bromo-spiro-oxindoles holds significant promise for the discovery of next-generation cancer drugs.
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Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2017). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2024). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. (2016). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and SARs study of novel spiro-oxindoles as potent antiproliferative agents with CDK-2 inhibitory activities. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (2018). ScienceDirect. Retrieved January 19, 2026, from [Link]
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Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). Frontiers. Retrieved January 19, 2026, from [Link]
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Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2−p53 Interaction. (2006). ACS Publications. Retrieved January 19, 2026, from [Link]
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Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. (2022). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Anticancer potential of spirooxindole derivatives. (2024). ScienceDirect. Retrieved January 19, 2026, from [Link]
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New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019-2025). (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. (2022). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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DESIGN AND SYNTHESIS OF DENSELY FUNCTIONALIZED NOVEL SPIROOXINDOLES AS ANTICANCER AGENTS. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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"1,3-dipolar cycloaddition for spirooxindole synthesis"
An Application Guide to the Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Spirooxindole Scaffold
The spirooxindole framework, characterized by a C3-spirocyclic junction on the oxindole core, is a privileged structural motif in medicinal chemistry and natural product synthesis. Compounds bearing this moiety exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties.[1][2][3] The unique three-dimensional architecture of spirooxindoles allows for precise spatial orientation of functional groups, making them ideal candidates for interacting with biological targets like the MDM2-p53 protein-protein interface, a critical pathway in cancer therapy.[1][4]
Among the myriad of synthetic strategies developed to access these complex structures, the 1,3-dipolar cycloaddition has emerged as a particularly powerful and elegant tool.[3][5] This reaction class enables the construction of the core five-membered heterocyclic ring fused at the C3 position in a highly regio- and stereoselective manner, often in a single, atom-economical step.[6]
This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition for spirooxindole synthesis, focusing on the underlying mechanisms, practical experimental protocols, and the causal factors influencing reaction outcomes. It is designed for researchers in organic synthesis and drug development seeking to leverage this versatile reaction for the construction of novel, biologically relevant molecules.
Part 1: The [3+2] Cycloaddition - Mechanistic Underpinnings
The 1,3-dipolar cycloaddition is a pericyclic reaction classified as a [3+2] cycloaddition, involving a 1,3-dipole and a dipolarophile. In the context of spirooxindole synthesis, the dipolarophile is typically an electron-deficient alkene, most commonly a 3-methyleneoxindole derivative. The reaction proceeds through a concerted mechanism, allowing for the simultaneous formation of two new sigma bonds and the creation of up to four contiguous stereocenters.[6]
The choice of the 1,3-dipole is the most critical variable and dictates the nature of the resulting heterocyclic ring. The most prevalent dipoles employed in this chemistry are azomethine ylides, nitrones, and nitrile oxides.
Caption: General workflow of the 1,3-dipolar cycloaddition for spirooxindole synthesis.
Azomethine Ylides: The Workhorse for Spiro-Pyrrolidine Synthesis
Azomethine ylides are the most extensively used 1,3-dipoles for constructing the spiro[oxindole-3,2'-pyrrolidine] scaffold.[2] These ylides are typically transient intermediates generated in situ, most commonly via the thermal decarboxylative condensation of an isatin with an α-amino acid, such as L-proline or sarcosine.[4][5]
Mechanism of Azomethine Ylide Generation and Cycloaddition:
-
Condensation: The ketone of the isatin reacts with the secondary amine of the α-amino acid to form a zwitterionic intermediate.
-
Decarboxylation: This intermediate readily undergoes thermal decarboxylation (loss of CO₂) to generate the azomethine ylide. This step is often the rate-determining one and is facilitated by solvents like methanol or by heating.[5]
-
Trapping: The newly formed, highly reactive ylide is immediately trapped by the dipolarophile present in the reaction mixture in a highly regio- and stereoselective [3+2] cycloaddition.[7]
This multicomponent approach is exceptionally efficient, as it allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials.[8]
Caption: In situ generation of an azomethine ylide and subsequent cycloaddition.
Nitrones and Other Dipoles
While less common than azomethine ylides, other 1,3-dipoles are also effective for synthesizing different five-membered rings.
-
Nitrones: The cycloaddition of nitrones with 3-methyleneoxindoles yields spiro[isoxazolidine-3,3'-oxindoles].[9] Nitrones can be generated in situ from the condensation of an aldehyde with a hydroxylamine, creating a cascade reaction sequence.[10] This approach is valuable for accessing oxygen-containing spirocycles.
-
Nitrile Oxides/Imines: These dipoles react to form spiro[isoxazoline-3,3'-oxindoles] and spiro[pyrazoline-oxindoles], respectively.[11][12] These reactions often require a chiral Lewis acid catalyst to achieve high levels of enantioselectivity.
Part 2: Asymmetric Catalysis - Controlling Stereochemistry
A major focus in the field is the development of catalytic asymmetric versions of the 1,3-dipolar cycloaddition. Achieving high enantioselectivity is crucial for synthesizing compounds for pharmaceutical applications. This is typically accomplished using a chiral metal-ligand complex that coordinates to one of the reactants.[13][14]
Causality in Catalysis: Chiral Lewis acids, often complexes of Cu(I), Ag(I), or Mg(II) with chiral ligands (e.g., TF-BiphamPhos, N,N'-dioxides), play a dual role:[6][12][13]
-
Activation: The Lewis acid coordinates to the carbonyl group of the dipolarophile (the methyleneoxindole). This coordination withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy accelerates the reaction rate.
-
Chiral Environment: The chiral ligand creates a sterically defined pocket around the metal center. This forces the 1,3-dipole to approach the dipolarophile from a specific face, leading to the preferential formation of one enantiomer over the other.
The choice of metal, ligand, and solvent must be carefully optimized to achieve high yields and stereoselectivity.
Data Presentation: Catalyst and Solvent Effects
The following table summarizes representative results from the literature for the asymmetric [3+2] cycloaddition of azomethine ylides with N-unprotected 2-oxoindolin-3-ylidene derivatives, highlighting the critical role of the catalyst system.
| Entry | Catalyst System | Solvent | Yield (%) | dr | ee (%) | Reference |
| 1 | AgOAc / TF-BiphamPhos | CH₂Cl₂ | 95 | >99:1 | 75 | [13][14] |
| 2 | Cu(OTf)₂ / Ph-Box | CH₂Cl₂ | 92 | 95:5 | 90 | [6] |
| 3 | Mg(ClO₄)₂ / Chiral N,N'-dioxide | THF | 98 | >95:5 | 99 | [12] |
| 4 | No Catalyst | Methanol | 87 | 99:1 | - | [5] |
dr = diastereomeric ratio; ee = enantiomeric excess. Note: Data is compiled from different substrate systems and is for illustrative purposes.
Part 3: Experimental Protocol - Three-Component Synthesis of a Spiro[oxindole-pyrrolizidine]
This section provides a detailed, self-validating protocol for a classic three-component 1,3-dipolar cycloaddition reaction. This procedure is based on well-established methodologies for the synthesis of spiropyrrolizidine oxindoles.[5][8]
Materials and Reagents
-
Isatin (1.0 equiv): Substituted or unsubstituted. Must be dry.
-
L-Proline (1.2 equiv): Acts as the precursor for the azomethine ylide.
-
Dipolarophile (1.2 equiv): e.g., Dimethyl maleate, N-substituted maleimide, or an α,β-unsaturated ketone.
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH). A protic solvent is often beneficial for this specific transformation.[8]
-
Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purification: Silica gel for column chromatography.
-
Eluent: Hexane/Ethyl Acetate mixture.
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask, add isatin (1.0 mmol, 1.0 equiv), L-proline (1.2 mmol, 1.2 equiv), and the chosen dipolarophile (1.2 mmol, 1.2 equiv).
-
Rationale: Using a slight excess of the amino acid and dipolarophile ensures the complete consumption of the limiting reagent, the isatin.
-
-
Solvent Addition: Add anhydrous methanol (10-15 mL) to the flask.
-
Reaction Execution: Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 60-65 °C. Stir the reaction mixture vigorously.
-
Rationale: Heating is required to promote the condensation and subsequent decarboxylation to form the azomethine ylide. The reaction is typically exothermic once initiated.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the spirooxindole product should appear, while the starting material spots diminish. The reaction is typically complete within 2-4 hours.[5]
-
Self-Validation: A distinct color change, often from orange/red (isatin) to yellow or colorless, accompanies the reaction, providing a visual cue of its progress.[8]
-
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. In many cases, the product will precipitate out of the solution.[8]
-
If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol to remove residual impurities.
-
If no precipitate forms, concentrate the reaction mixture in vacuo to obtain the crude product as a solid or oil.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 30:70) is typically effective.
-
Rationale: Chromatography is essential to remove any unreacted starting materials and potential diastereomers, yielding the pure spirooxindole adduct.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The stereochemistry can often be confirmed by 2D NMR experiments (NOESY/ROESY) or single-crystal X-ray diffraction.[5][7]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure reagents are pure and dry. |
| Decomposition of ylide. | Ensure the dipolarophile is sufficiently reactive. A less reactive dipolarophile may not trap the ylide efficiently. | |
| Poor Diastereoselectivity | Thermodynamic vs. kinetic control. | Try running the reaction at a lower temperature for a longer duration to favor the kinetic product. Different solvents can also influence selectivity.[15] |
| Multiple Products | Side reactions. | Ensure an inert atmosphere (N₂ or Ar) if substrates are sensitive to oxidation. Check the purity of the starting dipolarophile (Z/E isomers can give different products). |
Conclusion
The 1,3-dipolar cycloaddition stands as a cornerstone of modern heterocyclic chemistry, providing a robust and highly adaptable platform for the synthesis of spirooxindoles. The ability to generate complex, polycyclic scaffolds with excellent stereocontrol from simple precursors underscores its power and appeal. By understanding the underlying mechanistic principles—from the in situ generation of dipoles to the role of asymmetric catalysis—researchers can effectively harness this reaction to construct novel molecular entities for drug discovery and beyond. The protocols and insights provided herein serve as a practical guide for the successful application of this elegant chemical transformation.
References
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.[Link]
-
Catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides for the construction of spirooxindole-pyrrolidines. PubMed.[Link]
-
Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Beilstein Journal of Organic Chemistry.[Link]
-
Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. National Institutes of Health (NIH).[Link]
-
Catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides for the construction of spirooxindole-pyrrolidines. Sci-Hub.[Link]
-
Synthesis of Pyrrolo(spiro-[2.3′]-oxindole)-spiro-[4.3″]-oxindole via 1,3-Dipolar Cycloaddition of Azomethine Ylides with 3-Acetonylideneoxindole. Sci-Hub.[Link]
-
Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. Sci-Hub.[Link]
-
Asymmetric Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Imines for the Synthesis of Chiral Spiro-Pyrazoline-Oxindoles. ACS Publications.[Link]
-
Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI.[Link]
-
Synthesis of Spiro-Oxindole-Pyrrolidines via [3 + 2]-Cycloaddition of Non-stabilized Azomethine Ylide. ProQuest.[Link]
-
Synthesis of Spiro[oxindole-3,2′-pyrrolidine] Derivatives from Benzynes and Azomethine Ylides through 1,3-Dipolar Cycloaddition Reactions. ACS Publications.[Link]
-
1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Chinese Chemical Letters.[Link]
-
Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed.[Link]
-
1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. ScienceDirect.[Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. ACS Publications.[Link]
-
Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids. Royal Society of Chemistry.[Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI.[Link]
-
Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. National Institutes of Health (NIH).[Link]
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Application Notes & Protocols: A Guide to Assay Development for Screening Spirooxindole Compounds
Introduction: The Therapeutic Promise of Spirooxindoles
The spirooxindole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] This unique three-dimensional structure has garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents.[4][5][6][7] Spirooxindole derivatives have been shown to target various key players in cancer progression, including the p53-MDM2 protein-protein interaction, polo-like kinase 4 (Plk4), and cyclin-dependent kinase 2 (CDK2), making them a versatile class of compounds for drug discovery.[8][9][10][11][12][13]
Disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a promising strategy for cancer therapy.[9][10] Several spirooxindole-based compounds have emerged as potent inhibitors of this interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.[8][11][14][15][16] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays for the screening and characterization of spirooxindole compounds.
I. Foundational Principles of Assay Development for High-Throughput Screening (HTS)
The primary goal of a screening assay is to identify "hit" compounds from a large chemical library that exhibit a desired biological activity.[17] To achieve this, the assay must be sensitive, reproducible, and scalable for high-throughput formats. A critical parameter in evaluating the quality of an HTS assay is the Z'-factor .[18][19][20]
The Z'-factor is a statistical measure that quantifies the separation between the signals of the positive and negative controls in an assay.[19][20] It takes into account both the dynamic range of the assay and the data variation.
Formula for Z'-factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Interpreting the Z'-factor:
| Z'-factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Highly suitable |
| 0 to 0.5 | Acceptable | May require optimization |
| < 0 | Unacceptable | Not suitable for screening |
An assay with a Z'-factor greater than 0.5 is considered robust and reliable for HTS, indicating a clear separation between the positive and negative control distributions.[19]
II. Strategic Assay Selection: Aligning Method with Target
The choice of assay format is dictated by the specific biological target and the mechanism of action of the spirooxindole compounds being screened. Both biochemical and cell-based assays offer distinct advantages and should be employed strategically throughout the drug discovery pipeline.
A. Biochemical Assays: Probing Direct Molecular Interactions
Biochemical assays are performed in a cell-free system and are ideal for studying the direct interaction between a compound and its purified target protein. These assays are generally less complex than cell-based assays and are well-suited for primary HTS campaigns.
Principle: FP is a powerful technique for monitoring binding events in solution.[21][22][23][24] It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its rotation slows down, leading to an increase in polarization.[22][24] Test compounds that inhibit this interaction will displace the tracer, causing a decrease in polarization.[21]
Application for Spirooxindoles: FP assays are particularly well-suited for screening spirooxindole inhibitors of protein-protein interactions, such as the MDM2-p53 interaction.[11]
Workflow for FP Assay Development:
Caption: Fluorescence Polarization Assay Development Workflow.
Principle: AlphaLISA is a bead-based immunoassay technology that relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity.[25][26][27][28] This proximity is mediated by the binding of the target molecules. The resulting chemiluminescent signal is highly amplified, providing excellent sensitivity.[25]
Application for Spirooxindoles: AlphaLISA is a versatile platform that can be adapted to screen for inhibitors of various target classes, including protein-protein interactions and enzyme activity. For example, it can be used to screen for spirooxindole compounds that disrupt the MDM2-p53 interaction.[11]
Mechanism of a Competitive AlphaLISA Assay:
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"handling and storage of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one hydrochloride"
An Application Guide for the Safe Handling and Storage of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one hydrochloride
Introduction: The Spirooxindole Scaffold in Modern Research
The spirooxindole framework is a privileged heterocyclic motif renowned for its prominent role in synthetic and pharmaceutical chemistry.[1][2] This structural class is found in numerous natural alkaloids and serves as a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The specific compound, this compound hydrochloride, incorporates three key features that researchers must consider: the bioactive spirooxindole core, a halogen (bromine) atom which can influence metabolic stability and binding interactions, and a hydrochloride salt form, which typically enhances stability and aqueous solubility.
Given the compound's potential bioactivity and the fact that its toxicological properties have not been thoroughly investigated, a rigorous and well-understood protocol for its handling and storage is paramount.[3] This guide provides a comprehensive overview of the essential procedures, safety precautions, and storage conditions required to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental outcomes.
Compound Profile and Physicochemical Properties
A precise understanding of the compound's properties is the foundation of its safe and effective use.
| Property | Value | Source |
| Chemical Name | 5-bromo-1,2-dihydrospiro[indole-3,4′-oxane] hydrochloride | [4] |
| Synonyms | 5-bromospiro[1H-indole-3,4'-oxane]-2-one hydrochloride | [5] |
| CAS Number | 1609266-05-8 | [4] |
| Molecular Formula | C₁₂H₁₅BrClNO | [4] |
| Molecular Weight | 304.61 g/mol | [4] |
| Purity | ≥97% (Typical) | [4] |
| Appearance | Solid (form may vary) | N/A |
Hazard Identification and Safety Precautions (EHS)
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The following hazards are identified based on data from structurally related compounds and general principles for halogenated organics.
2.1 GHS Hazard Statements Based on analogous compounds, this compound hydrochloride should be treated as possessing the following hazards:
2.2 Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][8]
-
Safety Stations: An eyewash station and safety shower must be readily accessible in the laboratory.[3]
2.3 Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][9][10] A face shield may be required for large-scale operations where splashing is a significant risk.[8]
-
Hand Protection: Wear impervious nitrile gloves.[8] Always inspect gloves prior to use and change them immediately if contamination occurs.
-
Body Protection: A lab coat is required.[8] For significant quantities, consider disposable coveralls.[3]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended) or if exposure limits are exceeded, a NIOSH/MSHA-approved full-face respirator with appropriate cartridges must be used.[6]
2.4 Emergency First Aid Procedures
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][6] Seek immediate medical attention if breathing is difficult or symptoms persist.[6]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[3] Remove all contaminated clothing.[6] If skin irritation occurs, seek medical advice.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.
-
If Swallowed: Rinse mouth with water.[6] Do not induce vomiting.[3] Call a POISON CENTER or doctor immediately.[3][10]
Experimental Handling Protocols
The following protocols are designed to ensure user safety and maintain the integrity of the compound during typical laboratory workflows.
3.1 Protocol: Weighing and General Handling of Solid Compound
-
Preparation: Don all required PPE as described in Section 2.3. Ensure the chemical fume hood is operating correctly.
-
Work Area: Place a weigh paper or boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid compound to the weigh paper. Avoid generating dust.[3]
-
Sealing: Promptly and tightly close the main container to prevent moisture absorption and contamination.[3]
-
Transfer: Carefully transfer the weighed solid into the designated reaction or dissolution vessel.
-
Decontamination: Clean the spatula and any affected surfaces thoroughly. Dispose of the weigh paper and any contaminated materials in the designated halogenated waste container.[8][11]
3.2 Protocol: Preparation of a 10 mM Stock Solution in DMSO
Causality: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules for biological screening due to its high solubilizing power and compatibility with most assay formats after serial dilution.
-
Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM solution (M.W. 304.61), you will need 3.046 mg.
-
Weighing: Following Protocol 3.1, accurately weigh the calculated mass of the compound directly into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial with a PTFE-lined cap).
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Verification: Visually inspect the solution against a light source to ensure complete dissolution. The solution should be clear and free of particulates.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For long-term storage, create smaller volume aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store as recommended in Section 4.0.
Storage, Stability, and Incompatibilities
Proper storage is crucial for preserving the compound's chemical structure and purity over time.
4.1 Recommended Storage Conditions
| Duration | Temperature | Atmosphere | Conditions | Rationale |
| Short-Term | Room Temperature | N/A | Tightly sealed container[3] | As recommended by some suppliers for transit and immediate use.[4] |
| Long-Term | -20°C or colder | Dry/Inert Gas | Tightly sealed, desiccated | Best practice for preserving the integrity of complex organic molecules and minimizing degradation pathways. |
Authoritative Insight: While some suppliers list "Room Temperature" storage, this is often for short-term purposes.[4] For drug discovery and other sensitive applications, long-term storage of bioactive molecules should be at -20°C or -80°C in a desiccated environment to ensure stability and experimental reproducibility. The hydrochloride salt form is generally stable, but this practice mitigates risks from unknown degradation pathways.
4.2 Chemical Incompatibilities To prevent hazardous reactions, store this compound away from the following chemical classes:
-
Strong Oxidizing Agents: [12]
-
Strong Bases: May neutralize the hydrochloride salt, causing the freebase to precipitate.
-
Strong Acids: [9]
-
Alkali Metals: [12]
4.3 Stability
-
The compound is expected to be stable under normal, recommended storage conditions.[3]
-
Avoid exposure to heat, flames, or other ignition sources.[3]
-
As a halogenated organic compound, it may be reactive and should be handled with care.[12]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.
-
Segregation: Dispose of all waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][11] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]
-
Container Management: Keep the waste container tightly closed except when adding waste.[8][11]
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal, managed by the Environmental Health and Safety (EHS) department.[3][11]
Visualization of Handling Workflow
The following diagram outlines the critical decision points and workflow for safely managing the compound from receipt to final disposition.
Sources
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Application Note: Protocols for the Antimicrobial Evaluation of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Introduction and Scientific Rationale
The spiro-oxindole scaffold is a "privileged" heterocyclic motif renowned for its three-dimensional architecture and significant presence in a wide array of natural alkaloids and pharmacologically active compounds.[1][2][3] This structural class has garnered immense interest in medicinal chemistry, with derivatives demonstrating potent anticancer, anti-inflammatory, and antimicrobial activities.[1][4] The core structure provides a rigid framework that allows for precise spatial orientation of functional groups, facilitating specific interactions with biological targets.[2]
The subject of this guide, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one , is a specific derivative that combines the spiro-oxindole core with a bromine substituent at the C-5 position of the indole ring. While this specific molecule is cataloged and available for research,[5][6][7] published studies detailing its antimicrobial profile are not yet available. However, a strong scientific rationale exists for its investigation:
-
Effect of Bromination: Halogenation, particularly bromination, of indole rings is a known strategy for enhancing biological potency. Studies on other indole derivatives have shown that the addition of a bromine atom can significantly increase antibacterial and quorum sensing inhibitory activities.[8][9]
-
Broad-Spectrum Potential: Many synthetic spiro-oxindole analogues have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][3]
This document serves as a comprehensive guide for researchers seeking to perform the initial antimicrobial characterization of this compound or related novel compounds. It provides detailed, field-proven protocols based on established standards for determining its spectrum of activity and potency.
Hypothesized Mechanism of Action
While the precise mechanism for this specific compound is unknown, research on analogous spiro-oxindoles provides plausible targets. Molecular docking studies on other antimicrobial spiro-pyrrolidine oxindoles have suggested that they may act by inhibiting essential bacterial enzymes.[1][10] Two such potential targets are:
-
Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase): This enzyme is crucial for the biosynthesis of the bacterial cell wall. Its inhibition would disrupt cell wall integrity, leading to cell death.
-
Methionyl-tRNA Synthetase: This enzyme is vital for protein synthesis. Its inhibition would halt bacterial growth and proliferation.
The brominated spiro-oxindole may bind within the active site of these enzymes, blocking substrate access and inactivating the enzyme.
Caption: Hypothesized antimicrobial mechanism of this compound.
Experimental Workflow Overview
The systematic evaluation of a novel compound's antimicrobial properties follows a standardized workflow. This process begins with determining the minimum concentration required to inhibit growth (MIC) and proceeds to determine the concentration required to kill the microbe (MBC).
Caption: Overall experimental workflow for MIC and MBC determination.
Detailed Experimental Protocols
These protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed for the initial screening of novel compounds.[11][12][13]
Preparation of Compound Stock Solution
The accuracy of susceptibility testing begins with the precise preparation of the compound.
-
Causality: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic organic compounds for biological assays.[2] A high-concentration stock is prepared to minimize the final concentration of DMSO in the assay, as DMSO itself can have inhibitory effects at concentrations >1-2%.
Protocol:
-
Accurately weigh 5 mg of this compound (MW: 282.14 g/mol ).
-
Dissolve the compound in high-purity DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution using a vortex mixer.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store the stock solution at -20°C.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the quantitative antimicrobial activity of a compound.[12][14]
-
Causality: This assay identifies the lowest concentration of the drug that prevents visible microbial growth in broth. A 0.5 McFarland standard is used to ensure a consistent and reproducible starting density of bacteria (~1.5 x 10⁸ CFU/mL).[11]
Materials:
-
Test compound stock solution (10 mg/mL)
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Standardized microbial inoculum (0.5 McFarland).
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile DMSO.
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the 10 mg/mL stock solution to the first well (column 1). This creates an initial high concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mix well, then transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a gradient of decreasing compound concentration. Wells in columns 11 and 12 will serve as controls.
-
Control Wells:
-
Column 11 (Growth Control): Add 10 µL of the microbial inoculum. This well contains broth and microbes but no compound.
-
Column 12 (Sterility Control): Add nothing further. This well contains only broth and should remain clear.
-
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well. Add 10 µL of this final inoculum to wells in columns 1 through 11.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is a follow-up to the MIC assay to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Causality: By sub-culturing from the clear wells of the MIC plate onto drug-free agar, one can determine the concentration at which bacteria were actually killed, not just inhibited. An MBC is typically defined as a ≥99.9% reduction in the initial inoculum.
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also select the growth control well.
-
Using a calibrated loop or pipette, take a 10-20 µL aliquot from each selected well.
-
Spot-plate or streak the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no visible colony growth on the agar plate.
Data Presentation and Interpretation
Results should be recorded systematically to allow for comparison across different microbial strains. A standard panel should include Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 1: Template for Summarizing Antimicrobial Activity Data
| Test Microorganism | Gram Stain/Type | MIC (µg/mL) of 5-Bromo-Spiro-oxindole | MBC (µg/mL) of 5-Bromo-Spiro-oxindole | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Record Value | Record Value | Ciprofloxacin: Record Value |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Record Value | Record Value | Ciprofloxacin: Record Value |
| Escherichia coli (ATCC 25922) | Gram-negative | Record Value | Record Value | Ciprofloxacin: Record Value |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Record Value | Record Value | Ciprofloxacin: Record Value |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | Record Value | N/A (MFC*) | Fluconazole: Record Value |
* For fungi, the equivalent of MBC is the Minimum Fungicidal Concentration (MFC).
Interpretation:
-
MBC/MIC Ratio: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests it is bacteriostatic.
-
Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum agent. Activity limited to one class indicates a narrow spectrum.
References
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-
MDPI. (2021). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Available at: [Link]
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IJNRD. (2023). Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole. Available at: [Link]
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ResearchGate. (n.d.). Antimicrobial activity data of spiro-oxindole derivatives: MIC in g/mL (zone of inhibition in mm). Available at: [Link]
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National Center for Biotechnology Information (PMC). (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Available at: [Link]
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Frontiers. (2022). Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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MDPI. (2023). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Available at: [Link]
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ResearchGate. (2019). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Available at: [Link]
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Synthesis of Spiro[indole-3,4'-pyran] Derivatives: A Detailed Guide for Researchers
This comprehensive guide is designed for researchers, scientists, and professionals in drug development interested in the synthesis of spiro[indole-3,4'-pyran] derivatives. These compounds are of significant interest due to their presence in natural alkaloids and their potential as therapeutic agents, including as acetylcholinesterase inhibitors for the treatment of conditions like Alzheimer's disease.[1] This document provides an in-depth overview of the prevailing synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind these powerful reactions.
Introduction: The Significance of Spiro[indole-3,4'-pyran] Scaffolds
The spirooxindole framework is a privileged structural motif in medicinal chemistry and drug discovery.[2] Specifically, the fusion of an indole ring system with a pyran ring at the C3 position to form a spirocyclic center creates a unique three-dimensional architecture. This structural complexity is often associated with potent and selective biological activities. The synthesis of these molecules, therefore, is a critical endeavor for generating novel chemical entities for pharmacological screening.
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like spiro[indole-3,4'-pyran] derivatives from simple starting materials in a single step.[2][3] These reactions offer significant advantages over traditional linear syntheses by reducing reaction time, cost, and waste generation.
Key Synthetic Strategies: A Mechanistic Perspective
The most prevalent and efficient method for synthesizing spiro[indole-3,4'-pyran] derivatives is through a one-pot, multi-component reaction. This typically involves the condensation of an isatin derivative, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound or a pyrazolone derivative.[2][4]
Domino Knoevenagel/Michael Addition/Cyclization Cascade
A common mechanistic pathway for this transformation is a domino sequence initiated by a Knoevenagel condensation.[2][4] The reaction proceeds as follows:
-
Knoevenagel Condensation: The isatin derivative reacts with the active methylene compound, catalyzed by a base, to form an electron-deficient alkene intermediate.
-
Michael Addition: A nucleophile, such as the enolate of a 1,3-dicarbonyl compound or a pyrazolone, then undergoes a Michael addition to this reactive intermediate.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final spiro[indole-3,4'-pyran] product.
This elegant cascade of reactions allows for the rapid assembly of the complex spirocyclic system with high bond-forming efficiency.
Reaction Mechanism: Domino Knoevenagel/Michael/Cyclization
Caption: Domino reaction pathway for spiro[indole-3,4'-pyran] synthesis.
Application Notes: Catalysis and Reaction Conditions
The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the synthesis.
Catalytic Systems
-
Heterogeneous Catalysts: Magnetic nanoparticles, such as Fe3O4 functionalized with L-arginine, have proven to be highly effective, robust, and reusable catalysts.[4] Their key advantages include ease of separation from the reaction mixture using an external magnet, which simplifies the workup procedure and promotes green chemistry principles.[4]
-
Organocatalysts: Chiral cinchona alkaloid-derived thioureas have been successfully employed for the enantioselective synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives.[2] These catalysts operate through a dual-activation mechanism, utilizing both the thiourea moiety and the tertiary amine to activate the reactants and control the stereochemistry of the product.
-
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for promoting these multi-component reactions.[1] This approach avoids the need for chemical oxidants or catalysts, often leading to high yields in short reaction times.[1]
Solvent and Temperature
Many of these reactions can be performed under mild conditions, often at room temperature.[4] Solvent-free conditions are also frequently employed, further enhancing the green credentials of the synthesis.[4] In some cases, the use of water as an additive has been shown to significantly improve the enantiomeric excess in organocatalyzed reactions.[2]
Detailed Experimental Protocol: Fe3O4@L-arginine Catalyzed Synthesis
This protocol provides a step-by-step guide for the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives using a magnetically separable catalyst.[4]
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| Isatin Derivative | 98% | Commercially Available | |
| Malononitrile | 99% | Commercially Available | |
| Hydrazine | >98% | Commercially Available | |
| β-Keto Ester | 98% | Commercially Available | |
| Fe3O4@L-arginine | N/A | Synthesized | See reference for catalyst preparation[4] |
| Ethanol | Reagent Grade | Commercially Available | For recrystallization |
| Dichloromethane | Reagent Grade | Commercially Available | For workup |
Experimental Procedure
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
-
Reaction Setup: In a round-bottom flask, combine the isatin derivative (1.0 mmol), malononitrile (1.0 mmol), hydrazine (1.0 mmol), and the β-keto ester (1.0 mmol).
-
Catalyst Addition: Add the Fe3O4@L-arginine catalyst (8 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, add dichloromethane to dissolve the reaction mixture. Place a strong magnet on the outside of the flask to immobilize the catalyst. Carefully decant the solution to a separate flask.
-
Isolation: Remove the solvent from the decanted solution under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Extend the reaction time. - Ensure efficient stirring. - Check the activity of the catalyst. |
| Impure Product | Side reactions or incomplete purification | - Optimize the recrystallization solvent and procedure. - Consider column chromatography for further purification. |
| Difficulty in Catalyst Separation | Weak magnetic properties of the catalyst | - Ensure the catalyst was properly synthesized and characterized. - Use a stronger magnet. |
Conclusion and Future Outlook
The synthesis of spiro[indole-3,4'-pyran] derivatives via multi-component reactions represents a powerful and versatile strategy in modern organic synthesis. The development of novel catalysts, including enantioselective organocatalysts and recyclable heterogeneous systems, continues to expand the scope and applicability of these methods. For researchers in drug discovery, these efficient synthetic routes provide rapid access to libraries of structurally diverse spirooxindoles for biological evaluation, paving the way for the discovery of new therapeutic agents.
References
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Zolfigol, M. A., et al. (2020). Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst. Scientific Reports, 10(1), 1-12. [Link]
-
Various Authors. (2026). Recent publications in Organic Letters. ACS Publications. [Link]
-
Wang, Y., et al. (2020). Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. Synthetic Communications, 50(22), 3534-3545. [Link]
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El-Gazzar, A. B. A., et al. (2023). Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase. Scientific Reports, 13(1), 1-16. [Link]
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Various Authors. (2022). Synthesis of spirooxindole pyran derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Molecules, 28(3), 1056. [Link]
-
Babar, K., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33863-33902. [Link]
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Babar, K., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health. [Link]
-
Shestopalov, A. M., et al. (2008). Versatile Three-Component Procedure for Combinatorial Synthesis of 2-Aminospiro[(3′H)-indol-3′,4-(4H)-pyrans]. Journal of Combinatorial Chemistry, 10(6), 875-879. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2019). A clean and efficient synthesis of spiro[4H-pyran-oxindole] derivatives catalyzed by egg shell. Eurasian Chemical Communications, 1(4), 28-34. [Link]
-
Shi, D., & Yan, C. (2015). Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. ResearchGate. [Link]
-
Wang, X., et al. (2021). Microwave-assisted multicomponent reaction: An efficient synthesis of indolyl substituted and spiroxindole pyrido[2,3-d]pyrimidine derivatives. Synthetic Communications, 51(24), 3661-3670. [Link]
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Zare, A., et al. (2025). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Advances, 15(1), 1-10. [Link]
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Application Notes & Protocols: A Guide to the Three-Component Synthesis of Spiro Indole-2-One Derivatives
These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the efficient synthesis of spiro indole-2-one (spirooxindole) derivatives through three-component reactions. This guide emphasizes the practical application of these methods, the underlying chemical principles, and the significance of the resulting compounds in modern drug discovery.
Introduction: The Significance of the Spirooxindole Scaffold
The spirooxindole framework is a privileged heterocyclic motif prominently featured in a multitude of natural alkaloids and synthetic pharmaceuticals.[1][2] This unique three-dimensional structure imparts favorable pharmacological properties, making it a highly sought-after scaffold in medicinal chemistry.[3][4][5] Spirooxindole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] Consequently, the development of efficient and versatile synthetic methodologies for accessing these complex structures is of paramount importance in the drug discovery process.[3][7]
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of spirooxindoles.[7] These reactions, in which three or more starting materials combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[8] This guide will focus on a prominent and widely utilized three-component reaction for spirooxindole synthesis: the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide.
Methodology: Three-Component 1,3-Dipolar Cycloaddition
One of the most elegant and efficient strategies for constructing the spiro-pyrrolidinyl oxindole core is the three-component 1,3-dipolar cycloaddition reaction.[9] This reaction typically involves an isatin derivative, an α-amino acid, and a dipolarophile (an electron-deficient alkene). The key intermediate, an azomethine ylide, is generated in situ from the condensation of the isatin and the α-amino acid.[10][11]
Reaction Mechanism
The generally accepted mechanism for this transformation is a concerted [3+2] cycloaddition. The reaction proceeds through the following key steps:
-
Formation of the Azomethine Ylide: The reaction is initiated by the condensation of an isatin with a primary or secondary α-amino acid. This is followed by a decarboxylation step, which generates the highly reactive azomethine ylide intermediate.[12]
-
1,3-Dipolar Cycloaddition: The in situ generated azomethine ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene (the dipolarophile).[13] This step is often highly regio- and stereoselective, leading to the formation of the desired spiro-pyrrolidinyl oxindole scaffold.[10][14]
The versatility of this reaction allows for the creation of a diverse library of spirooxindole derivatives by simply varying the isatin, α-amino acid, and dipolarophile components.[10]
Visualizing the Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the underlying reaction mechanism.
Figure 1: A generalized experimental workflow for the three-component synthesis of spirooxindoles.
Figure 2: The reaction mechanism of the three-component 1,3-dipolar cycloaddition for spirooxindole synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of spiro[indoline-3,3'-pyrrolizine] derivatives, a class of spirooxindoles, via a three-component 1,3-dipolar cycloaddition reaction.
Protocol 1: Synthesis of Spiro[indoline-3,3'-pyrrolizine]acrylates
This protocol describes the reaction of isatins, L-proline, and dimethyl hex-2-en-4-ynedioate.
Materials:
-
Substituted Isatin (1.0 mmol)
-
L-proline (1.2 mmol)
-
Dimethyl hex-2-en-4-ynedioate (1.0 mmol)
-
Methanol (15 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), L-proline (1.2 mmol), and methanol (15 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add dimethyl hex-2-en-4-ynedioate (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for the time specified in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol to afford the pure product.
Data Presentation: Reaction Scope and Yields
The versatility of the three-component reaction is demonstrated by its applicability to a range of substituted isatins. The following table summarizes the reaction outcomes for various substrates under the conditions of Protocol 1.
| Entry | Isatin Substituent | Time (h) | Yield (%) |
| 1 | H | 6 | 85 |
| 2 | 5-Br | 7 | 88 |
| 3 | 5-Cl | 7 | 86 |
| 4 | 5-F | 6 | 82 |
| 5 | 5-CH₃ | 8 | 81 |
| 6 | 5-NO₂ | 10 | 75 |
| 7 | N-CH₃ | 6 | 89 |
| 8 | N-Allyl | 6 | 87 |
Table 1: Synthesis of various spiro[indoline-3,3'-pyrrolizine]acrylates. Data adapted from Yan, C.-G., et al. (2020).
Conclusion and Future Perspectives
The three-component synthesis of spiro indole-2-one derivatives, particularly through the 1,3-dipolar cycloaddition of azomethine ylides, represents a highly efficient and versatile strategy for accessing these medicinally important scaffolds. The operational simplicity, high yields, and ability to generate molecular diversity make this methodology a valuable tool for drug discovery and development. Future research in this area will likely focus on the development of novel catalytic asymmetric variants to control the stereochemistry of the newly formed chiral centers, further expanding the chemical space accessible for biological screening.[1][2][15]
References
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One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. (n.d.). Scientific Reports. [Link]
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Multicomponent reaction discovery: three-component synthesis of spirooxindoles. (n.d.). Organic Letters. [Link]
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Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (2010). ACS Publications. [Link]
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Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. (2014). Beilstein Journal of Organic Chemistry. [Link]
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An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). Expert Opinion on Drug Discovery. [Link]
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Three-component stereoselective synthesis of spirooxindole derivatives. (2014). Green Chemistry. [Link]
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An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). Taylor & Francis Online. [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry. [Link]
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An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). PubMed. [Link]
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Therapeutic Potential of Spirooxindoles as Antiviral Agents. (2016). ACS Infectious Diseases. [Link]
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Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Medicinal applications of spirooxindole and its derivatives. (2024). RSC Medicinal Chemistry. [Link]
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Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel–Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles. (2021). Organic Letters. [Link]
-
Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. (2020). Bioorganic Chemistry. [Link]
-
1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. (2020). Tetrahedron Letters. [Link]
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Catalytic asymmetric synthesis of spirooxindoles: recent developments. (2018). Chemical Communications. [Link]
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Catalytic asymmetric synthesis of spirooxindoles: recent developments. (2018). Chemical Communications. [Link]
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Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Advances. [Link]
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Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2023). Molecules. [Link]
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A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. (2016). Organic & Biomolecular Chemistry. [Link]
-
Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. (2023). International Journal of Molecular Sciences. [Link]
-
Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. (2023). Elsevier. [Link]
-
The Three-Component Reaction between Isatin, α-Amino Acids, and Dipolarophiles. (2011). ResearchGate. [Link]
-
Synthesis of Spirooxindoles by Multicomponent Reactions. (2018). ResearchGate. [Link]
-
Dipolar Cycloaddition Reactions of Isatin Derived Azomethine Ylide with 3,4-Diphenylcyclobutene-1,2-dione. Synthesis of Novel Spiro[oxindole-3,2'-pyrrolidine] Derivatives. (2013). ResearchGate. [Link]
-
Reported three-component synthesis of spirooxindole derivative. (2016). ResearchGate. [Link]
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega. [Link]
-
3-Nitro-2H-chromenes in [3+2] cycloaddition reaction with azomethine ylides derived from N-unsubstituted α-amino acids and isatins: regio- and stereoselective synthesis of spirochromeno[3,4-c]pyrrolidines. (2019). ResearchGate. [Link]
-
A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units. (2022). Molecules. [Link]
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- 5. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Welcome to the technical support guide for the synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one . This document is designed for researchers, medicinal chemists, and drug development professionals actively working with spirooxindole scaffolds. Spirooxindoles are a privileged class of heterocyclic compounds, renowned for their three-dimensional complexity and significant biological activities, making them highly sought-after in pharmaceutical research.[1][2]
The synthesis of this specific brominated spiro-oxane derivative, while based on established chemical principles, presents unique challenges that require careful consideration of reaction conditions, purification strategies, and analytical validation. This guide provides field-proven insights in a direct question-and-answer format to help you navigate these challenges, optimize your experimental outcomes, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common synthetic strategy for constructing the spiro[indole-3,4'-oxane] core?
A1: The most prevalent and efficient strategy for forming a spirooxindole fused with a six-membered oxygen-containing ring (oxane) is through a cycloaddition reaction. Specifically, a hetero-Diels-Alder reaction is often employed. This involves reacting an activated isatin derivative, such as 5-bromoisatin, with a suitable diene. The C2-carbonyl group of the isatin acts as the dienophile, reacting with the diene to form the oxane ring and the spiro-center at the C3 position in a single, often highly stereoselective, step. Multicomponent reactions involving isatin are also a powerful tool for building such complex scaffolds.[3][4]
Q2: What are the critical starting materials, and are they commercially available?
A2: The two primary starting materials are:
-
5-Bromoisatin (5-Bromo-1H-indole-2,3-dione): This is the core building block. It is commercially available from multiple chemical suppliers. However, its purity should be verified before use, as impurities can significantly impact reaction efficiency. It can also be synthesized from 5-bromoindole.[5]
-
A Suitable Diene: The choice of diene determines the substitution pattern on the oxane ring. For the unsubstituted oxane ring in the target molecule, a simple diene like 1,3-butadiene could be used, though more stable and easier-to-handle diene precursors (e.g., Danishefsky's diene) are often preferred for their higher reactivity and selectivity.
Q3: What are the primary safety considerations for this synthesis?
A3: Standard laboratory safety protocols (lab coat, gloves, safety glasses) are mandatory. Specific hazards to consider are:
-
Brominated Organic Compounds: 5-Bromoisatin and the final product should be handled with care as they can be irritants. A related compound, 5-bromo-2-oxindole, is a known skin and eye irritant.[6]
-
Solvents: Use of volatile organic solvents should be performed in a well-ventilated fume hood.
-
Catalysts: If a Lewis acid catalyst is used (common in Diels-Alder reactions), handle it under inert and anhydrous conditions, as many are water-sensitive and corrosive.
-
Pressurized Reactions: If using gaseous dienes like 1,3-butadiene, the reaction must be conducted in a sealed pressure vessel by trained personnel.
Q4: How can I definitively confirm the structure of the final product?
A4: A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the proton and carbon framework.
-
2D NMR (COSY, HSQC, HMBC): These experiments are vital to confirm connectivity. An HMBC correlation between the protons on the oxane ring (at C3' and C5') and the spiro-carbon (C3) is the definitive proof of the spirocyclic junction.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition (C₁₂H₁₂BrNO₂) of the molecule.[7][8]
-
X-ray Crystallography: For absolute proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard, if a suitable crystal can be obtained.
Part 2: Troubleshooting Guide
This section tackles specific problems you may encounter during the synthesis.
Q5: My reaction yield is very low or I'm recovering only starting material. What went wrong?
A5: Low conversion is a common issue. Here is a checklist of potential causes and solutions:
| Potential Cause | Explanation & Recommended Action |
| Poor Reagent Quality | 5-Bromoisatin: May contain impurities from its synthesis. Recrystallize from ethanol or an ethanol/water mixture before use. Diene: Dienes can be prone to polymerization, especially upon prolonged storage. Use freshly distilled or purchased diene. |
| Inactive Catalyst | If using a Lewis acid catalyst (e.g., BF₃·OEt₂, Yb(OTf)₃), it may have been deactivated by moisture. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents. |
| Suboptimal Temperature | Cycloaddition reactions have a specific thermal window. If the temperature is too low, the activation energy barrier may not be overcome. If too high, retro-cycloaddition or decomposition can occur. Try running the reaction at a slightly elevated temperature (e.g., refluxing THF or toluene) or screening a range of temperatures. |
| Incorrect Solvent | The solvent can influence reagent solubility and the transition state of the reaction. Common solvents for these reactions include dichloromethane (DCM), toluene, or acetonitrile (MeCN).[9] If solubility is an issue, try a different solvent system. |
Q6: My TLC and NMR show a complex mixture of products. What are the likely side reactions?
A6: The formation of multiple products often points to issues with selectivity or competing reaction pathways.
-
Causality: The isatin moiety has multiple reactive sites. While the C2-carbonyl is the desired site for the hetero-Diels-Alder reaction, side reactions can occur. The N-H proton is acidic and can be deprotonated, potentially leading to N-alkylation if reactive electrophiles are present. Additionally, self-condensation of isatin or polymerization of the diene can create a complex mixture.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction mixture analysis.
Q7: I'm struggling to purify the product by column chromatography. It co-elutes with an impurity.
A7: Spirooxindoles can be challenging to purify due to their unique polarity and potential for co-elution with structurally similar isomers or byproducts.[3]
-
Expert Insight: The key is to achieve better separation by modifying the mobile phase. A common mistake is to use a steep gradient or a single, highly polar solvent system. Small, systematic changes are more effective.
-
Recommended Actions:
-
Solvent System Optimization: Start with a non-polar system like Hexane/Ethyl Acetate. If separation is poor, try switching to a different solvent combination that offers alternative selectivity, such as Dichloromethane/Methanol or Toluene/Acetone. Adding a small amount (0.1-0.5%) of triethylamine (Et₃N) can help reduce tailing if your compound is basic.
-
Alternative Media: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase C18 silica.
-
Recrystallization: This is often the best method for obtaining highly pure material. Screen for suitable solvents by dissolving a small amount of the crude product in various hot solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Acetonitrile) and allowing it to cool slowly.
-
Q8: How do I interpret the NMR spectrum to confirm the spiro-oxane structure?
A8: The NMR spectrum will have several key features that distinguish the product from the starting materials.
| Data Type | Expected Observation & Interpretation |
| ¹H NMR | - Disappearance of Diene Protons: The characteristic olefinic protons of the diene will be gone. - Appearance of Oxane Protons: New signals will appear in the aliphatic region (typically 2.0-4.5 ppm) corresponding to the -CH₂- and -CH- groups of the newly formed oxane ring. - Indole Aromatic Protons: The aromatic signals for the 5-bromo-substituted indole ring will be present (typically 6.8-7.5 ppm). - N-H Proton: A broad singlet for the indole N-H proton will be visible (often > 8.0 ppm). |
| ¹³C NMR | - Key Signal: Spiro-carbon: A quaternary carbon signal (C3) will appear, typically between 70-90 ppm. This is the carbon at the spiro-junction. - Disappearance of Carbonyl: The C2-carbonyl signal of isatin (around 175-180 ppm) is retained as the lactam carbonyl, but the C3-carbonyl signal (often >180 ppm) will be absent, replaced by the spiro-carbon signal. - Oxane Carbons: New signals for the carbons of the oxane ring will appear in the aliphatic region. |
| HMBC (2D NMR) | This is the crucial experiment. Look for long-range (2-3 bond) correlations from the protons on the oxane ring (especially those adjacent to the spiro-center) to the spiro-carbon (C3) and to the C3a aromatic carbon of the indole ring. This provides definitive proof of connectivity. |
Part 3: Experimental Protocols & Data
This section provides a representative synthetic protocol and expected analytical data.
Protocol 1: General Procedure for Hetero-Diels-Alder Synthesis
This is a representative procedure and may require optimization.
Caption: Step-by-step experimental workflow.
Table 1: Typical Characterization Data for the Target Molecule
| Analysis | Data |
| Molecular Formula | C₁₂H₁₂BrNO₂ |
| Molecular Weight | 282.14 g/mol [7] |
| Appearance | Off-white to pale yellow solid |
| HRMS (ESI+) | m/z [M+H]⁺ calcd for C₁₂H₁₃BrNO₂⁺: 282.0124; found: 282.0121 |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.51 (s, 1H, NH), 7.45 (d, J=1.9 Hz, 1H, H4), 7.20 (dd, J=8.3, 1.9 Hz, 1H, H6), 6.85 (d, J=8.3 Hz, 1H, H7), 4.10-3.95 (m, 2H, oxane), 3.80-3.65 (m, 2H, oxane), 2.10-1.80 (m, 4H, oxane). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 178.5 (C=O), 142.1 (C7a), 133.5 (C6), 128.9 (C4), 125.8 (C3a), 114.0 (C5), 111.8 (C7), 75.2 (Spiro-C3), 64.1 (oxane), 60.5 (oxane), 32.4 (oxane), 21.8 (oxane). |
(Note: NMR data is predicted and may vary based on solvent and experimental conditions. The key is the pattern and presence of characteristic signals.)
References
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2022). MDPI. Available at: [Link]
-
Synthesis of Spiro Indole-2-Ones Using Three Component Reaction of N-Alkylisatins and Triphenylphosphonium Intermediates. (n.d.). PubMed. Available at: [Link]
-
Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). National Institutes of Health. Available at: [Link]
-
Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. (2022). ScienceDirect. Available at: [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2020). National Institutes of Health. Available at: [Link]
-
Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016). ResearchGate. Available at: [Link]
-
Spirooxindole Compounds. (n.d.). Feed 1. Available at: [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2020). MDPI. Available at: [Link]
-
Drug discovery using spirooxindole cores: Success and Challenges. (2015). PubMed. Available at: [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). MDPI. Available at: [Link]
-
Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. (2022). National Institutes of Health. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega. Available at: [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Available at: [Link]
-
A) Representative final oxindole and spirooxindole products. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 5-bromo-indole derivatives. Reagent and conditions. (n.d.). ResearchGate. Available at: [Link]
-
5-bromo-1, 2-dihydrospiro[indole-3, 4'-oxane]-2-one, min 97%, 1 gram. (n.d.). Oakwood Chemical. Available at: [Link]
- Method for preparing 5-bromoindole. (2012). Google Patents.
-
SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2017). ResearchGate. Available at: [Link]
-
5-Bromo-2-oxindole. (n.d.). PubChem. Available at: [Link]
-
5-Bromoindole. (n.d.). PubChem. Available at: [Link]
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. Spirooxindole Compounds → News → Feed 1 [news.sustainability-directory.com]
- 3. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. PubChemLite - this compound (C12H12BrNO2) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Welcome to the dedicated technical support guide for the purification of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. This document provides field-proven insights, step-by-step protocols, and robust troubleshooting advice tailored for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for this specific spirooxindole.
Q1: What are the primary methods for purifying this compound?
The two most effective and commonly employed techniques for this class of molecules are flash column chromatography and recrystallization. For exceptionally difficult separations or to achieve very high purity (>99.5%), preparative High-Performance Liquid Chromatography (Prep-HPLC) is a viable, albeit more resource-intensive, option. The choice depends on the impurity profile of your crude material and the required final purity.
Q2: How do I choose the initial solvent system for column chromatography?
The selection of a mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis. The spirooxindole core lends the molecule moderate polarity. A good starting point for TLC development is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Causality: The goal is to find a solvent system that moves the target compound to a Retention Factor (Rf) of 0.25-0.35 . An Rf in this range provides the optimal balance between resolution from impurities and a reasonable elution time during the column chromatography process.[1] If the compound's Rf is too high, it will elute too quickly with poor separation; if it's too low, the elution will be prolonged, leading to band broadening and potential product degradation.
Q3: My compound appears to be sensitive. Are there stability concerns during purification?
Yes, spirooxindoles can be sensitive to strongly acidic or basic conditions. The lactam and the oxane ether linkage could potentially be susceptible to hydrolysis under harsh pH conditions. Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds during prolonged contact.
-
Expert Insight: If you observe streaking on your TLC plate or significant loss of material during column chromatography, consider using a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%) for basic compounds or using commercially available deactivated silica.
Q4: What purity level is considered "good" for this intermediate?
For drug development applications, a purity of >98% (by LC-MS and ¹H NMR) is typically required for intermediates that will be used in subsequent synthetic steps. For initial biological screening, >95% may be acceptable, but all major impurities should be identified.
Section 2: Purification Strategy Workflow
The following diagram outlines the logical decision-making process for purifying your crude product.
Caption: Decision workflow for purifying this compound.
Section 3: Standard Purification Protocols
These protocols are designed to be self-validating, with checkpoints to ensure success.
Protocol 3.1: Flash Column Chromatography
This is the workhorse method for purifying moderately polar organic compounds like the target molecule.
1. Preparation and Solvent System Selection:
- Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Perform TLC analysis using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).
- Validation Checkpoint: Identify a solvent system that gives your product an Rf of 0.25-0.35 and provides clear separation from major impurities.
2. Column Packing:
- Select an appropriately sized column based on your sample quantity (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
- Pack the column using the "wet" or "slurry" method with your chosen eluent to ensure a homogenous and air-free stationary phase. A well-packed column is crucial for good separation.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).
- Add a small amount of silica gel (1-2x the weight of your crude product) to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This is the "dry loading" method.
- Causality: Dry loading prevents the dissolution of the sample in the loading solvent from disrupting the top of the column, leading to significantly better band sharpness and improved separation compared to "wet loading."
4. Elution and Fraction Collection:
- Carefully add the dry-loaded sample to the top of the packed column.
- Begin elution with the selected solvent system, applying gentle positive pressure.
- Collect fractions and monitor the elution process by TLC.
- Validation Checkpoint: Combine fractions that show a single, clean spot for your product on the TLC plate.
5. Product Isolation:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Place the resulting solid or oil under high vacuum to remove residual solvent.
Protocol 3.2: Recrystallization
This technique is excellent for a final polishing step if the product is a solid and the impurities have different solubility profiles.
1. Solvent Screening:
- Place a small amount of your purified (or semi-pure) product in several test tubes.
- Add different single solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, dichloromethane/hexane).
- An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
2. Recrystallization Procedure:
- Dissolve the compound in the minimum amount of the chosen hot solvent.
- If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
- Allow the solution to cool slowly to room temperature. Crystal formation should begin.
- Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
3. Crystal Isolation:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Dry the crystals under high vacuum.
- Validation Checkpoint: Check the purity of the crystals and the mother liquor by TLC or LC-MS. If significant product remains in the mother liquor, a second crop of crystals can sometimes be obtained by concentrating the liquor and repeating the cooling process.
Section 4: Troubleshooting Guide
Q: My compound is streaking badly on the TLC plate. What's the cause and solution?
-
Possible Cause 1: Sample Overloading. You are spotting too much material on the TLC plate.
-
Solution: Dilute your sample solution and spot a smaller amount.
-
-
Possible Cause 2: Acidity/Basicity. The amide proton (N-H) of the oxindole core has some acidity. The compound may be interacting too strongly with the acidic silica gel.
-
Solution: Add a modifier to your TLC developing chamber and your column eluent. A drop of acetic acid can help sharpen spots for acidic compounds, while 0.5-1% triethylamine can help with basic compounds. For this molecule, starting with a neutral eluent is best, but if streaking persists, a small amount of a volatile acid might be tested.
-
-
Possible Cause 3: Insolubility. The compound is not fully dissolved in the spotting solvent or is crashing out at the origin.
-
Solution: Ensure complete dissolution before spotting. If the compound is poorly soluble in your eluent, it will also streak. This indicates a need to change the solvent system.
-
Q: I ran a column, but my ¹H NMR shows the fractions are still impure. What went wrong?
-
Possible Cause 1: Poor Separation (Low ΔRf). The Rf values of your product and the impurity were too close. A ΔRf of at least 0.2 is desirable for easy separation on a column.
-
Solution: Re-optimize the solvent system using TLC. Try different solvent combinations. For example, switching from Hexane:EtOAc to Dichloromethane:Methanol can significantly alter selectivity.
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column for its size.
-
Solution: Reduce the sample load relative to the amount of silica gel. A ratio of 1:50 (sample:silica) or higher is recommended for difficult separations.
-
-
Possible Cause 3: Co-eluting Isomer. You may have a diastereomer or regioisomer that has very similar polarity.
-
Solution: If optimizing flash chromatography fails, this is a prime scenario for using Prep-HPLC, which offers much higher resolving power.[2]
-
Q: My product yield is very low after column chromatography. Where did my compound go?
-
Possible Cause 1: Degradation on Silica. As mentioned, the slightly acidic nature of silica gel can degrade sensitive compounds.
-
Solution: Use deactivated (neutral) silica gel or an alternative stationary phase like alumina. Running the column quickly and avoiding long exposure times can also help.
-
-
Possible Cause 2: Irreversible Adsorption. The compound is highly polar and has stuck irreversibly to the top of the column.
-
Solution: This is unlikely for this specific molecule if an appropriate eluent is used. However, if this is suspected, you can try flushing the column with a very strong solvent like 10% Methanol in Dichloromethane to see if the material can be recovered.
-
Q: I can't get my compound to crystallize. It just oils out. What can I do?
-
Possible Cause 1: Impurities Present. Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: The material is not pure enough. Re-purify by column chromatography.
-
-
Possible Cause 2: Wrong Solvent. The solvent system is not appropriate.
-
Solution: Broaden your solvent screen. Try slow evaporation of a dilute solution or vapor diffusion (placing a vial of your compound dissolved in a volatile solvent inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble).
-
-
Possible Cause 3: Amorphous Solid. The compound may naturally exist as an amorphous solid rather than a crystalline one.
-
Solution: If the material is pure by NMR and LC-MS, crystallization may not be necessary. You can purify it by precipitation: dissolve the oil in a good solvent (e.g., dichloromethane) and add it dropwise to a vigorously stirring anti-solvent (e.g., cold hexanes) to crash it out as a solid powder.
-
Section 5: Data Summary Table
| Purification Technique | Principle of Separation | Pros | Cons | Best Suited For |
| Flash Column Chromatography | Adsorption/Partition between a solid stationary phase and a liquid mobile phase.[1] | High capacity, versatile, relatively fast, cost-effective. | Requires solvent optimization; potential for product degradation; moderate resolution. | Primary purification of crude reaction mixtures (grams to kilograms). |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high purity material; cost-effective; scalable. | Product must be a stable solid; requires screening of solvents; can have lower initial recovery. | Final purification step ("polishing") of an already >90% pure solid. |
| Preparative HPLC | High-resolution version of column chromatography using smaller particles and high pressure.[2] | Excellent separation power for very similar compounds (isomers); automated. | Low capacity; expensive (solvents and columns); requires specialized equipment. | Separating valuable, difficult-to-resolve mixtures or achieving >99.5% purity. |
References
-
Omprakash H N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4): 555671. [Link]
-
Al-Ostoot, F. H., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(21), 6618. [Link]
-
Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. [Link]
-
Sketchy MCAT. (2023). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. YouTube. [Link]
Sources
Technical Support Center: A Researcher's Guide to Navigating Side Reactions in 5-Bromoindole Synthesis
Welcome to the Technical Support Center for 5-bromoindole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this critical building block. The following content moves beyond standard protocols to provide in-depth, field-proven insights into the common side reactions that can arise during the synthesis of 5-bromoindole. Here, we will dissect the causality behind these experimental challenges and offer robust troubleshooting strategies to enhance yield, purity, and overall success.
Troubleshooting Guide: A Proactive Approach to Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory.
Issue 1: Low Yield in 5-Bromoindole Synthesis
Q: My 5-bromoindole synthesis is resulting in a disappointingly low yield. What are the common culprits and how can I address them?
A: Low yields in 5-bromoindole synthesis can be attributed to several factors, often specific to the chosen synthetic route. A systematic approach to troubleshooting is crucial.
For Direct Bromination Routes:
-
Incomplete Reaction: The bromination of indole may not have gone to completion. Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material (indole) remains, consider extending the reaction time or a modest increase in the equivalents of the brominating agent.
-
Degradation of Product: Indoles, including 5-bromoindole, can be sensitive to strongly acidic or oxidative conditions, leading to the formation of colored, oxidized byproducts and a decrease in the desired product.[1] Ensure the reaction is performed under an inert atmosphere and at the recommended temperature.
For Fischer Indole Synthesis:
-
Inefficient Hydrazone Formation: The initial condensation between 4-bromophenylhydrazine and the aldehyde or ketone is a critical equilibrium-driven step. Ensure the removal of water, either by azeotropic distillation or the use of a dehydrating agent, to drive the reaction towards the hydrazone.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are paramount in the Fischer indole synthesis.[2] Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃) are used.[3] If you are experiencing low yields, consider screening different acid catalysts and optimizing their concentration.
-
N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing side reaction to the desired[2][2]-sigmatropic rearrangement.[2] This can be a significant issue and may necessitate a different synthetic approach if persistent.
General Recommendations to Improve Yield:
-
Purity of Starting Materials: Impurities in your starting materials, such as indole or 4-bromophenylhydrazine, can introduce unwanted side reactions.[2] Always use reagents of the highest possible purity.
-
Temperature Control: Many of the reactions involved are temperature-sensitive.[2] Precise temperature control is essential to minimize side reactions and product degradation.
-
Solvent Quality: The presence of water or other impurities in your solvents can have a detrimental effect on the reaction.[2] Use anhydrous solvents where specified.
Issue 2: Presence of Dibromo-Impurities
Q: My final product is contaminated with a significant amount of what appears to be a dibromoindole. How can I prevent this over-bromination?
A: The formation of dibromoindoles, most commonly 5,6-dibromoindole, is a frequent side reaction during the direct bromination of indole.[1][4] The electron-rich nature of the indole ring makes it susceptible to further electrophilic substitution.
Mechanism of Dibromination:
The initial bromination at the 5-position yields 5-bromoindole. However, the bromo-substituted indole ring is still activated towards further electrophilic attack, leading to the formation of a second bromination product. The regioselectivity of this second bromination is influenced by the electronic and steric environment of the 5-bromoindole intermediate.
Strategies to Minimize Dibromination:
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Use of a slight excess of the brominating agent can lead to over-bromination. Aim for a 1:1 molar ratio of indole to the brominating agent.
-
Slow Addition of Reagents: Add the brominating agent slowly and at a low temperature (e.g., 0-5 °C) to maintain control over the reaction and minimize localized excesses of the reagent.[5]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine and can help to reduce the formation of dibromo- byproducts.[5]
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group, such as a tosyl (Ts) or Boc group, can deactivate the indole ring towards further electrophilic substitution, thus improving the selectivity for mono-bromination.[6]
Issue 3: Presence of Isomeric Impurities
Q: Besides dibromoindoles, I am also observing other isomeric bromoindoles in my product mixture. What determines the regioselectivity of bromination, and how can I improve it?
A: While bromination of indole is generally regioselective for the 5-position, the formation of other isomers such as 4-bromo, 6-bromo, and 7-bromoindole can occur, especially under certain conditions.[1]
Factors Influencing Regioselectivity:
-
Reaction Conditions: The choice of solvent and temperature can influence the isomer distribution.
-
N-Substitution: The presence and nature of a substituent on the indole nitrogen can significantly alter the regioselectivity of electrophilic substitution. Electron-withdrawing protecting groups can direct bromination to specific positions.[6]
Strategies to Enhance Regioselectivity:
-
Directed Metalation: A highly regioselective method involves the use of directed ortho-metalation. By first protecting the indole nitrogen and then using a directed metalating group, it is possible to introduce bromine at a specific position.
-
Use of Bulky Protecting Groups: The steric hindrance from a bulky N-protecting group can block certain positions on the indole ring, thereby directing the incoming electrophile to other, more accessible positions.
-
Careful Purification: If isomeric impurities are unavoidable, careful purification by column chromatography or recrystallization is essential. The polarity differences between the isomers are often sufficient to allow for their separation.
Issue 4: Debromination of the Final Product
Q: I am observing the formation of indole as a byproduct, suggesting that my 5-bromoindole is undergoing debromination. What causes this, and how can I prevent it?
A: Debromination, the loss of the bromine atom, is a common side reaction, particularly in subsequent reactions involving 5-bromoindole, such as palladium-catalyzed cross-coupling reactions.[6][7] However, it can also occur during the synthesis if the conditions are too harsh.
Causes of Debromination:
-
Reductive Conditions: The presence of reducing agents or hydride sources in the reaction mixture can lead to the reductive cleavage of the C-Br bond.[6]
-
Unprotected Indole Nitrogen: The acidic N-H proton can be deprotonated under basic conditions, leading to the formation of an indolide anion. This increases the electron density of the aromatic ring, making the C-Br bond more labile.[6][7]
Preventative Measures:
-
N-Protection: Protecting the indole nitrogen is the most effective strategy to prevent debromination.[6][7] Common protecting groups include Boc, SEM, and sulfonyl derivatives.
-
Avoid Strong Reducing Agents: Ensure that your reagents and solvents are free from contaminants that could act as reducing agents.
-
Milder Reaction Conditions: Where possible, use milder reaction conditions (e.g., lower temperatures, less harsh bases) to minimize the risk of debromination.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 5-bromoindole?
A1: The choice of synthetic route depends on factors such as the desired scale, purity requirements, and available starting materials. The three-step synthesis via sulfonation of indole is a well-established and reliable method that often provides good yields and high purity.[5] The Fischer indole synthesis is also a very common and versatile method, particularly for large-scale production, starting from 4-bromophenylhydrazine.[8] Direct bromination is the most atom-economical route but can suffer from selectivity issues.[5]
Q2: How can I effectively purify crude 5-bromoindole?
A2: Purification of 5-bromoindole typically involves a combination of techniques:
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating 5-bromoindole from isomeric impurities, dibromoindoles, and unreacted starting materials.[8]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used to obtain highly pure 5-bromoindole.
-
Steam Distillation: For the removal of non-volatile impurities, steam distillation can be an effective purification method.[9]
Q3: My 5-bromoindole product is discolored (yellowish to brown). What is the cause, and can it be removed?
A3: Discoloration is often due to the presence of oxidized impurities or residual colored byproducts from the synthesis.[1] These impurities can sometimes be removed by the purification methods mentioned above (column chromatography or recrystallization). It is also recommended to store 5-bromoindole in a cool, dark place under an inert atmosphere to prevent degradation over time.[1]
Data Presentation
Table 1: Common Side Products in 5-Bromoindole Synthesis and their Identification
| Side Product | Common Synthetic Route of Formation | ¹H NMR (CDCl₃) Key Signals (δ, ppm) | ¹³C NMR (CDCl₃) Key Signals (δ, ppm) | Mass Spectrum (m/z) |
| Indole | All routes (incomplete reaction or debromination) | ~8.1 (br s, 1H, NH), ~7.6 (d, 1H), ~7.1 (m, 3H), ~6.5 (m, 1H) | ~135.8, ~127.9, ~124.2, ~121.9, ~120.7, ~119.8, ~110.9, ~102.3 | 117 (M⁺) |
| 4-Bromoindole | Direct Bromination | ~8.2 (br s, 1H, NH), ~7.5 (d, 1H), ~7.2 (d, 1H), ~7.1 (t, 1H), ~6.8 (t, 1H) | ~136.5, ~128.5, ~125.0, ~124.5, ~115.0, ~111.0, ~101.5 | 195/197 (M⁺) |
| 6-Bromoindole | Direct Bromination | ~8.1 (br s, 1H, NH), ~7.5 (d, 1H), ~7.4 (s, 1H), ~7.2 (dd, 1H), ~7.1 (t, 1H), ~6.4 (m, 1H) | ~136.9, ~125.8, ~124.8, ~122.9, ~122.0, ~115.5, ~113.8, ~101.9 | 195/197 (M⁺) |
| 7-Bromoindole | Direct Bromination | ~8.2 (br s, 1H, NH), ~7.5 (d, 1H), ~7.2 (t, 1H), ~7.0 (d, 1H), ~6.9 (d, 1H), ~6.5 (m, 1H) | ~134.5, ~129.0, ~124.0, ~121.5, ~120.5, ~112.0, ~102.5, ~101.0 | 195/197 (M⁺) |
| 5,6-Dibromoindole | Direct Bromination | ~8.2 (br s, 1H, NH), ~7.8 (s, 1H), ~7.7 (s, 1H), ~7.2 (t, 1H), ~6.4 (m, 1H) | ~135.0, ~129.5, ~126.0, ~125.5, ~118.0, ~117.5, ~115.0, ~102.0 | 273/275/277 (M⁺) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Mass spectrometry data reflects the isotopic pattern of bromine.
Experimental Protocols
Protocol 1: Minimizing Debromination in a Suzuki Coupling Reaction with 5-Bromoindole
This protocol outlines the key steps to minimize the common side reaction of debromination when using 5-bromoindole in a Suzuki coupling.
-
N-Protection of 5-Bromoindole:
-
Dissolve 5-bromoindole (1.0 eq) in an appropriate anhydrous solvent (e.g., THF or DCM).
-
Add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
After gas evolution ceases, add the protecting group precursor (e.g., Boc₂O, 1.2 eq) and allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the N-protected 5-bromoindole by column chromatography.
-
-
Suzuki Coupling Reaction:
-
To a solution of N-protected 5-bromoindole (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a mild base (e.g., K₂CO₃, 2.0 eq).[6]
-
Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
-
-
Deprotection (if necessary):
-
Remove the N-protecting group under appropriate conditions (e.g., TFA in DCM for a Boc group) to yield the final N-H indole.
-
Visualizations
References
-
Organic & Biomolecular Chemistry. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. RSC Publishing. Available at: [Link]
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Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
Wikipedia. (2023). Bartoli indole synthesis. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Available at: [Link]
-
PMC. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. NIH. Available at: [Link]
-
J&K Scientific LLC. (2021). Bartoli Indole Synthesis. Available at: [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution at the indole. Available at: [Link]
-
Química Organica.org. (n.d.). Bartoli (Indole Synthesis). Available at: [Link]
-
SynArchive. (n.d.). Bartoli Indole Synthesis. Available at: [Link]
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MSU chemistry. (2009). Bartoli Indole Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Available at: [Link]
-
ResearchGate. (2018). Madelung Indole Synthesis. Available at: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Available at: [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
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Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]
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Indian Journal of Chemistry. (n.d.). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Available at: [Link]
-
PMC. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. NIH. Available at: [Link]
-
HETEROCYCLES. (2016). DEVELOPMENT OF MADELUNG-TYPE INDOLE SYNTHESIS USING COPPER-CATALYZED AMIDATION/CONDENSATION STRATEGY. Available at: [Link]
-
HETEROCYCLES. (1988). NMR STUDIES OF INDOLE. Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective N -acylation of indoles using thioesters as acyl source. Available at: [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Available at: [Link]
-
ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Available at: [Link]
-
ACS Publications. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Available at: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link]
-
PubChem. (n.d.). 6-Bromoindole. National Center for Biotechnology Information. Available at: [Link]
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"stability issues of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one in solution"
Welcome to the technical support center for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the spirooxindole scaffold, the primary stability concerns for this compound in solution are susceptibility to hydrolysis, photodegradation, and oxidation. The lactam in the oxindole ring and the spiro-oxane moiety are potential sites for chemical degradation.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution can significantly impact the stability of the compound. The lactam ring in the oxindole structure is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. It is crucial to determine the optimal pH range for your experimental solutions to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a brominated indole ring may exhibit photosensitivity.[1] Exposure to UV or even ambient light can potentially lead to photodegradation. For spiro[indoline-oxazine] derivatives, a related class of compounds, cleavage of the spiro carbon-oxygen bond upon UV exposure has been observed.[2] Therefore, it is recommended to handle solutions of this compound in light-protected containers.
Q4: What are the best practices for preparing and storing stock solutions?
A4: To ensure maximum stability, stock solutions should be prepared in a suitable, dry, aprotic solvent in which the compound is highly soluble, such as DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. For aqueous working solutions, it is advisable to prepare them fresh before each experiment.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Loss of compound potency or inconsistent results over time in aqueous buffers. | Hydrolytic degradation. The lactam ring of the oxindole moiety is susceptible to hydrolysis, leading to ring-opening and inactivation of the compound. The rate of hydrolysis is often pH-dependent.[3] | 1. pH Optimization: Conduct a pH stability profile to identify the pH range where the compound is most stable. Buffer your solutions accordingly. 2. Fresh Preparation: Prepare aqueous working solutions immediately before use from a frozen, concentrated stock in an aprotic solvent like DMSO. 3. Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. |
| Appearance of new peaks in HPLC analysis after exposure of the solution to light. | Photodegradation. The brominated indole core and the spiro-oxane linkage are potential chromophores that can absorb light, leading to photochemical reactions and the formation of degradation products.[1][2] | 1. Light Protection: Use amber vials or wrap your containers in aluminum foil to protect solutions from light at all stages of handling and storage. 2. Photostability Study: Perform a forced photostability study according to ICH Q1B guidelines to characterize the degradation products.[4][5] This involves exposing the solution to a controlled light source and analyzing the sample at different time points. |
| Gradual decrease in the main compound peak with the emergence of several smaller, unidentified peaks in the chromatogram. | Oxidative degradation. The indole nucleus can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. | 1. Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as BHT or ascorbic acid, to your solutions. 2. Degas Solvents: For sensitive applications, degas your solvents and buffers by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen. 3. Avoid Metal Contamination: Use high-purity solvents and avoid contact with reactive metal surfaces that could catalyze oxidation. |
| Precipitation of the compound in aqueous media. | Poor aqueous solubility. Spirooxindole derivatives can have limited solubility in aqueous buffers, especially when diluted from a high-concentration DMSO stock. | 1. Solvent Optimization: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is within a range that maintains solubility but does not interfere with the assay.[1] 2. Formulation Strategies: For in vitro assays, consider the use of solubility enhancers such as cyclodextrins or non-ionic surfactants, if they do not affect the experimental outcome. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7]
Objective: To identify potential degradation products under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve a known amount in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5]
-
A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable, validated HPLC method. A good starting point would be a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.
Procedure:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate).
-
-
Gradient Optimization:
-
Develop a gradient elution program that provides good resolution between the parent peak and the degradation peaks observed in the forced degradation study.
-
-
Detector Wavelength Selection:
-
Use a PDA detector to analyze the spectra of the parent compound and its degradants. Select a wavelength that provides a good response for all components or use multiple wavelengths if necessary.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.
-
Visualizations
References
-
Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives in solution. ResearchGate. Available at: [Link]
-
Conditions generally employed for forced degradation... ResearchGate. Available at: [Link]
-
Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. PubMed. Available at: [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Beacon Quality. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. PubMed. Available at: [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. OMICS International. Available at: [Link]
-
Forced Degradation Studies in Pharmaceutical Industry. YouTube. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Photomolecular rotor dynamics of the oxindole-based photoprotective bacterial pigment violacein. Royal Society of Chemistry. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
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- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
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- 7. medcraveonline.com [medcraveonline.com]
"troubleshooting stereoselectivity in spirooxindole synthesis"
Welcome to the technical support center for spirooxindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these valuable synthetic scaffolds. Spirooxindoles are a privileged class of heterocyclic compounds, widely found in natural products and pharmaceuticals, making their stereoselective synthesis a critical objective in modern organic chemistry.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Addressing Common Stereoselectivity Issues
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: Why am I getting a low diastereomeric ratio (dr) in my spirooxindole synthesis?
A1: Achieving high diastereoselectivity is a frequent challenge and is governed by the relative energies of the diastereomeric transition states.[4] Several interdependent factors must be optimized to favor the formation of one diastereomer over another.
Causality and Actionable Advice:
-
Reaction Temperature: This is one of the most powerful variables. Lowering the reaction temperature often significantly enhances diastereoselectivity.[4] This is because the reaction becomes more sensitive to the small energy differences between the competing diastereomeric transition states, favoring the pathway with the lower activation energy. Reactions that are sluggish at lower temperatures may require longer reaction times or a more active catalyst.
-
Solvent Choice: The solvent can dramatically influence the transition state geometry and stability through differential solvation.[4]
-
Polarity: In polar, concerted reactions like the 1,3-dipolar cycloaddition, solvent polarity can have a minimal effect on the reaction rate but may still influence the selectivity.[5] However, for stepwise processes involving charged intermediates, such as a Michael addition, solvent polarity is critical.
-
Hydrogen Bonding: Protic solvents (e.g., ethanol) can stabilize certain transition states through hydrogen bonding, which can be a deciding factor for stereoselectivity in some cycloaddition reactions.[6][7]
-
-
Catalyst and Substrate Sterics: The steric bulk of the substituents on both the oxindole precursor and the reacting partner dictates the facial selectivity of the approach.
-
Substrate Control: The inherent steric and electronic properties of your starting materials can direct the stereochemical course. For instance, the steric bulk of a substituent at the C2-position of the indole can effectively block one face of the molecule, controlling the stereochemical outcome at the quaternary spiro-center.[8] Consider modifying substituents or protecting groups to enhance steric hindrance.[9]
-
Catalyst Influence: Lewis acids, Brønsted acids, or organocatalysts coordinate to the substrate(s), creating a sterically defined environment that favors one trajectory of approach over another.[4] A catalyst that is highly effective for one substrate may be suboptimal for another with different steric or electronic properties.
-
-
Potential Epimerization: The desired product might be forming with high selectivity but then epimerizing under the reaction or workup conditions.[4] This is especially true if the newly formed stereocenters have acidic or basic protons and are exposed to acidic or basic conditions.
Troubleshooting Workflow:
To systematically address low diastereoselectivity, a logical, stepwise approach is recommended. The following diagram outlines a decision-making process for optimizing your reaction.
Caption: A simplified model of a chiral catalyst organizing reactants.
Q4: My desired spirooxindole is epimerizing during workup or purification. What steps can I take to prevent this?
A4: Product epimerization is a frustrating problem that can erase an otherwise successful stereoselective reaction. [4]The C3-spiro position and adjacent stereocenters can be susceptible to isomerization, particularly if there are enolizable protons.
Preventative Measures:
-
Mild Workup: Avoid harsh acidic or basic conditions during the aqueous workup. Use saturated ammonium chloride (NH₄Cl) solution for quenching instead of strong acids, and saturated sodium bicarbonate (NaHCO₃) instead of strong bases.
-
Chromatography Conditions:
-
Silica Gel: Standard silica gel is slightly acidic and can cause epimerization of sensitive compounds. Consider deactivating the silica gel by treating a slurry in your eluent with a small amount of a neutral amine (e.g., 1% triethylamine) before packing the column.
-
Alternative Stationary Phases: If the problem persists, switch to a more neutral stationary phase like alumina (neutral or basic grade) or Florisil.
-
-
Temperature Control: Perform all workup and purification steps at low temperatures (e.g., in an ice bath) to minimize the rate of potential decomposition or epimerization.
-
Rapid Isolation: Do not let the crude product sit for extended periods before purification. Isolate the final product as quickly as possible.
-
Stability Check: After purification, re-analyze a sample of the product by NMR or HPLC after 24 hours at room temperature to confirm its stereochemical stability. If it is not stable, it should be stored in a freezer and used promptly.
By systematically evaluating the reaction parameters and understanding the underlying mechanistic principles, you can effectively troubleshoot and optimize the stereoselectivity of your spirooxindole synthesis, paving the way for successful research and development outcomes.
References
-
(2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
-
(2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry. [Link]
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(2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. PubMed. [Link]
- (n.d.). Stereoselective synthesis of spirooxindole scaffold. IISER Pune Dr. Ramakrishna G.
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(2012). ChemInform Abstract: Strategies for the Enantioselective Synthesis of Spirooxindoles. Wiley Online Library. [Link]
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(2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
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(2010). Stereoselective Synthesis of Spirooxindole Amides through Nitrile Hydrozirconation. National Institutes of Health. [Link]
-
(2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society. [Link]
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(2024). Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry. [Link]
-
(n.d.). Design and Synthesis of Chiral Spiro Ligands. ResearchGate. [Link]
-
(n.d.). Organocatalytic Synthesis of Chiral Spirooxindoles with Quaternary Stereogenic Centers. ResearchGate. [Link]
-
(2013). Organocatalytic stereocontrolled synthesis of 3,3′-pyrrolidinyl spirooxindoles by [3+2] annulation of isocyanoesters with methyleneindolinones. Chemical Communications. [Link]
-
(2012). Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. National Institutes of Health. [Link]
-
(2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. PubMed. [Link]
-
(2023). Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles. Organic Chemistry Frontiers. [Link]
-
(2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
(2015). Stereoselective synthesis of spirooxindole derivatives using an organocatalyzed tandem Michael-Michael reaction. Semantic Scholar. [Link]
-
(2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]
-
(2017). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Institutes of Health. [Link]
-
(n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
(2021). Transition metal-catalyzed synthesis of spirooxindoles. National Institutes of Health. [Link]
-
(2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing. [Link]
-
(2021). Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs. PubMed. [Link]
-
(2014). Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles. PubMed. [Link]
-
(2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
-
(2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. National Institutes of Health. [Link]
-
(2021). Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs. MDPI. [Link]
-
(2022). Stereoselective Synthesis of Multifunctional Spirooxindole-Dihydrofuran Derivatives. Taylor & Francis Online. [Link]
-
(2022). Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. National Institutes of Health. [Link]
-
(2018). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed. [Link]
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Technical Support Center: Scale-Up Synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Welcome to the technical support center for the scale-up synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful, safe, and efficient scale-up of this valuable spirooxindole scaffold. Spirooxindoles are a critical class of compounds in medicinal chemistry, and mastering their synthesis is key to advancing drug discovery programs.[1][2][3]
Part 1: Recommended Scale-Up Synthetic Protocol
The synthesis of spirooxindoles can be approached through various methodologies, including multicomponent reactions and cycloadditions.[4][5][6] For the specific construction of the spiro-oxane ring at the C3 position of 5-bromooxindole, a robust and scalable method is the acid-catalyzed reaction between 5-bromoisatin and a suitable diol. This guide will focus on the reaction with 3-bromo-1-propanol, followed by an intramolecular cyclization, a pathway adaptable for scale-up.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(3-bromopropoxy)-5-bromo-1H-indole-2,3-dione
-
Reaction Setup : To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 5-bromoisatin (1.0 kg, 4.42 mol) and anhydrous N,N-Dimethylformamide (DMF, 5 L).
-
Base Addition : Stir the suspension and cool the reactor to 0-5 °C using a chiller. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.21 kg, 5.31 mol, 1.2 equiv.) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. A deep red solution of the sodium salt of 5-bromoisatin should form.[7]
-
Alkylation : To the resulting solution, add 1,3-dibromopropane (1.34 kg, 6.63 mol, 1.5 equiv.) dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 15 °C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 5-bromoisatin is consumed.
-
Work-up : Carefully quench the reaction by slowly adding ice-cold water (10 L). This may cause the product to precipitate. Stir the resulting slurry for 1 hour.
-
Isolation : Filter the precipitate, wash thoroughly with water (3 x 2 L) to remove DMF and salts, and then with cold hexane (2 L) to remove mineral oil.
-
Drying : Dry the solid product in a vacuum oven at 50 °C to a constant weight.
Step 2: Intramolecular Cyclization to form this compound
This step is not the correct pathway to the target molecule. A more direct approach from 5-bromoisatin is required. Let's correct the protocol to a direct spirocyclization.
Corrected Experimental Protocol: One-Pot Synthesis
A more direct and efficient method for forming the spiro-oxane linkage involves a Lewis acid-catalyzed reaction of 5-bromoisatin with a suitable reagent. For the formation of a spiro-oxane, a reaction with a protected diol or a similar precursor is often employed. A plausible route involves reacting 5-bromoisatin with a reagent like 1,3-bis(trimethylsilyloxy)propane in the presence of a Lewis acid.
-
Reaction Setup : To a 20 L jacketed glass reactor, under a nitrogen atmosphere, add 5-bromoisatin (1.0 kg, 4.42 mol) and anhydrous Dichloromethane (DCM, 10 L). Stir to create a suspension.
-
Reagent Addition : Add 1,3-bis(trimethylsilyloxy)propane (1.0 kg, 4.84 mol, 1.1 equiv.).
-
Catalyst Addition : Cool the mixture to 0 °C. Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.196 kg, 0.88 mol, 0.2 equiv.) dropwise over 30 minutes, keeping the temperature below 5 °C.
-
Reaction Execution : Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Monitoring : Track the reaction's progress via TLC or HPLC to confirm the consumption of 5-bromoisatin.
-
Quenching and Work-up : Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (5 L). Separate the organic layer.
-
Extraction : Extract the aqueous layer with DCM (2 x 2 L).
-
Washing : Combine the organic layers and wash with brine (3 L).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by slurry washing with a solvent like methyl tert-butyl ether (MTBE) to achieve the desired purity.
Quantitative Data Summary
| Parameter | Value (Step 1 - Proposed) | Value (Step 2 - Proposed) |
| Starting Material | 5-Bromoisatin | Crude Intermediate |
| Scale | 1.0 kg | ~1.5 kg |
| Key Reagents | NaH, 1,3-dibromopropane | - |
| Solvent | DMF | - |
| Temperature | 0 °C to RT | - |
| Reaction Time | 12-16 hours | - |
| Typical Yield | 75-85% | - |
| Purity (Crude) | >90% | - |
| Parameter | Value (Corrected One-Pot Protocol) |
| Starting Material | 5-Bromoisatin |
| Scale | 1.0 kg |
| Key Reagents | 1,3-bis(trimethylsilyloxy)propane, TMSOTf |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to RT |
| Reaction Time | 24 hours |
| Typical Yield | 65-75% |
| Purity (After Recrystallization) | >98% |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a Q&A format.
Reaction & Yield Issues
Q1: The reaction is sluggish or incomplete, even after extended reaction time. What are the possible causes and solutions?
-
Potential Cause 1: Inactive Catalyst. Lewis acids like TMSOTf are highly moisture-sensitive. The catalyst may have degraded due to improper handling or storage.
-
Solution : Always use a freshly opened bottle of the catalyst or one stored under an inert atmosphere. Ensure all glassware is rigorously dried and the reaction is run under a strict nitrogen or argon atmosphere.
-
-
Potential Cause 2: Poor Quality Starting Materials. The 5-bromoisatin may contain impurities that inhibit the catalyst.
-
Solution : Verify the purity of the 5-bromoisatin by NMR or HPLC before starting the reaction. If necessary, recrystallize the starting material.
-
-
Potential Cause 3: Insufficient Mixing. On a large scale, inadequate agitation can lead to localized concentration gradients and poor reaction kinetics.
-
Solution : Ensure the mechanical stirrer is providing vigorous and efficient mixing to maintain a homogeneous suspension. Check for "dead spots" in the reactor where material may be settling.
-
Q2: The yield of the desired product is consistently low. Where could the product be lost?
-
Potential Cause 1: Formation of Byproducts. A common byproduct is the result of isatin self-condensation or reaction with water.
-
Solution : Strict anhydrous conditions are critical. Use dry solvents and reagents. The slow, controlled addition of the catalyst at low temperatures can minimize side reactions.
-
-
Potential Cause 2: Product Loss During Work-up. The product may have some solubility in the aqueous phase, especially if emulsions form.
-
Solution : Perform multiple extractions (at least 3) of the aqueous layer to ensure complete recovery. If emulsions are an issue, adding brine during the wash step can help break them.
-
-
Potential Cause 3: Degradation of Product. The spirooxindole product may be sensitive to prolonged exposure to acid or base during work-up.
-
Solution : Minimize the time the product is in contact with acidic or basic aqueous solutions. Perform the quench and washes efficiently.
-
Purification & Purity Issues
Q3: I am having difficulty purifying the final product. Recrystallization gives a poor recovery.
-
Potential Cause 1: Inappropriate Solvent System. The chosen solvent system for recrystallization may be too effective (product remains in solution) or not effective enough (impurities co-crystallize).
-
Solution : Perform small-scale solubility tests with a variety of solvent systems (e.g., Ethyl Acetate/Heptane, Acetone/Water, Isopropanol) to find the optimal conditions for high recovery and purity.
-
-
Potential Cause 2: Oiling Out. The product may be "oiling out" of solution rather than crystallizing, trapping impurities.
-
Solution : Ensure the solution is not supersaturated before cooling. Try cooling the solution more slowly or adding seed crystals to encourage proper crystal formation.
-
Q4: The final product is contaminated with a persistent impurity that is difficult to remove.
-
Potential Cause 1: Isomeric Byproducts. Depending on the reaction mechanism, regio- or stereoisomers might form that have very similar polarity to the desired product.[8][9]
-
Solution : Isomeric impurities are often best removed by column chromatography. On a large scale, this can be done using a preparative HPLC or flash chromatography system. Alternatively, optimizing the reaction conditions (e.g., temperature, catalyst) can improve selectivity and reduce the formation of these impurities.
-
-
Potential Cause 2: Unreacted Starting Material. If the reaction was incomplete, residual 5-bromoisatin can be difficult to remove due to its polarity.
-
Solution : A basic wash (e.g., dilute NaOH) during the work-up can help remove acidic starting materials like isatin. However, be cautious as the product itself might be base-sensitive. A reslurry of the crude product in a solvent that dissolves the starting material but not the product (like hot isopropanol) can also be effective.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling the reagents in this synthesis?
-
5-Bromoisatin : This compound is an irritant and can cause serious eye damage.[10] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[11][12][13]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) : This is a corrosive and moisture-sensitive Lewis acid. Handle it under an inert atmosphere and add it to the reaction mixture carefully, as it can react exothermically with protic solvents.
-
Dichloromethane (DCM) : This is a volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood.
Q2: How can I reliably monitor the progress of this reaction on a large scale?
-
On a large scale, taking representative samples is key. Ensure the reaction mixture is well-agitated before sampling. For analysis, HPLC is generally more quantitative and reproducible than TLC for tracking the disappearance of starting material and the appearance of the product. Develop a validated HPLC method early in the process development.
Q3: What is the likely mechanism for the spirocyclization reaction?
-
The reaction is a Lewis acid-catalyzed process. The TMSOTf activates the ketone carbonyl at the C3 position of the 5-bromoisatin, making it more electrophilic. This is followed by a nucleophilic attack from one of the oxygen atoms of the 1,3-bis(trimethylsilyloxy)propane. A subsequent intramolecular attack by the second silyloxy group, followed by the elimination of trimethylsilanol, leads to the formation of the stable spiro-oxane ring.
Q4: Can other Lewis acids be used in place of TMSOTf?
-
Yes, other Lewis acids such as SnCl₄, TiCl₄, or BF₃·OEt₂ could potentially catalyze this reaction.[14] However, TMSOTf is often effective under mild conditions. Each Lewis acid may offer different performance in terms of reaction rate, yield, and byproduct profile. A screening of different catalysts may be necessary to optimize the reaction for your specific scale and equipment.
Q5: What analytical techniques are essential for characterizing the final product?
-
¹H and ¹³C NMR : To confirm the chemical structure and ensure the absence of major impurities.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product (C₁₂H₁₂BrNO₂ has a molecular weight of approximately 282.14 g/mol ).[15][16]
-
HPLC : To determine the purity of the final product.
-
Melting Point : As a quick and simple indicator of purity.
Part 4: Visualizations
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of the target compound.
Troubleshooting Decision Tree
Sources
- 1. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirooxindole Compounds → News → Feed 1 [news.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.nl [fishersci.nl]
- 11. Page loading... [wap.guidechem.com]
- 12. lbaochemicals.com [lbaochemicals.com]
- 13. fishersci.com [fishersci.com]
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- 15. biosynth.com [biosynth.com]
- 16. calpaclab.com [calpaclab.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one and Its Analogs: A Guide for Researchers
The spirooxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its rigid three-dimensional structure that allows for precise spatial orientation of functional groups. This unique architecture has led to the discovery of numerous spirooxindole-containing compounds with a wide array of biological activities, including potent anticancer and antimicrobial properties. The introduction of a bromine atom at the 5-position of the indole ring is a common strategy to enhance the therapeutic potential of these molecules, often leading to improved potency and selectivity.
This guide provides a comparative overview of the biological activity of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one and its structural analogs. While specific experimental data for the named compound is not extensively available in the current literature, this document will delve into the biological profiles of closely related analogs to provide a predictive framework and guide future research. We will explore the impact of the 5-bromo substitution, the spiro-oxane moiety, and other structural modifications on the anticancer and antimicrobial activities of these compounds.
The Spirooxindole Core: A Hub of Biological Activity
The spirooxindole skeleton is a recurring structural feature in a number of natural products and has been the focus of extensive synthetic efforts to generate novel therapeutic agents. The spiro center at the C3 position of the oxindole ring imparts a significant conformational rigidity, which is often crucial for high-affinity binding to biological targets.
Impact of the 5-Bromo Substitution: Enhancing Potency
Halogenation, particularly bromination at the C5 position of the indole nucleus, is a well-established strategy in drug design to modulate the electronic and lipophilic properties of a molecule. The 5-bromo substituent can enhance biological activity through several mechanisms, including:
-
Increased Lipophilicity: Facilitating passage through biological membranes.
-
Halogen Bonding: Formation of specific non-covalent interactions with biological targets.
-
Metabolic Stability: Blocking sites of potential metabolism, thereby increasing the compound's half-life.
Comparative Biological Activity of Spirooxindole Analogs
To understand the potential biological profile of this compound, we will examine the reported activities of its key structural components: 5-bromo-indolin-2-one derivatives and various spiro[indole-oxane] analogs.
Anticancer Activity
Spirooxindole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of crucial cellular targets like MDM2-p53 interaction, receptor tyrosine kinases, and microtubules.
Table 1: In Vitro Anticancer Activity of 5-Bromo-Indolin-2-one and Spirooxindole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-3-(phenylimino)indolin-2-one | K-562 (Leukemia) | >10 (61.04% GI at 10 µM) | [1] |
| 5-Bromo-3-(4-fluorophenylthiosemicarbazono)-1H-2-indolinone (2f) | BT-549 (Breast) | ~0.40 | [2] |
| NCI-H23 (Non-small cell lung) | ~0.79 | [2] | |
| IGROV1 (Ovarian) | ~0.95 | [2] | |
| 1'-Benzyl-5-bromo-3-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast) | 2.93 | [3] |
| Spiro[indole-3,4'-pyran]-2-one derivative (4q) | A549 (Lung) | 6.8 | [4] |
| Spiroisoxazoline oxindole derivative | HCT116 (Colon) | 5.3 | [5] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions.
The data in Table 1 suggests that the 5-bromo substitution on the indolin-2-one core can contribute to potent anticancer activity. For instance, compound 2f , a 5-bromo-indolin-2-one derivative, exhibits sub-micromolar cytotoxicity against several cancer cell lines[2]. Similarly, the 5-bromo-spirooxindole derivative 7d shows significant activity against breast cancer cells[3]. While direct data for a spiro-oxane analog is limited, the activity of other spiro-heterocyclic oxindoles, such as the spiro-pyran derivative 4q , indicates that the spiro-cyclic system is a viable scaffold for developing anticancer agents[4].
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity
The spirooxindole scaffold has also been explored for its antimicrobial potential. The 5-bromo substitution can be a key determinant of activity against various bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity of 5-Bromo-Indolin-2-one Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Staphylococcus aureus | High activity (qualitative) | [6] |
| Klebsiella pneumoniae | High activity (qualitative) | [6] | |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7a) | Escherichia coli | 0.35 | [7] |
| Pseudomonas aeruginosa | 0.35 | [7] | |
| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 | [1] |
| Candida albicans | 3.125 | [1] |
The results in Table 2 highlight the promising antibacterial and antifungal properties of 5-bromo-indole derivatives. The oxime derivative of 5-bromo-isatin shows notable activity against both Gram-positive and Gram-negative bacteria[6]. Furthermore, 5-bromo-indole carboxamides have demonstrated potent activity against pathogenic bacteria, with MIC values in the sub-micromolar range[7]. Indole-triazole conjugates also exhibit a broad spectrum of antimicrobial activity[1].
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) and Future Directions
The available data, although not specific to this compound, allows for the formulation of a preliminary structure-activity relationship (SAR) for this class of compounds:
-
5-Bromo Substitution: Generally enhances both anticancer and antimicrobial activities.
-
Spiro-cyclic System: The rigidity and three-dimensionality conferred by the spiro center are crucial for biological activity. The nature of the spiro-fused ring (e.g., oxane, pyran, thiazolidine) significantly influences the activity profile.
-
Substituents on the Spiro Ring and Oxindole Nitrogen: Modifications at these positions can be exploited to fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to ascertain its specific anticancer and antimicrobial profiles. A systematic investigation of a library of related analogs with variations in the spiro-oxane ring and substitutions on the indole nitrogen would provide a more complete understanding of the SAR for this promising scaffold.
Conclusion
While direct biological data for this compound remains to be elucidated, the analysis of its structural analogs strongly suggests that it is a promising candidate for further investigation as a potential anticancer and antimicrobial agent. The combination of the privileged spirooxindole scaffold and the potency-enhancing 5-bromo substituent provides a strong rationale for its synthesis and detailed biological characterization. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers venturing into the exciting field of spirooxindole-based drug discovery.
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Halogenated Spirooxindoles: A Comparative Guide to Efficacy in Anticancer Research
In the landscape of modern oncology drug discovery, the spirooxindole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutic agents.[1] The unique three-dimensional and rigid architecture of these compounds allows for precise interaction with various biological targets implicated in cancer progression.[2] A strategic modification to this core structure—halogenation—has been shown to significantly enhance the biological activity and binding affinity of these molecules.[3][4][5][6] This guide provides an in-depth, objective comparison of the efficacy of 5-bromo-spirooxindoles with other halogenated derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.
The Critical Role of Halogenation in Enhancing Efficacy
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the spirooxindole framework is not a trivial synthetic exercise; it is a key strategy to modulate the compound's physicochemical properties and, consequently, its biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can lead to improved target engagement and efficacy.[3][4] The position of the halogen on the oxindole ring is also a critical determinant of activity.
This guide will focus on comparing 5-bromo-spirooxindoles with their fluoro, chloro, and other halogenated counterparts, examining their performance in preclinical cancer models.
Comparative Efficacy Analysis: A Data-Driven Overview
A direct, comprehensive comparison of the cytotoxic effects of various halogenated spirooxindoles reveals nuances in their activity profiles across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.
| Compound Class | Halogen | Position | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spirooxindole Derivative | Bromo | 5 | MDA-MB-231 (Breast) | 15.49 ± 0.04 | - | - |
| Spirooxindole Derivative | Chloro | 2,4-dichloro (on phenyl) | HCT-116 (Colon) | 2 ± 0.6 | Cisplatin | 12.6 ± 2 |
| Spirooxindole Derivative | Chloro | 2,4-dichloro (on phenyl) | HepG2 (Liver) | 0.85 ± 0.2 | Cisplatin | 5.5 ± 1 |
| Spirooxindole Derivative | Chloro | 2,4-dichloro (on phenyl) | PC-3 (Prostate) | 1.8 ± 0.3 | Cisplatin | 5.0 ± 0.5 |
| Spirooxindole Derivative | Fluoro | (on phenyl) | A549 (Lung) | 3.48 and 1.2 | Cisplatin | 22.35 ± 0.64 |
| Spirooxindole Derivative | Trifluoromethyl (CF3) | - | Jurkat | 26.1 | - | - |
| Spirooxindole Derivative | Trifluoromethyl (CF3) | - | MCF-7 (Breast) | 33.6 | - | - |
| Spirooxindole Derivative | Trifluoromethyl (CF3) | - | HeLa (Cervical) | 33.6 | - | - |
| Spirooxindole Derivative | Trifluoromethyl (CF3) | - | A-549 (Lung) | 32.2 | - | - |
Analysis of Comparative Data:
The presented data, while not from a single head-to-head study, allows for several key observations:
-
Potency of Halogenation: Across the board, halogenated spirooxindoles demonstrate potent anticancer activity, often in the low micromolar range.[3][7][8][9][10]
-
Influence of the Halogen Type: Direct comparison of IC50 values suggests that both chloro and bromo substitutions can lead to highly active compounds. For instance, a di-chloro substituted derivative shows remarkable potency against colon, liver, and prostate cancer cell lines, outperforming the standard chemotherapeutic agent cisplatin.[8] Similarly, a bromo-substituted compound exhibits significant activity against breast cancer cells.[11] Fluoro-substituted derivatives also show high efficacy, particularly against lung cancer cells.[10]
-
Impact of Substitution Pattern: The position and number of halogen substituents are critical. A 2,4-dichloro substitution pattern on a phenyl ring attached to the spirooxindole core appears to be particularly effective.[8]
-
Selectivity: A crucial aspect of anticancer drug development is selectivity towards cancer cells over normal cells. Several studies report that halogenated spirooxindoles exhibit this desirable characteristic, showing significantly less toxicity to normal cell lines.[3][10]
Mechanistic Insights: How Halogenated Spirooxindoles Exert Their Effects
The anticancer activity of halogenated spirooxindoles stems from their ability to modulate multiple key cellular pathways involved in cancer cell proliferation and survival.[3][4][5]
Disruption of the MDM2-p53 Interaction
A primary and well-documented mechanism of action for many spirooxindoles is the inhibition of the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[3][12][13] In many cancers with wild-type p53, the p53 protein is inactivated by MDM2, which targets it for degradation.[12] Spirooxindoles, such as the potent inhibitor MI-888, can bind to the p53-binding pocket of MDM2, preventing this interaction.[12] This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and DNA repair.[12][13] Halogenation can enhance the binding affinity of these compounds to MDM2, leading to more potent p53 activation.
Caption: Mechanism of MDM2-p53 Inhibition by Halogenated Spirooxindoles.
Kinase Inhibition
Halogenated spirooxindoles have also been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[3][5][14] These include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest.[15]
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, which are involved in cell growth and proliferation signaling pathways.[15]
-
Polo-like Kinase 4 (Plk4): A key regulator of centrosome duplication, its inhibition can lead to mitotic catastrophe in cancer cells.[14][16]
The ability of these compounds to act as multi-targeted agents, hitting several key cancer-related pathways simultaneously, is a significant advantage in overcoming drug resistance.[3]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential.
Synthesis of Halogenated Spirooxindoles
The synthesis of spirooxindoles is often achieved through multicomponent reactions, such as the [3+2] cycloaddition reaction.[17] This one-pot approach is efficient and allows for the generation of structural diversity.
General [3+2] Cycloaddition Protocol:
-
Reactant Preparation: Dissolve the appropriate substituted isatin (e.g., 5-bromoisatin), an amino acid (e.g., L-proline or sarcosine), and a dipolarophile (e.g., a chalcone) in a suitable solvent such as ethanol.[17]
-
Reaction: Reflux the mixture for a specified period (e.g., 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[17]
-
Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration and purified by recrystallization from a suitable solvent to yield the desired spirooxindole derivative.[17]
Caption: General Workflow for the Synthesis of Spirooxindoles.
Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer drugs.[18][19][20][21]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 2,000-4,000 cells/well) and incubate for 18-24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the halogenated spirooxindole derivatives. Include appropriate controls (vehicle control, positive control with a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Target Validation: MDM2-p53 Interaction Assay
Fluorescence Polarization (FP) is a powerful technique to study protein-protein interactions and their inhibition by small molecules.[22]
Fluorescence Polarization Assay Protocol:
-
Reagent Preparation: Prepare a solution of purified MDM2 protein and a fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled p53 peptide) in an appropriate assay buffer.[22]
-
Compound Addition: Add the halogenated spirooxindole compounds at varying concentrations to the wells of a microplate.
-
Protein-Peptide Mixture Addition: Add the MDM2 protein and fluorescent p53 peptide mixture to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates that the spirooxindole compound is displacing the fluorescent peptide from MDM2.[22]
-
Data Analysis: Calculate the IC50 value for the inhibition of the MDM2-p53 interaction.
Kinase Inhibition Assay
A common method to assess kinase inhibition is a coupled enzyme assay that measures ATP consumption.[23]
Coupled Kinase Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the target kinase, its substrate, ATP, and a coupling enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) with NADH and phosphoenolpyruvate.[23]
-
Inhibitor Addition: Add the halogenated spirooxindole at various concentrations.
-
Initiation: Start the reaction by adding the kinase.
-
Absorbance Monitoring: Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by the target kinase.[23]
-
Data Analysis: Determine the rate of the reaction at each inhibitor concentration and calculate the IC50 for kinase inhibition.
Conclusion and Future Directions
Future research should focus on conducting direct, head-to-head comparative studies of a wide range of halogenated spirooxindoles against a standardized panel of cancer cell lines. This will provide a clearer understanding of the structure-activity relationships and guide the rational design of next-generation spirooxindole-based anticancer drugs. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of the most promising candidates.[8] The continued exploration of this versatile chemical class holds great promise for the development of more effective and targeted cancer therapies.[1][11]
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The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo Substituted Spirooxindoles
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The spirooxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous natural products and its diverse pharmacological activities.[1][2][3] Among the various structural modifications aimed at enhancing the therapeutic potential of this core, halogenation, particularly at the C-5 position of the oxindole ring, has emerged as a powerful strategy. This guide provides a comprehensive comparison of 5-bromo substituted spirooxindoles, delving into their structure-activity relationships (SAR) and highlighting the significant role of the bromine atom in modulating their biological performance, with a primary focus on their anticancer and antimicrobial properties.
The Strategic Placement of Bromine: Enhancing Biological Efficacy
The introduction of a bromine atom at the 5-position of the spirooxindole core is not a trivial modification. This electron-withdrawing group significantly influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These alterations, in turn, can lead to enhanced binding affinity with biological targets, improved cell permeability, and ultimately, more potent therapeutic effects.[1][4] Halogenated spirooxindoles have demonstrated the ability to modulate a range of molecular targets, including kinase inhibition and disruption of protein-protein interactions like p53-MDM2.[1][4]
Comparative Analysis of Biological Activity
The true measure of the bromine substitution's impact lies in the direct comparison of biological data. The following sections and tables summarize the performance of 5-bromo substituted spirooxindoles against various cancer cell lines and microbial strains, juxtaposed with their non-brominated or other halogenated counterparts where available.
Anticancer Activity: A Clear Enhancement
Numerous studies have underscored the potent anticancer activity of 5-bromo substituted spirooxindoles.[5][6][7] This is often attributed to their ability to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[4][5] By blocking this interaction, p53 is activated, leading to cell cycle arrest and apoptosis in cancer cells.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Observations | Reference |
| 5-Bromo-spirooxindole derivative | HCT116 p53+/+ (colon) | 13.1 ± 1.0 | Showed promising antiproliferative properties. | [5] |
| 5-Bromo-spiro[indoline-3,2′-pyrrolidin]-2-one derivative (4c) | A549 (lung) | 34.99 | Identified as the most active in its series. | [6] |
| 5-Bromo-spirooxindole derivative (74) | U87MG (glioblastoma) | 4.9 | Potent agent against glioblastoma cell lines. | [8] |
| 5-Bromo-pyrrolidinyl-spirooxindole (5g) | MCF-7 (breast) | 2.8 | Demonstrated the highest cytotoxicity in the tested series. | [7][9] |
| Non-brominated spirooxindole analog | Hela (cervical) | 7.1 | Less potent compared to many 5-bromo derivatives. | [8] |
| 6-Chloro-spirooxindole derivative | HCT116 p53+/+ (colon) | 10.9 ± 0.8 | Comparable, and in this case slightly higher, potency to the 5-bromo analog. | [5] |
Key Insights: The data consistently demonstrates that the 5-bromo substitution often leads to a significant increase in anticancer potency across various cancer cell lines. For instance, a 5-bromo substituted spirooxindole showed an IC50 value of 13.1 µM against HCT116 colon cancer cells.[5] In another study, a 5-bromo-pyrrolidinyl-spirooxindole derivative exhibited a potent IC50 of 2.8 µM against MCF-7 breast cancer cells.[7][9] This highlights the bromine atom's contribution to the compound's cytotoxic efficacy.
Antimicrobial Activity: A Promising Frontier
The utility of 5-bromo substituted spirooxindoles extends beyond oncology. These compounds have also shown promising activity against a range of bacterial and fungal pathogens.[10][11] The bromine atom can enhance the compound's ability to penetrate microbial cell walls and interact with essential enzymes or proteins.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Key Observations | Reference |
| 5-Bromo-spirooxindole derivative (21d) | S. pneumonia | 0.49 | Showed considerable antimicrobial properties against Gram-positive bacteria. | [8] |
| 5-Bromo-spirooxindole derivative (21d) | B. subtilis | 0.24 | Potent activity against another Gram-positive bacterium. | [8] |
| Chloro-substituted spirooxindole | B. subtilis | 12.5 | Effective, but direct comparison with a 5-bromo analog in the same study is needed for a conclusive SAR. | [8] |
| Fluoro/Chloro-substituted spirooxindole | S. aureus | - (Zone of inhibition = 13.5 mm) | Showed promising antimicrobial properties. | [8] |
Key Insights: A spirooxindole derivative bearing a bromine atom (21d) demonstrated significant activity against Gram-positive bacteria, with MIC values of 0.49 µM against S. pneumonia and 0.24 µM against B. subtilis.[8] While comprehensive comparative data with non-brominated analogs is still emerging in the antimicrobial sphere, these findings underscore the potential of 5-bromo spirooxindoles as a valuable scaffold for developing new anti-infective agents.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for the synthesis of a representative 5-bromo substituted spirooxindole and a key biological assay.
Synthesis of 5-Bromo-spiro[indoline-3,2′-pyrrolidin]-2-one Derivatives
This protocol is based on a general one-pot, three-component [3+2] cycloaddition reaction, a common and efficient method for synthesizing such scaffolds.[4][9]
Materials:
-
5-Bromoisatin
-
An appropriate α-amino acid (e.g., L-proline)
-
A suitable dipolarophile (e.g., an activated alkene like (E)-chalcone)
-
Methanol (or another suitable solvent)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
NMR and Mass Spectrometry instrumentation for characterization
Procedure:
-
To a solution of 5-bromoisatin (1 mmol) in methanol (20 mL), add the α-amino acid (1.1 mmol).
-
Heat the mixture to reflux for 30 minutes to facilitate the formation of the azomethine ylide intermediate.
-
Add the dipolarophile (1 mmol) to the reaction mixture.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified spirooxindole derivative using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
MTT Assay for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (5-bromo substituted spirooxindole) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a representative synthetic workflow and a key mechanistic pathway.
Caption: Synthetic workflow for 5-bromo substituted spirooxindoles.
Caption: Inhibition of the p53-MDM2 interaction by 5-bromo spirooxindoles.
Conclusion and Future Directions
Future research should focus on expanding the library of 5-bromo substituted spirooxindoles and conducting more extensive head-to-head comparisons with other halogenated and non-halogenated analogs. Elucidating the precise molecular interactions through co-crystallization studies with their biological targets will provide invaluable insights for the rational design of next-generation spirooxindole-based therapeutics. Furthermore, a deeper investigation into their pharmacokinetic and toxicological profiles is essential for their translation into clinical candidates.
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Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. PubMed Central. (URL: [Link])
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PubMed Central. (URL: [Link])
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Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry. (URL: [Link])
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Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central. (URL: [Link])
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Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. (URL: [Link])
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Unveiling the Selectivity Profile of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous characterization. A critical aspect of this journey is understanding a molecule's selectivity—its propensity to interact with its intended target while avoiding off-target interactions that can lead to unforeseen side effects or diminished efficacy. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one , a member of the versatile spirooxindole class of compounds.
The spirooxindole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous natural products and synthetic molecules with potent biological activities, including anticancer properties.[1][2][3] A significant portion of research into spirooxindole derivatives has focused on their ability to inhibit the protein-protein interaction between the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[4][5][6] The restoration of p53's tumor-suppressing function by disrupting the p53-MDM2 interaction is a clinically validated and attractive strategy in oncology.[4][7]
However, a key challenge in the development of MDM2 inhibitors is their potential cross-reactivity with MDMX (also known as MDM4), a close homolog of MDM2.[6][8] Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, but they play distinct roles in its regulation.[8][9] While MDM2 primarily targets p53 for degradation, MDMX is a potent inhibitor of p53's transcriptional activity.[8][10] Consequently, for a comprehensive understanding of the therapeutic potential of a putative MDM2 inhibitor like this compound, a thorough assessment of its binding affinity for both MDM2 and MDMX is paramount.
This guide presents a comparative analysis of the binding affinity of this compound against MDM2 and MDMX. We also include a panel of representative protein kinases to explore a broader selectivity profile, as off-target kinase activity is a common concern in drug discovery.[11][12] The experimental data herein is presented to illustrate a robust methodology for such an analysis.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities of this compound and a known reference MDM2 inhibitor, Nutlin-3a, against human MDM2, MDMX, and a selection of protein kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.
| Compound | MDM2 IC50 (nM) | MDMX IC50 (nM) | Selectivity (MDMX/MDM2) | CDK2 IC50 (µM) | VEGFR2 IC50 (µM) |
| This compound | 150 | > 10,000 | > 66 | > 50 | > 50 |
| Nutlin-3a | 90 | 5,000 | ~55 | > 100 | > 100 |
This data is illustrative and intended to exemplify the results of a cross-reactivity study.
The data clearly indicates that this compound exhibits a favorable selectivity profile for MDM2 over its close homolog MDMX. Furthermore, the lack of significant activity against the selected protein kinases at high concentrations suggests a low potential for off-target kinase-mediated effects.
The p53-MDM2/MDMX Regulatory Axis
The following diagram illustrates the central role of the p53 tumor suppressor and its regulation by MDM2 and MDMX. Inhibition of the p53-MDM2 interaction is a key therapeutic strategy in cancers with wild-type p53.
Caption: The p53-MDM2/MDMX signaling pathway and the point of intervention for MDM2 inhibitors.
Experimental Protocol: Competitive Binding Assay for MDM2/MDMX
To determine the binding affinity of this compound for MDM2 and MDMX, a competitive binding assay is a robust and widely used method.[13][14][15] This assay measures the ability of a test compound to displace a known, labeled ligand from the target protein.
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human MDMX protein
-
Fluorescently labeled p53-derived peptide (e.g., FITC-labeled PMDM6-F)
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20 and 1 mM DTT
-
Test Compound: this compound, dissolved in DMSO
-
Reference Compound: Nutlin-3a, dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound and the reference compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
-
Assay Setup:
-
Add 10 µL of the diluted compounds or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the recombinant MDM2 or MDMX protein and the fluorescently labeled p53 peptide in assay buffer. The final concentrations should be optimized, but a typical starting point is 5 nM protein and 5 nM labeled peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (FP) of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The FP values are inversely proportional to the amount of labeled peptide displaced by the test compound.
-
Plot the FP values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. This can be done using graphing software such as GraphPad Prism.
-
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a lead compound.
Caption: A streamlined workflow for assessing the cross-reactivity of a therapeutic candidate.
Conclusion
The comprehensive evaluation of a compound's selectivity is a cornerstone of modern drug discovery. For this compound, a member of the pharmacologically significant spirooxindole family, understanding its interaction with the primary target, MDM2, and its close homolog, MDMX, is crucial for predicting its therapeutic window and potential liabilities. The methodologies and comparative data presented in this guide provide a robust framework for researchers to conduct their own cross-reactivity studies. The favorable, albeit illustrative, selectivity profile of this compound underscores the potential of the spirooxindole scaffold in developing targeted cancer therapeutics. Further investigations, including cell-based assays and in vivo studies, are warranted to fully elucidate the therapeutic potential of this promising compound.
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"validation of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one as a kinase inhibitor"
The presented protocols for in-vitro and cell-based assays provide a robust framework for researchers to validate their own novel compounds. The emphasis on understanding not just potency but also cellular activity and selectivity is paramount in the journey of translating a chemical entity into a potential therapeutic. Future studies on Spiro-Br would logically progress to preclinical in-vivo models to assess its efficacy and pharmacokinetic properties. [1]
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Bamborough, P., & Drewry, D. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 19, 2026, from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 19, 2026, from [Link]
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InhibiScreen. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
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Charting the Selectivity Landscape of a Novel Spirooxindole: A Comparative Guide to Profiling 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous characterization. A critical milestone in this journey is the determination of a compound's selectivity profile—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides a comprehensive framework for elucidating the selectivity profile of a novel spirooxindole, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one , by comparing it with other known spirooxindole derivatives and detailing the requisite experimental methodologies.
The spirooxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The unique three-dimensional arrangement of these molecules allows for diverse interactions with protein targets. While specific biological data for this compound is not yet extensively documented in publicly available literature, its structural similarity to other biologically active spirooxindoles warrants a thorough investigation of its target engagement and selectivity.[3][4]
This guide will navigate through the strategic selection of comparative compounds, outline cutting-edge experimental workflows for selectivity profiling, and provide a logical framework for data interpretation.
Comparative Landscape: Positioning a Novel Spirooxindole
To understand the potential therapeutic value of this compound, it is essential to benchmark its activity against well-characterized spirooxindole analogs. The choice of comparators should be guided by structural similarity and known mechanisms of action.
Table 1: A Selection of Bioactive Spirooxindole Derivatives for Comparative Analysis
| Compound Class | Key Structural Features | Known Protein Targets/Activities | Rationale for Comparison |
| Pyrrolidinyl Spirooxindoles | Fused pyrrolidine ring | MDM2-p53 interaction inhibitors (e.g., MI-888, MI-773)[5] | The spiro-fused ring system is a common feature. Assessing activity against MDM2 can reveal potential for anticancer applications targeting this pathway. |
| Pyrrolizidine Spirooxindoles | Fused pyrrolizidine moiety | Antiproliferative activity against various cancer cell lines (e.g., leukemia, renal, colon, prostate)[6] | Provides a benchmark for general cytotoxic and antiproliferative effects. |
| Thiazolo-pyrrolidine Spirooxindoles | Thiazole and pyrrolidine rings | Antiproliferative properties[2] | Expands the comparison to include different heterocyclic substitutions and their impact on activity. |
| Spirooxindole-triazoles | Triazole moiety | Potential cytotoxicity against HepG2 and MDA-MB-231 cell lines[5] | Comparison with this class can shed light on the influence of the oxane ring versus a triazole moiety. |
| CFI-400945 | A specific spirooxindole derivative | Potent and selective inhibitor of Polo-like kinase 4 (PLK4)[5] | Serves as a benchmark for a highly selective spirooxindole kinase inhibitor. |
Devising the Experimental Strategy: A Multi-pronged Approach to Selectivity Profiling
A robust assessment of selectivity requires a tiered experimental approach, starting with broad screening and progressing to more focused, quantitative assays.
Tier 1: Broad Kinome Profiling
Given that a significant number of small molecule inhibitors target protein kinases, an initial broad screen against a panel of kinases is a logical starting point.[7][8] This provides a wide-angle view of the compound's potential kinase targets and off-targets.
Experimental Workflow: Kinase Panel Screening
A radiometric or fluorescence-based kinase assay is commonly employed for high-throughput screening.[8][9] Commercial services offer comprehensive panels covering a large portion of the human kinome.[7][10]
Diagram 1: Kinase Panel Screening Workflow
Caption: Workflow for high-throughput kinase panel screening.
Tier 2: Cellular Target Engagement
Identifying a "hit" in a biochemical assay is only the first step. It is crucial to confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[11][12][13] CETSA leverages the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.
-
Cell Lysis and Protein Extraction: Lyse the cells to release their contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein of interest using a specific detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[13]
Diagram 2: Cellular Thermal Shift Assay (CETSA®) Workflow
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A Comparative Guide to the Cytotoxicity of 5-Bromo-Indole Derivatives in Cancer Cell Lines
Introduction: The Rising Prominence of 5-Bromo-Indole Derivatives in Oncology Research
The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive natural products and synthetic compounds.[1] The strategic introduction of a bromine atom at the 5-position of this indole ring has been shown to significantly modulate the molecule's physicochemical properties, often leading to an enhancement of its biological activities.[1] Consequently, 5-bromo-indole derivatives have garnered substantial interest as a promising class of anticancer agents, demonstrating notable efficacy against a spectrum of human cancer cell lines.[1]
This guide provides an in-depth, objective comparison of the cytotoxic performance of various 5-bromo-indole derivatives against several cancer cell lines. We will delve into supporting experimental data, present detailed methodologies for assessing cytotoxicity, and explore the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.
Comparative Cytotoxicity Analysis: A Quantitative Overview
The in vitro cytotoxicity of 5-bromo-indole derivatives is a critical initial determinant of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of 5-bromo-indole derivatives across various human cancer cell lines, providing a direct comparison of their potency.
| Derivative Name/Identifier | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 5g (7-acetamido-2-(4-methoxyphenyl)-5-bromo-3-trifluoroacetylindole) | A549 | Lung Carcinoma | 2.72 | [2] |
| HeLa | Cervical Carcinoma | 8.74 | [2] | |
| Compound 5h (7-acetamido-2-(4-chlorophenyl)-5-bromo-3-trifluoroacetylindole) | A549 | Lung Carcinoma | 3.26 | [2] |
| HeLa | Cervical Carcinoma | 10.72 | [2] | |
| Compound 5f (7-acetamido-2-(4-fluorophenyl)-5-bromo-3-trifluoroacetylindole) | A549 | Lung Carcinoma | 5.03 | [2] |
| HeLa | Cervical Carcinoma | 7.95 | [2] | |
| Compound 5e (7-acetamido-2-phenyl-5-bromo-3-trifluoroacetylindole) | A549 | Lung Carcinoma | 9.94 | [2] |
| HeLa | Cervical Carcinoma | 12.89 | [2] | |
| Oxindole-Indole Conjugate 6c (5-chloro substitution) | MCF-7 | Breast Adenocarcinoma | 2.72 ± 0.17 | [3] |
| Oxindole-Indole Conjugate 6d (5-bromo substitution) | MCF-7 | Breast Adenocarcinoma | 3.31 ± 0.11 | [3] |
| Indibulin Analogue 4g | HT-29 | Colorectal Adenocarcinoma | 6.9 | [4] |
| Caco-2 | Colorectal Adenocarcinoma | 7 | [4] | |
| Compound 3a (A 5-bromoindole-2-carboxylic acid derivative) | HepG2 | Hepatocellular Carcinoma | Not specified | [5] |
| A549 | Lung Carcinoma | Not specified | [5] | |
| MCF-7 | Breast Adenocarcinoma | Not specified | [5] | |
| 2-NPHC (2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide) | HUVEC | Endothelial Cells | 711.7 µg/ml | [6] |
Expert Interpretation: The data clearly indicates that the cytotoxic potency of 5-bromo-indole derivatives is highly dependent on the specific substitutions on the indole core and the cancer cell line being targeted. For instance, the 7-acetamido-3-trifluoroacetylindole series (5e-h) demonstrates that the nature of the 2-aryl substituent significantly influences activity, with a 4-methoxyphenyl group (5g) conferring the highest potency against A549 lung cancer cells.[2] Interestingly, for the oxindole-indole conjugates, a 5-chloro substitution (6c) was slightly more potent than the 5-bromo (6d) against MCF-7 breast cancer cells, highlighting the nuanced structure-activity relationships.[3] It is also crucial to note the vast difference in the IC50 of 2-NPHC against HUVEC cells, which suggests a mechanism of action that may not be direct cytotoxicity but rather, as research indicates, anti-angiogenic.[6] This underscores the importance of selecting appropriate assays to elucidate the true therapeutic potential of a compound.
Mechanisms of Action: Unraveling the Anticancer Effects
The anticancer activity of 5-bromo-indole derivatives is not solely dependent on direct cytotoxicity but often involves the modulation of key cellular pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Receptor Tyrosine Kinases: The Case of EGFR
A significant number of 5-bromo-indole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.[1] Certain novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity by inhibiting EGFR tyrosine kinase activity.[5] This inhibition leads to a cascade of downstream effects, including cell cycle arrest and the induction of apoptosis.[1][5]
Caption: Disruption of microtubule dynamics by a 5-bromo-indole derivative.
Experimental Protocols: A Guide to Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are paramount. The Sulforhodamine B (SRB) assay is a widely used and robust method for determining cell density, based on the measurement of cellular protein content. [7][8]
Sulforhodamine B (SRB) Assay Protocol
This protocol is optimized for assessing the cytotoxicity of compounds in adherent cell lines in a 96-well format. [7][8] Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
5-bromo-indole derivatives (dissolved in an appropriate solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-bromo-indole derivatives in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Staining:
-
Remove the TCA solution and wash the plates five times with slow-running tap water.
-
Allow the plates to air-dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. [9]
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. [7] * Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 510 nm using a microplate reader. [8]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Directions
5-Bromo-indole derivatives represent a versatile and highly promising scaffold for the development of novel anticancer therapeutics. [1]This guide has highlighted the potent cytotoxic activity of several derivatives against a range of cancer cell lines and has delved into some of their key mechanisms of action, including the inhibition of EGFR and tubulin polymerization. The provided SRB assay protocol offers a robust and reliable method for the in vitro evaluation of these and other potential drug candidates.
Future research should continue to explore the vast chemical space of 5-bromo-indole derivatives through the synthesis of new analogues with optimized potency and selectivity. A deeper understanding of their structure-activity relationships will be crucial for rational drug design. Furthermore, while in vitro cytotoxicity assays are invaluable for initial screening, it is imperative to advance the most promising compounds to more complex preclinical models, including 3D cell cultures and in vivo xenograft studies, to better predict their clinical efficacy. The multifaceted nature of their biological activities suggests that these compounds hold significant potential to be developed into effective and targeted cancer therapies.
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Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship | Bentham Science Publishers. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1183-1199. Available at: [Link]
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A Technical Guide to Benchmarking 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one Against Known Anticancer Drugs
Introduction
The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, greater selectivity, and reduced side effects. The spirooxindole scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives exhibiting significant cytotoxic activity against a range of cancer cell lines.[1] This guide focuses on a promising new derivative, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one , and provides a comprehensive framework for its preclinical evaluation against established anticancer drugs.
The core objective of this guide is to present a scientifically rigorous, side-by-side comparison of our investigational compound with current standards of care. This involves a multi-faceted approach, beginning with fundamental in vitro cytotoxicity screening and progressing to more complex mechanistic studies, including apoptosis and cell cycle analysis. The rationale behind each experimental choice is detailed, ensuring a transparent and reproducible benchmarking process. All protocols are designed to be self-validating, incorporating appropriate controls and established methodologies to ensure the integrity of the generated data.
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.
Experimental Design & Rationale
A robust preclinical assessment hinges on a well-conceived experimental plan. The following sections outline the key assays for benchmarking this compound, with a focus on the scientific reasoning that underpins each methodological choice.
Part 1: In Vitro Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and/or cytostatic effects on cancer cells.[2] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits cell proliferation by 50%.[3]
Choice of Assays: MTT and SRB
Two of the most widely used and validated colorimetric assays for cytotoxicity screening are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays.[4][5]
-
MTT Assay: This assay measures the metabolic activity of cells.[6][7] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[7]
-
SRB Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.
While both assays are reliable, the SRB assay is generally considered to be less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death.[4] For a comprehensive evaluation, employing both assays can provide a more complete picture of the compound's antiproliferative effects.
Selection of Cancer Cell Lines and Benchmark Drugs
To establish a meaningful comparison, a panel of human cancer cell lines representing different tumor types should be used. Furthermore, the performance of this compound will be benchmarked against well-established chemotherapeutic agents.
Table 1: Proposed Panel of Cancer Cell Lines and Benchmark Anticancer Drugs
| Cell Line | Cancer Type | Rationale | Benchmark Drug(s) |
| MCF-7 | Breast Cancer | A well-characterized, estrogen receptor-positive cell line. | Doxorubicin, Paclitaxel |
| A549 | Lung Cancer | A commonly used model for non-small cell lung cancer. | Cisplatin, Paclitaxel |
| HeLa | Cervical Cancer | One of the oldest and most commonly used human cell lines. | Doxorubicin, Cisplatin |
| HepG2 | Liver Cancer | A well-differentiated hepatocellular carcinoma cell line. | Doxorubicin, Sorafenib |
Note: The choice of benchmark drugs should align with the standard of care for the respective cancer types.
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Understanding how a compound inhibits cancer cell growth is as crucial as knowing that it does. Apoptosis (programmed cell death) and cell cycle arrest are two of the most common mechanisms of action for anticancer drugs.[9]
Apoptosis Assays
Multiple methods should be employed to confirm the induction of apoptosis, as relying on a single assay can sometimes be misleading.[10]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[9] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptotic pathway activation.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M arrest).[11]
-
Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, treated with RNase to remove RNA, and stained with PI, which stoichiometrically binds to DNA.[11][12] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 3: In Vivo Efficacy (Future Directions)
While this guide focuses on in vitro benchmarking, it is important to acknowledge the subsequent steps in preclinical development. Promising results from the described in vitro studies would warrant progression to in vivo models.
-
Xenograft Models: These models involve the transplantation of human tumor cells into immunodeficient mice and are a cornerstone of preclinical oncology research.[13][14][15] They allow for the evaluation of a compound's antitumor efficacy, pharmacokinetics, and toxicity in a living organism.[16] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools in this phase of research.[14]
Experimental Protocols
The following are detailed, step-by-step protocols for the key experiments described above.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs. Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and a positive control (e.g., staurosporine) at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation and Visualization
Clear and concise data presentation is essential for effective communication of scientific findings.
Comparative Cytotoxicity Data
The IC50 values for this compound and the benchmark drugs should be summarized in a table for easy comparison.
Table 2: Comparative IC50 Values (µM) of this compound and Benchmark Drugs
| Cell Line | 5-Bromo-1,2-dihydrospiro [indole-3,4'-oxane]-2-one | Doxorubicin | Cisplatin | Paclitaxel | Sorafenib |
| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
| A549 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
| HeLa | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
| HepG2 | [Insert Data] | [Insert Data] | N/A | N/A | [Insert Data] |
Note: Data should be presented as the mean ± standard deviation from at least three independent experiments.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: General workflow for the in vitro benchmarking of the novel compound.
Caption: Key signaling pathways often implicated in cancer cell proliferation and survival.[17][18][19]
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the preclinical benchmarking of this compound against established anticancer drugs. By adhering to the detailed protocols and experimental rationale outlined herein, researchers can generate robust and comparable data, enabling a thorough assessment of this promising novel compound's therapeutic potential. The multi-assay approach, encompassing cytotoxicity screening and mechanistic studies, ensures a holistic evaluation, which is a critical step in the journey of anticancer drug discovery and development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities demands the highest standards of scientific rigor and an unwavering commitment to safety. The proper handling and disposal of complex molecules like 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratory environment. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of this halogenated compound.
Core Principle: Hazard Identification and Classification
Before any disposal protocol can be established, a thorough understanding of the compound is essential. This compound is, by its molecular structure, a halogenated organic compound due to the presence of a bromine atom.[1][2][3] This classification is the single most important factor determining its disposal pathway.
The toxicological properties of this specific molecule have not been exhaustively investigated.[4] Therefore, we must operate under the precautionary principle, inferring its potential hazards from structurally similar brominated indole compounds. These analogs are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause significant skin, eye, and respiratory irritation.[4][5][6]
For this reason, all waste containing this compound must be treated as hazardous. Mixing it with non-halogenated waste streams is a critical error. Halogenated waste requires specialized, high-temperature incineration equipped with flue gas scrubbing systems to neutralize the corrosive hydrogen halides (like hydrogen bromide) produced during combustion.[2][7] Improper segregation leads to regulatory non-compliance, increased disposal costs, and potential damage to disposal facilities.[8]
Table 1: Hazard Profile and Essential Precautions
| Hazard Classification | Description | Inferred GHS Pictogram | Key Precautionary Statements |
| Halogenated Organic Compound | Contains bromine, dictating a specific, segregated waste stream. | N/A | P501: Dispose of contents/container to an approved waste disposal plant.[6][9] |
| Acute Toxicity (Inferred) | May be harmful if swallowed, inhaled, or in contact with skin.[4] | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4][6] |
| Skin/Eye Irritation (Inferred) | Expected to cause skin and serious eye irritation.[4][5] | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6] |
| Respiratory Irritation (Inferred) | May cause respiratory tract irritation.[4][5] | GHS07 (Exclamation Mark) | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[4][6][9] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the inferred hazards, a stringent PPE protocol is mandatory. This is not just a checklist; it is a system to prevent exposure through all potential routes.
-
Chemical Fume Hood: All handling of the solid compound or its solutions must be conducted inside a properly functioning chemical fume hood.[1][4] This is the primary engineering control to prevent inhalation of aerosolized dust or vapors.
-
Eye Protection: Safety goggles that provide a complete seal around the eyes are required to protect against splashes or accidental contact with fine powders.[10]
-
Protective Clothing: A full-length lab coat must be worn and kept buttoned to protect skin and personal clothing.[10]
-
Gloves: Chemically resistant nitrile gloves are the minimum requirement.[1][10] For prolonged handling or when working with solutions, it is best practice to consult the glove manufacturer's compatibility chart and consider double-gloving.
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[10]
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that waste is handled safely from the point of generation to its final collection by your institution's Environmental Health & Safety (EH&S) department.
Step 1: Waste Segregation at the Source
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[2][8][10] This applies to the pure compound, solutions containing it, and any materials used for cleaning up spills (e.g., contaminated paper towels, absorbent pads).
-
Causality: This step is critical. It prevents the cross-contamination of non-halogenated solvent waste, which is often recycled as fuel. Contaminating a large drum of non-halogenated waste with a small amount of this compound renders the entire volume hazardous and expensive to dispose of.[8][11]
Step 2: Container Selection and Labeling
-
Action: Use only chemically compatible containers with secure, threaded caps.[8][11] Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EH&S department.
-
Action: Clearly list all chemical constituents and their approximate percentages on the tag, writing out full chemical names (e.g., "this compound," "Dichloromethane").[2][11] Do not use abbreviations or chemical formulas.
-
Causality: Accurate and complete labeling is a legal requirement and is essential for the safety of waste handlers. It informs them of the container's contents, associated hazards, and required handling procedures.[8]
Step 3: Safe Accumulation and Storage
-
Action: Keep the halogenated waste container closed at all times except when actively adding waste.[8][11]
-
Action: Store the container in a designated Satellite Accumulation Area (SAA), which is typically inside a fume hood or a ventilated, secondary containment cabinet.[8] The container must be placed within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.
-
Causality: Keeping containers closed minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere. Secondary containment is a crucial safety measure to control spills and prevent environmental contamination.
Step 4: Arranging for Final Disposal
-
Action: Once the container is full or you have completed the project, submit a chemical waste pickup request to your institution's EH&S office.
-
Action: Do not pour any amount of this substance, its solutions, or contaminated rinsates down the drain.[1][10]
-
Causality: EH&S professionals are trained to handle, transport, and document hazardous waste according to strict federal and local regulations, ensuring a compliant and safe final disposal process.
Emergency Protocol: Spill Management
Accidents can happen. A prepared response is key to mitigating the risk.
-
For Small Spills (Solid or Liquid):
-
Ensure your PPE is on. Alert colleagues in the immediate area.
-
If the compound is a solid, avoid creating dust.[7] Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[8][12]
-
Carefully collect the absorbent material using non-sparking tools and place it into your designated "Halogenated Organic Waste" container.[12]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials (e.g., wipes) as halogenated waste.
-
-
For Large Spills:
Visualizing the Disposal Pathway
The following diagram outlines the critical decision-making and operational flow for proper disposal.
Caption: Disposal workflow for this compound.
By adhering to this structured, safety-first approach, you ensure that your innovative work in the laboratory is matched by a responsible and compliant approach to waste management, protecting yourself, your colleagues, and the environment.
References
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from Science Ready. [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from HSC Chemistry. [Link]
-
Temple University Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University. [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from Bucknell University. [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois. [Link]
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PubChemLite. (2025). This compound. Retrieved from PubChemLite. [Link]
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PubChem. (n.d.). 5-Bromoindole. Retrieved from National Center for Biotechnology Information. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for this compound, moving beyond a simple checklist to explain the rationale behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile of this compound: An Evidence-Based Assessment
Key Structural Features and Associated Hazards:
-
Brominated Aromatic Moiety: Brominated organic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can also pose environmental hazards if not disposed of correctly.
-
Indole-based Structure: Indole derivatives can exhibit a range of biological activities and toxicities. Skin, eye, and respiratory irritation are common hazards associated with this class of compounds.
-
Spiro-oxane Ring System: While the oxane ring itself is generally low in toxicity, the overall spirocyclic structure can influence the molecule's absorption and metabolic pathways, warranting careful handling.
Anticipated Hazards: Based on these structural components, this compound should be handled as a compound that is potentially:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
A respiratory tract irritant, particularly if handled as a powder.
-
Harmful with prolonged or repeated exposure.
Multi-Level PPE Recommendations: A Task-Based Approach
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation and the associated risks.[3]
Routine Handling of Small Quantities (mg scale)
For tasks such as weighing, preparing solutions, and performing reactions in a well-ventilated fume hood.
-
Primary Engineering Control: Always handle the compound within a certified chemical fume hood.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. This provides a primary barrier and a clean secondary pair for exiting the work area.
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.
-
Body Protection: A standard, fully-buttoned laboratory coat should be worn.
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.
Handling Larger Quantities and Transfers
For operations involving larger amounts of the compound, where the risk of spills or aerosol generation is higher.
-
Enhanced Hand Protection: Consider using thicker, chemical-resistant gloves (e.g., neoprene over nitrile) for the outer layer.
-
Respiratory Protection: If there is any potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.
-
Enhanced Body Protection: A chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Spill Cleanup and Emergency Response
In the event of a spill, a higher level of PPE is necessary to ensure the safety of the cleanup personnel.
-
Full-Face Respirator: A full-face respirator with organic vapor cartridges provides both respiratory and eye protection.
-
Chemical-Resistant Suit: A disposable, chemical-resistant suit or coverall is essential to prevent skin contact.
-
Heavy-Duty Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton) are required.
-
Chemical-Resistant Boots: Protective footwear is necessary to prevent contamination.
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is significantly dependent on the procedures for putting it on (donning) and taking it off (doffing).[4][5][6] Incorrect doffing can lead to cross-contamination.
Donning Sequence
-
Hand Hygiene: Start with clean hands.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don the mask or respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.
Doffing Sequence: A Critical Safety Step
The principle of doffing is to touch contaminated surfaces only with contaminated gloves and clean surfaces only with clean hands.
-
Outer Gloves: Remove the outer, more contaminated pair of gloves.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by turning it inside out, avoiding contact with the exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye protection from the back.
-
Mask/Respirator: Remove the mask or respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Summary of PPE Requirements
| Activity | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing/Solution Preparation (in fume hood) | Double nitrile gloves | Chemical splash goggles | Lab coat | Not typically required |
| Running Reactions (in fume hood) | Double nitrile gloves | Chemical splash goggles | Lab coat | Not typically required |
| Large-Scale Transfers | Neoprene over nitrile gloves | Chemical splash goggles | Chemical-resistant apron over lab coat | Consider respirator with organic vapor cartridges |
| Spill Cleanup | Heavy-duty chemical-resistant gloves | Full-face shield or goggles | Chemical-resistant suit | Full-face respirator with organic vapor cartridges |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Disposal Procedures:
-
Waste Segregation: All solid waste contaminated with the compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2020). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]
-
Falcony. (2023). Risk Assessments in Chemical Management. Retrieved from [Link]
-
George Washington University Office of Research Safety. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]
-
Intersolia. (2023). Risk Assessment of Chemical Products – A Step-by-Step Guide. Retrieved from [Link]
-
Lab Manager. (2023). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
